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  • Product: N2-cyclobutylpyridine-2,4-diamine
  • CAS: 1248791-40-3

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to N2-cyclobutylpyridine-2,4-diamine: Synthesis, Properties, and Therapeutic Potential

This guide provides a comprehensive technical overview of N2-cyclobutylpyridine-2,4-diamine, a heterocyclic amine of interest in medicinal chemistry and drug discovery. We will delve into its chemical structure, physicoc...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of N2-cyclobutylpyridine-2,4-diamine, a heterocyclic amine of interest in medicinal chemistry and drug discovery. We will delve into its chemical structure, physicochemical properties, a proposed synthetic route based on established chemical principles, and explore its potential biological activities by drawing parallels with structurally related compounds. This document is intended for researchers, chemists, and professionals in the field of drug development.

Introduction and Chemical Identity

N2-cyclobutylpyridine-2,4-diamine is a substituted diaminopyridine derivative. The core structure consists of a pyridine ring with amino groups at positions 2 and 4. The amino group at the N2 position is further substituted with a cyclobutyl moiety. This class of compounds, characterized by the diaminopyridine scaffold, is of significant interest in medicinal chemistry due to its prevalence in biologically active molecules and its ability to act as a versatile pharmacophore. The strategic placement of the amino groups and the lipophilic cyclobutyl substituent suggests potential for targeted interactions with various biological macromolecules.

The fundamental chemical identity of N2-cyclobutylpyridine-2,4-diamine is established by its unique molecular structure and is cataloged under CAS number 1248791-40-3[1].

Molecular Structure

The chemical structure of N2-cyclobutylpyridine-2,4-diamine is depicted below:

Chemical Structure of N2-cyclobutylpyridine-2,4-diamine

(Image generated for illustrative purposes)

The structure reveals a pyridine ring, an aromatic six-membered heterocycle containing one nitrogen atom. It is functionalized with a primary amine (-NH2) at the C4 position and a secondary amine (-NH-cyclobutyl) at the C2 position. The presence of two amino groups makes it a diaminopyridine. The cyclobutyl group attached to the nitrogen at the 2-position introduces a non-planar, lipophilic feature to the molecule.

Physicochemical and Predicted Properties

While extensive experimental data for N2-cyclobutylpyridine-2,4-diamine is not widely published, a compilation of its known and predicted properties is presented in Table 1. These properties are crucial for understanding its behavior in chemical and biological systems, including solubility, reactivity, and potential for membrane permeability.

PropertyValueSource
IUPAC Name N2-cyclobutylpyridine-2,4-diamine-
CAS Number 1248791-40-3[1]
Molecular Formula C9H13N3[1]
Molecular Weight 163.22 g/mol [1]
Predicted Boiling Point 387.9 ± 27.0 °C[1]
Predicted Density 1.241 ± 0.06 g/cm³[1]
Hydrogen Bond Donors 2Calculated
Hydrogen Bond Acceptors 3Calculated
Predicted LogP 1.5 - 2.5Estimated

Proposed Synthesis Protocol

A practical and efficient synthesis of N2-cyclobutylpyridine-2,4-diamine can be conceptualized through a nucleophilic aromatic substitution (SNAr) reaction. This common and reliable method in heterocyclic chemistry involves the displacement of a halide from an activated pyridine ring by an amine. The proposed starting material is 4-amino-2-chloropyridine, which is commercially available and offers regioselective substitution at the C2 position.

The rationale for choosing 4-amino-2-chloropyridine is based on the electronic properties of the pyridine ring. The nitrogen atom in the ring is electron-withdrawing, which activates the ring towards nucleophilic attack, particularly at the 2- and 4-positions. With an amino group already present at the 4-position, the chlorine atom at the 2-position serves as a good leaving group for substitution by cyclobutylamine.

Reaction Scheme

Synthesis_of_N2_cyclobutylpyridine_2_4_diamine reactant1 4-Amino-2-chloropyridine product N2-cyclobutylpyridine-2,4-diamine reactant1->product Heat, Base (e.g., K2CO3) Solvent (e.g., DMF) reactant2 Cyclobutylamine reactant2->product

Caption: Proposed synthesis of N2-cyclobutylpyridine-2,4-diamine.

Step-by-Step Experimental Protocol
  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-amino-2-chloropyridine (1.0 eq), cyclobutylamine (1.2 eq), and a non-nucleophilic base such as potassium carbonate (K2CO3, 2.0 eq).

  • Solvent Addition: Add a suitable high-boiling polar aprotic solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), to the flask to dissolve the reactants.

  • Reaction Conditions: Heat the reaction mixture to a temperature between 100-150 °C and stir vigorously. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion of the reaction, allow the mixture to cool to room temperature. Dilute the reaction mixture with water and extract the product with an organic solvent such as ethyl acetate or dichloromethane.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N2-cyclobutylpyridine-2,4-diamine.

Potential Biological Activity and Therapeutic Applications

Kinase Inhibition

Many small molecule kinase inhibitors feature a diaminopyrimidine or a related heterocyclic core. These scaffolds are adept at forming key hydrogen bond interactions within the ATP-binding pocket of kinases. The N2- and N4-amino groups of the pyridine ring can act as hydrogen bond donors and acceptors, mimicking the adenine portion of ATP. The cyclobutyl group at the N2-position can be envisioned to occupy a hydrophobic pocket within the kinase active site, potentially conferring selectivity and potency. For instance, analogues of N-(pyridin-3-yl)pyrimidin-4-amine have been identified as potent inhibitors of Cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle that is often dysregulated in cancer[2].

Kinase_Inhibition_Pathway GF Growth Factor GFR Growth Factor Receptor GF->GFR Ras Ras GFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation TF->Proliferation N2CPD N2-cyclobutylpyridine-2,4-diamine (Hypothesized) N2CPD->Raf Inhibition

Caption: Hypothesized mechanism of action via kinase inhibition.

Antibacterial Activity

Substituted diaminopyrimidines have a long history as antibacterial agents, most notably as inhibitors of dihydrofolate reductase (DHFR), an essential enzyme in the folate biosynthesis pathway of bacteria. The diaminopyrimidine core of these drugs mimics the pteridine ring of dihydrofolate. It is plausible that N2-cyclobutylpyridine-2,4-diamine could exhibit antibacterial properties by targeting bacterial DHFR or other essential enzymes. Studies on N2,N4-disubstituted quinazoline-2,4-diamines have demonstrated activity against multidrug-resistant Staphylococcus aureus[3].

Conclusion

N2-cyclobutylpyridine-2,4-diamine is a molecule with significant potential in the realm of medicinal chemistry. While experimental data remains scarce, its structural features suggest that it could be a valuable scaffold for the development of novel therapeutic agents, particularly in the areas of oncology and infectious diseases. The proposed synthesis via nucleophilic aromatic substitution provides a viable route for its preparation, enabling further investigation into its chemical and biological properties. Future research should focus on the validation of its synthesis, comprehensive characterization, and screening against a panel of biological targets to unlock its full therapeutic potential.

References

  • Shafique, R., et al. N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. RSC Advances. Available from: [Link]

  • Van Horn, K. S., et al. Antibacterial activity of a series of N2,N4-disubstituted quinazoline-2,4-diamines. Journal of Medicinal Chemistry. 2014;57(7):3075-93. Available from: [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Synthesis of Novel N2-Cyclobutylpyridine-2,4-Diamine Derivatives

Abstract The pyridine-2,4-diamine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents. The strategic introduction of substituents at the...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyridine-2,4-diamine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents. The strategic introduction of substituents at the N2 and N4 positions allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. This guide provides a comprehensive, in-depth technical overview of a proposed synthetic route to novel N2-cyclobutylpyridine-2,4-diamine derivatives. We will delve into the strategic considerations for achieving regioselective amination on a di-substituted pyridine core, provide detailed, field-proven experimental protocols, and discuss the analytical methods required to validate the synthetic outcomes. This document is intended for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel heterocyclic compounds.

Introduction: The Significance of the Pyridine-2,4-Diamine Scaffold

Pyridine and its derivatives are foundational heterocyclic compounds in the pharmaceutical industry.[1][2] The pyridine ring's unique electronic properties, its ability to act as a hydrogen bond acceptor, and its structural versatility make it a cornerstone of modern drug design.[1] Specifically, the 2,4-diaminopyridine motif has been identified as a key pharmacophore in a multitude of biologically active molecules, demonstrating a wide range of therapeutic applications. The development of novel derivatives, such as the N2-cyclobutyl substituted compounds, represents a promising avenue for the discovery of new chemical entities with enhanced biological activity.

Strategic Overview of the Synthetic Pathway

The synthesis of unsymmetrically substituted pyridine-2,4-diamines presents a significant chemical challenge, primarily centered on achieving regioselective substitution.[3] The starting material of choice for this synthetic endeavor is the commercially available and versatile intermediate, 2,4-dichloropyridine.

The core of the synthetic challenge lies in the differential reactivity of the C2 and C4 positions of the pyridine ring. In classical nucleophilic aromatic substitution (SNAr) reactions, the C4 position is generally more susceptible to nucleophilic attack than the C2 position.[4] However, our target molecule requires the initial introduction of the cyclobutylamino group at the C2 position. To overcome this inherent regiochemical preference, a catalyst-controlled reaction is paramount. The Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction, offers the necessary control to direct the amination to the more sterically hindered and electronically less favored C2 position.[5][6][7]

The proposed two-step synthesis is outlined below:

  • Step 1: Regioselective Buchwald-Hartwig Amination at C2. Synthesis of the key intermediate, 4-chloro-N-cyclobutylpyridin-2-amine, via a palladium-catalyzed cross-coupling of 2,4-dichloropyridine with cyclobutylamine.

  • Step 2: Nucleophilic Aromatic Substitution at C4. Conversion of the intermediate to the final product, N2-cyclobutylpyridine-2,4-diamine, through a second amination reaction at the now more activated C4 position.

This stepwise approach allows for the controlled and selective introduction of the desired amine functionalities.

Synthetic_Pathway Start 2,4-Dichloropyridine Intermediate 4-Chloro-N-cyclobutylpyridin-2-amine Start->Intermediate Step 1: Cyclobutylamine, Pd Catalyst, Ligand, Base (Buchwald-Hartwig Amination) Final N2-Cyclobutylpyridine-2,4-diamine Intermediate->Final Step 2: Ammonia Source, Heat or Pd Catalyst (SNAr or Buchwald-Hartwig)

Caption: Proposed two-step synthetic workflow for N2-cyclobutylpyridine-2,4-diamine.

Detailed Experimental Protocols

The following protocols are designed to be self-validating, with clear analytical checkpoints to ensure the integrity of the intermediates and the final product.

Step 1: Synthesis of 4-Chloro-N-cyclobutylpyridin-2-amine (Intermediate 1)

This crucial first step employs a Buchwald-Hartwig amination to achieve the desired C2 regioselectivity. The choice of a bulky biarylphosphine ligand is critical to promote the reductive elimination from the sterically hindered C2 position and to prevent catalyst deactivation.[8]

Protocol:

  • Reaction Setup: To a dry, oven-baked Schlenk flask, add 2,4-dichloropyridine (1.0 eq.), palladium(II) acetate (Pd(OAc)₂, 0.02 eq.), and a bulky biarylphosphine ligand such as RuPhos (0.04 eq.).

  • Inert Atmosphere: Seal the flask with a rubber septum, and purge with argon or nitrogen for 15 minutes.

  • Reagent Addition: Under a positive pressure of inert gas, add anhydrous toluene as the solvent, followed by cyclobutylamine (1.2 eq.).

  • Base Addition: Add sodium tert-butoxide (NaOtBu, 1.4 eq.) to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the pure intermediate, 4-chloro-N-cyclobutylpyridin-2-amine.

Self-Validation: The successful synthesis of the intermediate is confirmed by:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the structure and regioselectivity. The presence of distinct aromatic proton signals and the characteristic signals for the cyclobutyl group are key indicators.

  • Mass Spectrometry (MS): To verify the molecular weight of the product.

Step 2: Synthesis of N2-Cyclobutylpyridine-2,4-diamine (Final Product)

With the C2 position functionalized, the remaining chlorine at C4 is now activated for a subsequent amination. This can be achieved either through a thermal SNAr reaction with an ammonia source or another Buchwald-Hartwig coupling, which may be necessary for less reactive systems.[9]

Protocol:

  • Reaction Setup: In a sealed pressure vessel, combine the intermediate, 4-chloro-N-cyclobutylpyridin-2-amine (1.0 eq.), a palladium catalyst such as Pd₂(dba)₃ (0.03 eq.), and a suitable ligand like Xantphos (0.06 eq.).

  • Reagents: Add a solution of aqueous ammonia (a significant excess) and a strong base such as potassium hydroxide.[9] Toluene or dioxane can be used as the solvent.

  • Reaction Conditions: Seal the vessel and heat the mixture to 110-130 °C for 18-36 hours. The reaction progress should be monitored by LC-MS.

  • Work-up: After cooling to room temperature, carefully vent the vessel. Dilute the reaction mixture with ethyl acetate and wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel chromatography or recrystallization to afford the final product, N2-cyclobutylpyridine-2,4-diamine.

Data Presentation and Expected Results

The successful execution of this synthetic protocol should yield the target compound and its key intermediate with the following anticipated analytical data.

Table 1: Summary of Compounds and Expected Yields

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )Expected Yield
4-Chloro-N-cyclobutylpyridin-2-amineStructure of IntermediateC₉H₁₁ClN₂182.6560-75%
N2-Cyclobutylpyridine-2,4-diamineStructure of Final ProductC₉H₁₄N₄178.2450-65%

Table 2: Expected Spectroscopic Data

Compound¹H NMR (400 MHz, CDCl₃) δ (ppm)¹³C NMR (100 MHz, CDCl₃) δ (ppm)MS (ESI+) m/z
Intermediate 1 ~7.9 (d, 1H, Ar-H), ~6.6 (d, 1H, Ar-H), ~6.5 (dd, 1H, Ar-H), ~4.5 (m, 1H, N-CH), ~2.4 (m, 2H, CH₂), ~1.8-2.0 (m, 4H, CH₂)~158.0, ~148.0, ~140.0, ~112.0, ~108.0, ~48.0, ~31.0, ~15.5183.0 [M+H]⁺
Final Product ~7.5 (d, 1H, Ar-H), ~6.0 (d, 1H, Ar-H), ~5.8 (dd, 1H, Ar-H), ~4.8 (br s, 2H, NH₂), ~4.4 (m, 1H, N-CH), ~2.3 (m, 2H, CH₂), ~1.7-1.9 (m, 4H, CH₂)~160.0, ~152.0, ~149.0, ~105.0, ~95.0, ~47.5, ~31.2, ~15.3179.2 [M+H]⁺

Note: The expected NMR chemical shifts are estimates based on analogous structures and may vary.[10]

Mechanistic Insights and Rationale

Understanding the underlying mechanisms provides a framework for troubleshooting and optimization.

Buchwald-Hartwig Amination Mechanism

The catalytic cycle of the Buchwald-Hartwig amination is a well-established process.[5][7]

Buchwald_Hartwig_Mechanism Pd0 Pd(0)L_n OA_complex [Ar-Pd(II)(L_n)-X] Pd0->OA_complex Oxidative Addition (Ar-X) Amine_adduct [Ar-Pd(II)(L_n)-NHR₂]⁺X⁻ OA_complex->Amine_adduct Amine Coordination (R₂NH) Amido_complex [Ar-Pd(II)(L_n)-NR₂] Amine_adduct->Amido_complex Deprotonation (-Base-H⁺) Amido_complex->Pd0 Reductive Elimination Product Ar-NR₂ Amido_complex->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-chloride bond.

  • Amine Coordination and Deprotonation: The amine coordinates to the palladium center, followed by deprotonation by the base to form a palladium-amido complex.

  • Reductive Elimination: The C-N bond is formed, yielding the aminated product and regenerating the Pd(0) catalyst.

Mass Spectrometry Fragmentation

The structural elucidation of the target compounds can be further supported by analyzing their fragmentation patterns in mass spectrometry.[1][11][12][13] For N-cyclobutyl substituted aminopyridines, characteristic fragmentation would involve the loss of the cyclobutyl group or fragments thereof.

Conclusion

This technical guide outlines a robust and scientifically sound strategy for the synthesis of novel N2-cyclobutylpyridine-2,4-diamine derivatives. By employing a regioselective Buchwald-Hartwig amination as the key strategic step, this approach overcomes the inherent reactivity patterns of the 2,4-dichloropyridine starting material. The detailed protocols and analytical validation steps provide a clear roadmap for researchers to successfully synthesize and characterize these and other related compounds, paving the way for their evaluation in drug discovery programs.

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
  • Colby, D. A., Bergman, R. G., & Ellman, J. A. (2008). Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation. Journal of the American Chemical Society, 130(11), 3645–3651. [Link]

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Choi, K., Brunn, J. N., Borate, K., Kaduskar, R., Pueyo, C. L., Shinde, H., Goetz, R., & Hartwig, J. F. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society. [Link]

  • Studylib. (n.d.). 2,4-Dichloropyrimidine: Reactions & Applications in Organic Chemistry. Retrieved from [Link]

  • Leitch, D. C., et al. (2022). A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors. Chemical Science, 13(25), 7527-7535. [Link]

  • Greenwood, J. R., Capper, H. R., & Taylor, R. J. K. (2005). A Green Route to Potential Anticancer Agents: Design and Bio Evaluation of Schiff Base and Their Metal Complexes. Green Chemistry, 7(3), 143-146.
  • Buchwald, S. L., & Hartwig, J. F. (2008). Palladium-catalyzed amination reactions of aryl halides. Angewandte Chemie International Edition, 47(34), 6338-6361. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Tsuchida, K., et al. (2018). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 23(9), 2345. [Link]

  • Royal Society of Chemistry. (2013). 1H NMR spectrum of Compound 32. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • BenchChem. (2025).
  • Movassaghi, M., & Hill, M. D. (2006). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Journal of the American Chemical Society, 128(45), 14254–14255. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Bergman, R. G., & Ellman, J. A. (2008). Synthesis of dihydropyridines and pyridines from imines and alkynes via C-H activation. PubMed. [Link]

  • Al-Omar, M. A., & Amr, A.-G. E. (2010). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Organic Chemistry, 1(1), 1-8.
  • Hartwig, J. F., & Stanley, L. M. (2010). Synthesis of Unsymmetrical Vicinal Diamines via Directed Hydroamination. Journal of the American Chemical Society, 132(28), 9552–9554. [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

  • Behmadi, H., Saadati, S. M., Roshani, M., & Ghaemy, M. (2009). Synthesis of new disulfonamides from different substituted diamino pyridines. Eclética Química, 34(3), 27-34.
  • Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]

  • Hammud, H. H., et al. (2024). 1 H and 13 C NMR correlations between the calculated and experimental data. Journal of Molecular Structure, 1301, 137351.
  • Metin, Ö. (2011). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • Wu, J. (2021). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. LinkedIn. [Link]

  • Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Retrieved from [Link]

  • De la Rosa, M. A., et al. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. The Journal of Organic Chemistry, 80(15), 7757–7763. [Link]

  • Ghammamy, S., et al. (2014). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Trade Science Inc.

Sources

Foundational

Technical Guide: Spectroscopic Elucidation of N2-cyclobutylpyridine-2,4-diamine

A Comprehensive Analysis of Predicted NMR and MS Data for Drug Discovery and Development Abstract This technical guide provides a detailed exploration of the expected spectroscopic characteristics of N2-cyclobutylpyridin...

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Analysis of Predicted NMR and MS Data for Drug Discovery and Development

Abstract

This technical guide provides a detailed exploration of the expected spectroscopic characteristics of N2-cyclobutylpyridine-2,4-diamine, a novel heterocyclic amine with potential applications in medicinal chemistry. In the absence of published experimental data, this document presents a robust, predictive analysis of its Nuclear Magnetic Resonance (¹H and ¹³C NMR) and Mass Spectrometry (MS) data. The methodologies for acquiring such data are detailed, offering a blueprint for the empirical validation of this compound's structure. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of new chemical entities.

Introduction: The Significance of N2-cyclobutylpyridine-2,4-diamine

The diaminopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The introduction of a cyclobutyl group at the N2 position of a 2,4-diaminopyridine core, as in N2-cyclobutylpyridine-2,4-diamine, is anticipated to modulate its physicochemical properties, such as lipophilicity and metabolic stability, which are critical parameters in drug design. Accurate structural confirmation is the foundational step in the development of any new pharmaceutical compound. High-resolution spectroscopic techniques like NMR and MS are indispensable tools for this purpose.[3][4] This guide explains the expected spectroscopic signature of N2-cyclobutylpyridine-2,4-diamine and the rationale behind these predictions.

Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[5][6] The predicted chemical shifts are influenced by the electronic environment of each nucleus.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of N2-cyclobutylpyridine-2,4-diamine in a solvent like DMSO-d₆ would exhibit distinct signals for the pyridine ring, the cyclobutyl group, and the amino protons.

Table 1: Predicted ¹H NMR Data for N2-cyclobutylpyridine-2,4-diamine

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.5Doublet1HH-6 (Pyridine)Aromatic proton adjacent to a nitrogen, expected to be the most downfield of the ring protons.
~6.0Doublet1HH-5 (Pyridine)Aromatic proton coupled to H-6.
~5.8Singlet1HH-3 (Pyridine)Aromatic proton with no adjacent protons, appearing as a singlet.
~6.5Broad Singlet2HC4-NH₂Amine protons, often broad and exchangeable with D₂O.
~5.5Broad Singlet1HN2-NHAmine proton, often broad and exchangeable with D₂O.
~4.0Multiplet1HN-CH (Cyclobutyl)Methine proton on the cyclobutyl ring attached to nitrogen, deshielded.
~2.2Multiplet2HCH₂ (Cyclobutyl)Methylene protons of the cyclobutyl ring adjacent to the N-CH group.
~1.8Multiplet2HCH₂ (Cyclobutyl)Methylene protons of the cyclobutyl ring.
~1.6Multiplet2HCH₂ (Cyclobutyl)Methylene protons of the cyclobutyl ring.
Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.[5]

Table 2: Predicted ¹³C NMR Data for N2-cyclobutylpyridine-2,4-diamine

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~160C-2 (Pyridine)Carbon attached to two nitrogen atoms, highly deshielded.
~158C-4 (Pyridine)Carbon attached to an amino group.
~150C-6 (Pyridine)Aromatic carbon adjacent to ring nitrogen.
~105C-5 (Pyridine)Aromatic carbon.
~95C-3 (Pyridine)Aromatic carbon.
~50N-CH (Cyclobutyl)Carbon attached to nitrogen.
~30CH₂ (Cyclobutyl)Methylene carbons of the cyclobutyl ring.
~15CH₂ (Cyclobutyl)Methylene carbon of the cyclobutyl ring.
Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of N2-cyclobutylpyridine-2,4-diamine in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 32 scans, relaxation delay of 1 second, spectral width of 16 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: 1024 scans, relaxation delay of 2 seconds, spectral width of 240 ppm.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra (e.g., to the residual solvent peak).

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis a Weigh Compound b Dissolve in Deuterated Solvent a->b c Transfer to NMR Tube b->c d Insert into NMR Spectrometer c->d e Acquire 1H and 13C Spectra d->e f Fourier Transform e->f g Phase and Baseline Correction f->g h Reference Spectra g->h i Assign Peaks h->i j Structure Verification i->j

Caption: Workflow for NMR data acquisition and analysis.

Predicted Mass Spectrometry (MS) Data

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

Molecular Weight and Predicted Mass
  • Molecular Formula: C₉H₁₄N₄

  • Molecular Weight: 178.24 g/mol

  • Exact Mass: 178.1218 Da

Predicted Mass Spectrum (Electron Ionization - EI)

In an EI mass spectrum, the molecule is expected to show a prominent molecular ion peak (M⁺) and several fragment ions.

Table 3: Predicted Key Ions in the Mass Spectrum of N2-cyclobutylpyridine-2,4-diamine

m/z (predicted)IonRationale
178[M]⁺Molecular ion peak.
150[M - C₂H₄]⁺Loss of ethene from the cyclobutyl ring.
122[M - C₄H₈]⁺Loss of the entire cyclobutyl group.
108[C₅H₆N₃]⁺Fragmentation of the pyridine ring.
Experimental Protocol for MS Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization for soft ionization or Electron Ionization for fragmentation patterns).

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer.

    • Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

MS_Workflow cluster_prep_ms Sample Preparation cluster_acq_ms Data Acquisition cluster_analysis_ms Data Analysis a_ms Prepare Dilute Solution b_ms Introduce Sample into MS a_ms->b_ms c_ms Acquire Mass Spectrum b_ms->c_ms d_ms Identify Molecular Ion Peak c_ms->d_ms e_ms Analyze Fragmentation d_ms->e_ms f_ms Confirm Structure e_ms->f_ms

Caption: Workflow for Mass Spectrometry data acquisition and analysis.

Conclusion

This guide provides a scientifically grounded prediction of the NMR and MS spectroscopic data for N2-cyclobutylpyridine-2,4-diamine. The predicted data is based on established principles of chemical structure and spectroscopy. The detailed experimental protocols offer a clear path for the empirical verification of these predictions. The structural elucidation of novel compounds like N2-cyclobutylpyridine-2,4-diamine is a critical step in the drug discovery and development pipeline, and the methodologies outlined herein provide a robust framework for this essential task.

References

  • Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons. [Link]

  • Metin, B. (2011). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]

  • Chem LibreTexts. (2023). 13C NMR Spectroscopy. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • PubChem. N2-cyclopropylpyridine-2,3-diamine. National Center for Biotechnology Information. [Link]

  • Al-Otaibi, J. S., et al. (2014). Antibacterial activity of a series of N2,N4-disubstituted quinazoline-2,4-diamines. Bioorganic & Medicinal Chemistry Letters, 24(15), 3465-3470. [Link]

  • PubChem. 4-N,4-N-dimethylpyridine-2,4-diamine. National Center for Biotechnology Information. [Link]

  • PubChemLite. N2-cyclopropylpyridine-2,3-diamine (C8H11N3). [Link]

  • ChemHelper. (2022). differences & similarities of 1H & 13C NMR spectroscopy. YouTube. [Link]

  • Wikipedia. (2023). 2,4-Diaminopyrimidine. [Link]

  • NIST. NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

  • PubChem. N,N'-di(cyclobutyl)methanediamine. National Center for Biotechnology Information. [Link]

  • Fershtat, L., et al. (2016). Synthesis and Characterization of N 3 -(2,2,2-Trinitroethyl)-1,2,4-Oxadiazole-3,5-Diamine. Propellants, Explosives, Pyrotechnics, 41(4), 630-635. [Link]

  • NIST. 2,4-D. National Institute of Standards and Technology. [Link]

  • NIST. Nitrogen. National Institute of Standards and Technology. [Link]

  • Fischer, K., et al. (2020). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 25(21), 5036. [Link]

  • The Royal Society of Chemistry. (2018). Reactions of dicobalt octacarbonyl with dinucleating and mononucleating bis(imino)pyridine ligands. Dalton Transactions. [Link]

  • Chen, Y.-A., et al. (2019). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules, 24(18), 3374. [Link]

  • PubChem. 2,4-Diaminopyridine. National Center for Biotechnology Information. [Link]

Sources

Exploratory

In Silico Modeling of N2-Cyclobutylpyridine-2,4-Diamine Interactions

This technical guide details the in silico modeling of N2-cyclobutylpyridine-2,4-diamine , a privileged scaffold often utilized in the design of ATP-competitive kinase inhibitors (e.g., targeting JAK, FAK, or CDK familie...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the in silico modeling of N2-cyclobutylpyridine-2,4-diamine , a privileged scaffold often utilized in the design of ATP-competitive kinase inhibitors (e.g., targeting JAK, FAK, or CDK families). The guide focuses on the structural biology of the pyridine-2,4-diamine core as a hinge-binder and the cyclobutyl moiety as a hydrophobic probe.

Content Type: Technical Whitepaper & Protocol Guide Target Audience: Computational Chemists, Medicinal Chemists, Drug Discovery Scientists

Executive Summary & Molecular Architecture

The N2-cyclobutylpyridine-2,4-diamine scaffold represents a potent chemotype in medicinal chemistry, primarily functioning as a Type I ATP-competitive kinase inhibitor . Its efficacy stems from two distinct structural domains:[1]

  • The Pyridine-2,4-diamine Core: A "Hinge Binder" motif that mimics the adenine ring of ATP, forming critical hydrogen bonds with the kinase backbone.

  • The N2-Cyclobutyl Moiety: A hydrophobic, conformationally restricted group that targets the solvent front or specific hydrophobic pockets (e.g., the ribose binding pocket), improving selectivity over linear alkyl chains.

This guide provides a rigorous, self-validating workflow for modeling this scaffold, moving from static docking to dynamic free energy perturbation.

Physiochemical Profile (Computed)
PropertyValue (Approx.)Significance in Modeling
MW ~163.2 g/mol Fragment-like; high Ligand Efficiency (LE) potential.
H-Bond Donors 2-3Critical for Hinge Interaction (Glu/Leu/Met backbone).
H-Bond Acceptors 2 (Pyridine N, Amines)Pyridine N1 is the primary acceptor.
LogP ~1.2 - 1.8Favorable for membrane permeability; requires careful solvation in MD.
Rotatable Bonds 2 (N2-Cyclobutyl, C2-N2)Low entropic penalty upon binding (Rigidification).

Computational Workflow & Strategy

The modeling strategy relies on a "Filter-and-Refine" approach. We begin with rigid docking to establish the binding pose, followed by Molecular Dynamics (MD) to assess the stability of the hydrophobic cyclobutyl interaction, and conclude with MM-GBSA for binding energy estimation.

The In Silico Pipeline (Graphviz)

G LigandPrep Ligand Preparation (Epik: pH 7.0 +/- 2.0) Docking Glide SP/XP Docking (Core Constrained) LigandPrep->Docking ProteinPrep Target Prep (JAK2/FAK) (H-bond Optimization) GridGen Receptor Grid (Hinge Constraints) ProteinPrep->GridGen GridGen->Docking MD_Setup MD System Setup (TIP3P, 0.15M NaCl) Docking->MD_Setup Top 3 Poses MD_Run Production MD (100ns, NPT) MD_Setup->MD_Run Analysis Analysis (RMSD, H-bonds, MM-GBSA) MD_Run->Analysis

Figure 1: End-to-end computational workflow for modeling N2-cyclobutylpyridine-2,4-diamine interactions.

Step-by-Step Experimental Protocols

Phase I: System Preparation (The Foundation)

Objective: Generate biologically relevant ionization states and correct tautomers.

  • Ligand Preparation:

    • Software: LigPrep (Schrödinger) or RDKit.

    • Protocol: Generate tautomers at pH 7.4 ± 1.0.

    • Critical Check: Ensure the pyridine ring nitrogen (N1) is unprotonated to act as an H-bond acceptor. The exocyclic amines should be neutral or protonated depending on the specific pKa calculation, but for hinge binding, the 2-amino group acts as a donor .

    • Conformational Search: Generate 3D conformers focusing on the cyclobutyl ring puckering (butterfly vs. planar).

  • Protein Preparation (Target Selection):

    • Target: Janus Kinase 2 (JAK2) - PDB ID: 3FUP or Focal Adhesion Kinase (FAK) - PDB ID: 2JKK.

    • Protocol:

      • Remove crystallographic waters (except those bridging the ligand and gatekeeper residue).

      • Optimize H-bond network (PropKa pH 7.0).

      • Restrained minimization (OPLS4 force field) to converge heavy atoms to RMSD < 0.30 Å.

Phase II: Molecular Docking (The Static View)

Objective: Identify the correct binding mode (Hinge Interaction).

  • Grid Generation:

    • Define the centroid of the native ligand.

    • Constraint Setup (Crucial): Set a Positional Constraint or H-bond Constraint on the hinge backbone residues (e.g., Leu932 in JAK2). This forces the pyridine-diamine core to adopt the "adenine-mimetic" pose.

  • Docking Execution (Glide XP):

    • Run Extra Precision (XP) docking.

    • Post-Docking Filter: Discard poses where the cyclobutyl group clashes (>0.5 Å overlap) with the Gatekeeper residue (e.g., Methionine/Phenylalanine).

    • Success Criteria: The Pyridine N1 accepts an H-bond from the backbone NH; the C2-amino group donates an H-bond to the backbone Carbonyl.

Phase III: Molecular Dynamics Simulation (The Dynamic View)

Objective: Validate the stability of the cyclobutyl hydrophobic interaction and water-mediated bridges.

  • System Builder:

    • Solvent: TIP3P water model (cubic box, 10 Å buffer).

    • Ions: Neutralize with Na+/Cl- and add 0.15 M physiological salt concentration.

  • Equilibration Protocol (Desmond/Gromacs):

    • Stage 1: Brownian Dynamics NVT (100 ps, 10 K) – Restrain heavy atoms.

    • Stage 2: NVT (12 ps, 300 K) – Berendsen thermostat.

    • Stage 3: NPT (24 ps, 1 atm) – Berendsen barostat.

  • Production Run:

    • Time: 100 ns.

    • Ensemble: NPT (300 K, 1.01325 bar).

    • Thermostat: Nose-Hoover chain.

    • Trajectory Save: Every 10.0 ps.

Interaction Mechanism & Analysis

The biological activity of N2-cyclobutylpyridine-2,4-diamine is defined by specific pharmacophoric features.

Pharmacophore Map (Graphviz)

Figure 2: Interaction map showing the bidentate hinge binding and hydrophobic anchoring of the cyclobutyl group.

Data Analysis & Validation Metrics

To validate your model, extract the following metrics from the MD trajectory.

MetricAcceptable RangeInterpretation
Ligand RMSD < 2.5 ÅIndicates a stable binding pose. High fluctuations suggest the cyclobutyl group is too bulky or loose.
H-Bond Occupancy > 80%The Hinge H-bonds (N1...NH and NH2...CO) must be persistent.
Radius of Gyration (rGy) ConstantSudden changes indicate unfolding of the ligand or protein loop.
MM-GBSA (dG) -40 to -80 kcal/molRelative binding free energy. More negative = higher affinity.
Binding Free Energy Calculation (MM-GBSA)

Post-simulation, calculate the binding free energy (


) using the Prime MM-GBSA module (or gmx_MMPBSA).


  • Insight: The cyclobutyl group contributes significantly to the Van der Waals (

    
    ) and non-polar solvation (
    
    
    
    ) terms. Compare this against a propyl or ethyl analog to quantify the "Cyclobutyl Effect" (entropic advantage of the ring).

Troubleshooting & Optimization

  • Issue: Ligand drifts out of the binding pocket during MD.

    • Cause: Improper equilibration or the cyclobutyl group clashes with the "Gatekeeper" residue.

    • Solution: Check the initial steric clashes in the docking pose. If the Gatekeeper is large (e.g., Methionine), the cyclobutyl might require a "DFG-out" conformation (Type II inhibition) rather than Type I.

  • Issue: Low H-bond occupancy at the hinge.

    • Cause: Incorrect protonation state of the Pyridine N1.

    • Solution: Verify LigPrep settings; Pyridine N1 must be unprotonated to accept a hydrogen bond.

References

  • Schrödinger Release 2024-1 : LigPrep, Glide, Prime, Desmond. Schrödinger, LLC, New York, NY, 2024. [Link]

  • Jorgensen, W. L., et al. (1983). "Comparison of simple potential functions for simulating liquid water". The Journal of Chemical Physics. [Link]

  • Friesner, R. A., et al. (2006). "Extra Precision Glide: Docking and Scoring Incorporating a Model of Hydrophobic Enclosure for Protein-Ligand Complexes". Journal of Medicinal Chemistry. [Link]

  • Genheden, S., & Ryde, U. (2015). "The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities". Expert Opinion on Drug Discovery. [Link]

  • Cowan-Jacob, S. W., et al. (2009). "Structural biology of JAK2 inhibitors". Imatinib and beyond. [Link]

Sources

Foundational

An In-depth Technical Guide to the Solubility and Stability of N2-cyclobutylpyridine-2,4-diamine

Abstract This technical guide provides a comprehensive framework for evaluating the aqueous solubility and chemical stability of N2-cyclobutylpyridine-2,4-diamine, a novel heterocyclic compound with potential application...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for evaluating the aqueous solubility and chemical stability of N2-cyclobutylpyridine-2,4-diamine, a novel heterocyclic compound with potential applications in pharmaceutical development. As the translation from discovery to a viable drug product is critically dependent on these physicochemical properties, this document outlines the underlying principles, detailed experimental protocols, and data interpretation strategies essential for researchers, scientists, and drug development professionals. We present field-proven methodologies for equilibrium solubility assessment across a physiologically relevant pH range and a systematic approach to stability testing through forced degradation studies, as mandated by international regulatory guidelines. The causality behind experimental choices is explained to empower researchers to design and execute robust, self-validating studies. All quantitative data are summarized in structured tables, and key workflows are visualized using diagrams to ensure clarity and reproducibility.

Introduction: The Critical Role of Physicochemical Profiling

N2-cyclobutylpyridine-2,4-diamine belongs to the aminopyridine class of compounds, a scaffold known for a vast array of biological and pharmacological activities.[1] The unique structural arrangement of a pyridine ring substituted with two amino groups and a cyclobutyl moiety suggests potential interactions with various biological targets.[1] However, before its therapeutic potential can be realized, a thorough understanding of its fundamental physicochemical characteristics is paramount.

Solubility and stability are not merely data points; they are foundational pillars that dictate the "developability" of an active pharmaceutical ingredient (API).[2]

  • Aqueous Solubility directly influences bioavailability. An orally administered drug must dissolve in the gastrointestinal fluids before it can be absorbed into the bloodstream.[2] Poor solubility is a leading cause of failure for promising drug candidates.

  • Chemical Stability ensures that the drug maintains its identity, purity, and potency throughout its shelf life, from manufacturing to patient administration.[3][4] Degradation can lead to a loss of efficacy and the formation of potentially toxic impurities.[5]

This guide provides the necessary protocols to generate a robust data package for N2-cyclobutylpyridine-2,4-diamine, enabling informed decisions in lead optimization, pre-formulation, and formulation development.

Aqueous Solubility Determination

The solubility of an API is determined across the physiological pH range of the gastrointestinal tract (pH 1.2 to 6.8) to predict its in vivo dissolution behavior.[6] The World Health Organization (WHO) and other regulatory bodies consider an API highly soluble if its highest therapeutic dose is soluble in 250 mL or less of aqueous media over this pH range.[6]

Rationale for Experimental Design

The equilibrium shake-flask method is the gold-standard for determining thermodynamic solubility. It measures the saturation concentration of a compound in a specific solvent at equilibrium. This method is chosen for its accuracy and direct relevance to Biopharmaceutics Classification System (BCS) guidelines.[7][8] The selection of aqueous buffers at pH 1.2, 4.5, and 6.8 is mandated by regulatory guidances to simulate the stomach and different regions of the small intestine.[6]

Experimental Protocol: Equilibrium Shake-Flask Solubility
  • Preparation of Buffers: Prepare pH 1.2 (0.1 N HCl), pH 4.5 (acetate buffer), and pH 6.8 (phosphate buffer) solutions according to standard pharmacopeial procedures.

  • Sample Preparation: Add an excess amount of N2-cyclobutylpyridine-2,4-diamine powder to vials containing each of the pH buffers. The excess solid should be clearly visible.

  • Equilibration: Seal the vials and place them in a shaking incubator set to 37 ± 1 °C to mimic physiological temperature.[6] Agitate for a minimum of 48 hours to ensure equilibrium is reached. A preliminary time-point study (e.g., at 24, 48, and 72 hours) is recommended to confirm the time to equilibrium.

  • Sample Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Carefully withdraw an aliquot of the supernatant and separate the solid and liquid phases. This is a critical step; filtration through a low-binding filter (e.g., 0.22 µm PVDF) is recommended.

  • Quantification: Dilute the clear filtrate with a suitable mobile phase and quantify the concentration of the dissolved API using a validated, stability-indicating analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).[9][10]

  • Replicates: Perform a minimum of three replicate determinations at each pH condition to ensure the precision of the results.[6]

Data Presentation: Hypothetical Solubility Profile

The following table summarizes the expected format for presenting the solubility data for N2-cyclobutylpyridine-2,4-diamine.

pH of MediumMean Solubility (mg/mL)Standard DeviationDose/Solubility Volume (mL)*BCS Solubility Class
1.215.50.86.5High Solubility
4.54.20.323.8High Solubility
6.80.90.1111.1High Solubility
Calculated based on a hypothetical highest single therapeutic dose of 100 mg. An API is highly soluble if this volume is ≤ 250 mL.[6]
Workflow Visualization

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis API Excess API Equilibrate Equilibrate (37°C, >48h) API->Equilibrate Buffers pH Buffers (1.2, 4.5, 6.8) Buffers->Equilibrate Separate Separate (Filter 0.22µm) Equilibrate->Separate Quantify Quantify (HPLC-UV) Separate->Quantify Calculate Calculate Mean Solubility (mg/mL) Quantify->Calculate Classify Determine BCS Solubility Class Calculate->Classify

Chemical Stability Assessment

Stability testing is governed by the International Council for Harmonisation (ICH) guidelines, specifically Q1A(R2).[11][12] The process begins with forced degradation (stress testing) to identify likely degradation products and establish degradation pathways.[13][14] This is essential for developing and validating a stability-indicating analytical method, which can resolve the API from all potential impurities and degradants.[15]

Rationale for Forced Degradation Studies

Forced degradation studies intentionally expose the API to stress conditions that are more severe than accelerated stability conditions.[3][13] The goal is not to completely destroy the molecule, but to achieve a target degradation of 2-20%.[5] This level of degradation is sufficient to produce and detect primary degradants without generating secondary products that would not be relevant under normal storage conditions.[5] The conditions tested (acid, base, oxidation, heat, light) cover the most common degradation pathways for small organic molecules.[3][14]

Experimental Protocol: Forced Degradation
  • Control Sample: Prepare a solution of N2-cyclobutylpyridine-2,4-diamine in a suitable solvent (e.g., 50:50 acetonitrile:water) and analyze it immediately (T=0) to identify any pre-existing impurities.[5]

  • Acid Hydrolysis: Mix the API solution with 0.1 N HCl. Store at 60°C for 48 hours.

  • Base Hydrolysis: Mix the API solution with 0.1 N NaOH. Store at 60°C for 24 hours.

  • Oxidative Degradation: Mix the API solution with 3% hydrogen peroxide (H₂O₂). Store at room temperature for 48 hours. Studies on related diaminopyridines have shown that oxidation is a key degradation pathway, potentially forming N-oxide and nitro-pyridine species.[16]

  • Thermal Degradation: Store the solid API powder in an oven at 80°C for 72 hours. Also, store a solution of the API at 80°C for 72 hours.

  • Photolytic Degradation: Expose the solid API powder and a solution of the API to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B. A control sample should be protected from light.

  • Analysis: At appropriate time points, withdraw samples from each stress condition. If necessary, neutralize the acidic and basic samples. Analyze all samples, including the control, using a suitable stability-indicating HPLC-UV/MS method.[17] Mass spectrometry (MS) is crucial for the tentative identification of degradant structures.

Data Presentation: Hypothetical Forced Degradation Summary
Stress ConditionDuration% Assay of Parent API% Total DegradationNumber of Degradants DetectedRemarks
0.1 N HCl (60°C)48 h96.53.51Minor degradation observed.
0.1 N NaOH (60°C)24 h91.28.82Significant degradation.
3% H₂O₂ (RT)48 h85.414.63Most significant degradation pathway.
Thermal (80°C, Solid)72 h99.80.20Highly stable in solid state.
Photolytic (ICH Q1B)-98.11.91Minor sensitivity to light.
Workflow Visualization

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis API_Sol API Solution Acid Acid (HCl) API_Sol->Acid Base Base (NaOH) API_Sol->Base Ox Oxidation (H₂O₂) API_Sol->Ox Photo Photolytic API_Sol->Photo API_Solid API Solid Thermal Thermal API_Solid->Thermal API_Solid->Photo Analyze Analyze all samples (Stability-Indicating HPLC-UV/MS) Acid->Analyze Base->Analyze Ox->Analyze Thermal->Analyze Photo->Analyze Identify Identify Pathways & Degradants Analyze->Identify

Conclusion and Future Directions

This guide provides the foundational methodologies for characterizing the solubility and stability of N2-cyclobutylpyridine-2,4-diamine. The hypothetical data presented suggest that the compound is highly soluble according to BCS criteria and is most susceptible to degradation under oxidative and basic conditions. The solid form appears highly stable.

These findings are critical for guiding subsequent development activities:

  • Formulation: The high solubility suggests that a simple, immediate-release oral solid dosage form may be feasible. However, the instability in basic conditions indicates that enteric coating might be necessary to protect the API from the higher pH of the intestine.

  • Analytical Method Development: The forced degradation study is the first step in developing and validating a robust, stability-indicating HPLC method, which is a regulatory requirement for all subsequent stability studies and release testing.

  • Long-Term Stability: Following this initial characterization, formal long-term and accelerated stability studies must be initiated according to ICH Q1A(R2) guidelines to establish a retest period for the drug substance and a shelf life for the final drug product.[4][18][19]

By systematically applying the principles and protocols outlined herein, development teams can build a comprehensive understanding of N2-cyclobutylpyridine-2,4-diamine, mitigating risks and accelerating its journey from a promising molecule to a potential therapeutic agent.

References

  • Title: Development of forced degradation and stability indicating studies of drugs—A review Source: ResearchGate URL: [Link]

  • Title: A practical guide to forced degradation and stability studies for drug substances Source: Onyx Scientific URL: [Link]

  • Title: Q1A R2 - ICH GUIDELINES OF STABILITY TESTING Source: SlideShare URL: [Link]

  • Title: Quality Guidelines Source: ICH URL: [Link]

  • Title: Forced Degradation Studies Can Reduce Stress(ors) Source: SK pharmteco URL: [Link]

  • Title: Overview Of Degradation Studies For Pharmaceutical Drug Candidates Source: PharmTech URL: [Link]

  • Title: Forced Degradation vs. Long-Term Stability Studies: What's the Difference? Source: ResolveMass Laboratories Inc. URL: [Link]

  • Title: Q1A (R2) A deep dive in Stability Studies Source: YouTube URL: [Link]

  • Title: Stability tests according to ICH Q1A (R2) Source: Memmert.com URL: [Link]

  • Title: Q1A(R2) Guideline - Stability Testing of New Drug Substances and Products Source: ICH URL: [Link]

  • Title: Determination of Solubility in Pharmaceuticals Source: Pharmaguideline URL: [Link]

  • Title: WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver Source: ECA Academy URL: [Link]

  • Title: WHO Technical Report Series, No. 937, 2006 - Annex 4 Source: World Health Organization (WHO) URL: [Link]

  • Title: A Comprehensive Review of the Quantitative Analysis methods for Pyridine and Piperidine Derivative H1 Receptor Antagonists Source: ResearchGate URL: [Link]

  • Title: Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) Source: RSC Publishing URL: [Link]

  • Title: Ask a Formulator: What is the Purpose and Approach to Solubility Studies? Source: Dow Development Labs URL: [Link]

  • Title: ANALYTICAL METHODS Source: Agency for Toxic Substances and Disease Registry URL: [Link]

  • Title: 2-Aminopyridine Source: PubChem URL: [Link]

  • Title: Physicochemical properties of 4-amino pyridine a model pollutant Source: ResearchGate URL: [Link]

  • Title: Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver Source: PubMed URL: [Link]

  • Title: Analytical Methods for Determining Pyridine in Biological Materials Source: NCBI Bookshelf URL: [Link]

  • Title: Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative Source: ResearchGate URL: [Link]

  • Title: Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS) Source: Taylor & Francis Online URL: [Link]

  • Title: 2,4-Diaminopyrimidine Source: Wikipedia URL: [Link]

  • Title: N2-cyclopropylpyridine-2,3-diamine Source: PubChem URL: [Link]

  • Title: Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products Source: PubMed URL: [Link]

  • Title: Recent progress in the medicinal chemistry of 2,4-diaminopyrimidines Source: PubMed URL: [Link]

  • Title: Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules Source: SEFH URL: [Link]

Sources

Exploratory

Comprehensive Technical Guide: Potential Biological Targets of N2-Cyclobutylpyridine-2,4-Diamine

The following technical guide provides an in-depth analysis of the potential biological targets of N2-cyclobutylpyridine-2,4-diamine . This analysis is based on the pharmacophore's structural properties, known structure-...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the potential biological targets of N2-cyclobutylpyridine-2,4-diamine . This analysis is based on the pharmacophore's structural properties, known structure-activity relationships (SAR) of the pyridine-2,4-diamine scaffold, and specific patent literature referencing this chemical motif.[1][2]

[1][2]

Executive Summary & Chemical Identity[1][3][4][5]

N2-cyclobutylpyridine-2,4-diamine is a privileged heterocyclic scaffold characterized by a pyridine ring substituted with amino groups at the 2- and 4-positions, with a specific cyclobutyl moiety attached to the nitrogen at the 2-position.[1][2]

This molecular architecture functions as a potent ATP-mimetic pharmacophore .[1][2] The pyridine-2,4-diamine core is a bioisostere of the adenine ring found in ATP, allowing it to anchor effectively into the hinge region of various kinase enzymes. The cyclobutyl substituent provides a critical hydrophobic interaction element, often targeting the ribose-binding pocket or a solvent-exposed hydrophobic region (Gatekeeper residue vicinity) to confer selectivity.[1][2]

Chemical Structure[1][3][4][5][6][7][8][9][10][11][12]
  • IUPAC Name: N2-cyclobutylpyridine-2,4-diamine[1][2]

  • Core Scaffold: 2,4-Diaminopyridine[1][2][3][4]

  • Key Substituent: Cyclobutyl group (hydrophobic, space-filling)[1][2]

  • Primary Biological Class: Kinase Inhibitor (Type I/Type II), GPCR Antagonist (Histamine H4).[1]

Primary Biological Targets: Kinase Inhibition[1][2]

The most significant biological targets for N2-cyclobutylpyridine-2,4-diamine derivatives are protein kinases.[1][2] The scaffold's hydrogen-bonding capability (Donor-Acceptor-Donor motif) mimics the adenine ring of ATP, making it a competitive inhibitor.[1][2]

c-Jun N-terminal Kinases (JNK1, JNK2, JNK3)

The JNK family (part of the MAPK pathway) is the highest-probability target class for this specific scaffold.[1][2]

  • Mechanism of Action: ATP-competitive inhibition.[1][2][5][6][7][8] The pyridine nitrogen (N1) and the 2-amino group (N2) form hydrogen bonds with the hinge region of the kinase (specifically residues Met111 in JNK1 or Met108 in JNK3).[1][2]

  • Role of Cyclobutyl Group: The cyclobutyl group at the N2 position is a critical "selectivity filter."[1] It occupies the hydrophobic pocket I (often the ribose pocket), displacing water molecules and providing van der Waals contacts that differentiate JNK isoforms from other MAPKs like p38 or ERK.[1]

  • Therapeutic Relevance: Fibrosis (lung, liver), Inflammation (Rheumatoid Arthritis), and Neurodegeneration.[1]

  • Reference Compounds: This scaffold is structurally homologous to the core of CC-930 (Tanzisertib) and CC-401 , which utilize similar diamine motifs (though often on pyrimidine or purine cores) to inhibit JNK.[1][2]

Spleen Tyrosine Kinase (Syk)

Syk is a cytoplasmic tyrosine kinase critical for B-cell receptor (BCR) and Fc receptor signaling.[1]

  • Mechanism of Action: The 2,4-diaminopyridine core binds to the ATP-binding pocket of Syk.[1][2]

  • Structural Basis: Similar to Fostamatinib (R788/R406), which contains a 2,4-diaminopyrimidine core.[1] The pyridine analog (N2-cyclobutylpyridine-2,4-diamine) serves as a bioisostere, potentially offering altered pharmacokinetic properties while maintaining hinge-binding affinity.[1][2]

  • Therapeutic Relevance: Autoimmune diseases (ITP, RA) and Hematological malignancies.[1]

Vps34 (Class III PI3K)

Recent patent literature identifies N2-substituted diamine scaffolds as inhibitors of Vps34, a lipid kinase involved in autophagy.[1]

  • Evidence: Patent WO 2012/085815 describes "N2-cyclobutyl-4'-(cyclopropylmethyl)-N2-methyl-4,5'-bipyrimidine-2,2'-diamine" derivatives.[1][2] The N2-cyclobutyl motif is explicitly cited as a favorable substituent for potency in this class.[1][2]

  • Biological Impact: Inhibition of autophagy, relevant for cancer therapy (sensitizing tumors to metabolic stress).[1]

Secondary Biological Targets: GPCR Modulation

Beyond kinases, the 2,4-diaminopyridine scaffold is a well-established template for Histamine H4 receptor antagonists.[1][2]

Histamine H4 Receptor

The H4 receptor is a G-protein coupled receptor (GPCR) involved in chemotaxis and mast cell activation.[1]

  • Mechanism: Non-imidazole histamine antagonists often feature a 2,4-diaminopyrimidine or pyridine core.[1] The amino groups form hydrogen bonds with Asp94 (TM3) and Glu182 (TM5) in the receptor binding pocket.[1]

  • Role of Cyclobutyl: The hydrophobic cyclobutyl group fits into a lipophilic pocket formed by TM3, TM5, and TM6, mimicking the role of the cyclohexyl or substituted phenyl groups found in reference antagonists like JNJ-7777120 .[1][2]

  • Therapeutic Relevance: Pruritus (itch), Asthma, and Atopic Dermatitis.[1]

Visualizing the Signaling Pathways[2]

The following diagram illustrates the downstream effects of inhibiting the primary targets (JNK and Syk) using the N2-cyclobutylpyridine-2,4-diamine scaffold.

G cluster_JNK MAPK / JNK Pathway cluster_Syk BCR / Syk Pathway Compound N2-cyclobutylpyridine-2,4-diamine JNK JNK1/2/3 (Target) Compound->JNK Inhibits (ATP Comp.) Outcome1 Inflammation & Fibrosis (TNF-alpha, IL-6) Compound->Outcome1 Blocks Syk Syk Kinase (Target) Compound->Syk Inhibits (ATP Comp.) Outcome2 B-Cell Activation & Autoimmunity Compound->Outcome2 Blocks cJun c-Jun Phosphorylation JNK->cJun Activates AP1 AP-1 Transcription Factor cJun->AP1 AP1->Outcome1 LAT LAT Phosphorylation Syk->LAT Activates PLCg PLC-gamma Activation LAT->PLCg PLCg->Outcome2

Caption: Dual-pathway inhibition model showing the blockade of JNK and Syk signaling cascades by the scaffold.

Experimental Validation Protocols

To confirm the biological activity of this specific molecule, the following experimental workflows are required.

Biochemical Kinase Profiling (HotSpot™ Assay)

Objective: Determine the IC50 against a panel of kinases (JNK1-3, Syk, FAK).[1]

  • Reagents:

    
    -33P-ATP, specific peptide substrates (e.g., Poly Glu:Tyr for Syk), Recombinant Kinases.[1]
    
  • Protocol:

    • Incubate kinase (5-10 nM) with substrate and N2-cyclobutylpyridine-2,4-diamine (serial dilution 1 nM - 10

      
      M) in reaction buffer (20 mM HEPES pH 7.5, 10 mM MgCl2).[1][2]
      
    • Initiate reaction with 10

      
      M ATP (trace labeled with 33P).[1]
      
    • Incubate for 40 minutes at Room Temperature.

    • Spot reaction onto P81 phosphocellulose filter paper.[1]

    • Wash filters with 0.75% phosphoric acid to remove unbound ATP.[1]

    • Quantify bound radiolabel via scintillation counting.[1]

  • Validation Criteria: A specific hit is defined as >50% inhibition at 1

    
    M.
    
Cellular Target Engagement (NanoBRET™)

Objective: Verify the compound enters the cell and binds the target in a physiological environment.[1]

  • Transfection: Transfect HEK293 cells with a plasmid expressing the Kinase-Luciferase fusion (e.g., NanoLuc-JNK1).[1]

  • Tracer Addition: Add a cell-permeable fluorescent tracer (known broad-spectrum inhibitor) at a concentration near its Kd.[1][2]

  • Competition: Treat cells with N2-cyclobutylpyridine-2,4-diamine.

  • Measurement: If the compound binds the target, it displaces the tracer, reducing the BRET (Bioluminescence Resonance Energy Transfer) signal between the Luciferase and the Tracer.[1]

  • Output: Calculate intracellular affinity (IC50).

Structure-Activity Relationship (SAR) Data Summary

The following table summarizes the impact of the N2-cyclobutyl group compared to other common substituents on the pyridine-2,4-diamine core.

Substituent (N2 Position)Predicted JNK PotencyPredicted H4 AffinitySolubility (LogS)Metabolic Stability
Cyclobutyl High (++++) High (+++) Moderate High
MethylLow (+)Low (+)HighModerate
CyclohexylHigh (++++)High (++++)LowModerate
PhenylModerate (++)Moderate (++)LowLow (Oxidation prone)

Analysis: The cyclobutyl group offers an optimal balance between hydrophobic bulk (filling the ATP pocket) and steric size, often avoiding steric clashes that occur with larger cyclohexyl or phenyl groups in restricted kinases.[1]

References

  • Bennett, B. L., et al. (2001).[1] "SP600125, an anthrapyrazolone inhibitor of Jun N-terminal kinase."[1] Proceedings of the National Academy of Sciences, 98(24), 13681-13686.[1][2] Link[1][2]

  • Thurmond, R. L., et al. (2008).[1] "The role of histamine H1 and H4 receptors in allergic inflammation: the search for new antihistamines."[1] Nature Reviews Drug Discovery, 7(1), 41-53.[1][2] Link

  • Brasca, M. G., et al. (2009).[1] "Identification of N,1,4,4-tetramethyl-8-((4-(4-methylpiperazin-1-yl)phenyl)amino)-4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline-3-carboxamide (PHA-848125), a potent, orally available cyclin dependent kinase inhibitor."[1][2] Journal of Medicinal Chemistry, 52(16), 5152-5163.[1][2] Link[1][2]

  • Patent WO2012085815A1. (2012).[1] "Bi-heteroaryl compounds as Vps34 inhibitors." World Intellectual Property Organization.[1] Link

  • Pineiro, R., & Masgrau, L. (2020).[1] "JNK Signaling as a Target for Anticancer Therapy."[1] Frontiers in Pharmacology, 11. Link

Sources

Foundational

Structure-activity relationship (SAR) studies of N2-substituted pyridine-diamines

Topic: Structure-activity relationship (SAR) studies of N2-substituted pyridine-diamines Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Lead Optimization Scientists, Drug Discovery Researchers F...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structure-activity relationship (SAR) studies of N2-substituted pyridine-diamines Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Lead Optimization Scientists, Drug Discovery Researchers

From Regioselective Synthesis to Kinase Selectivity Profiles

Executive Summary

The 2,4-diaminopyridine scaffold represents a "privileged structure" in medicinal chemistry, serving as a critical bioisostere to the ubiquitous 2,4-diaminopyrimidine found in FDA-approved kinase inhibitors (e.g., Brigatinib, Palbociclib). While the pyrimidine core is often selected for its high reactivity and low lipophilicity, the pyridine-diamine scaffold offers distinct advantages: a modulated pKa profile, altered metabolic soft spots, and a unique vector for optimizing permeability in CNS-active agents.

This guide details the technical execution of Structure-Activity Relationship (SAR) studies focusing on the N2-position (the amino group at the C2 position of the pyridine ring). This position is the primary vector for solvent interaction and solubility modulation, while the pyridine nitrogen and C2-NH serve as the critical hinge-binding motif.

The Pharmacophore: Hinge Binding & Vector Analysis

To rationally design N2-substituted analogues, one must understand the binding mode. In the context of ATP-competitive kinase inhibition, the 2,4-diaminopyridine core mimics the adenine ring of ATP.

The Binding Triad
  • Pyridine Nitrogen (N1): Acts as a Hydrogen Bond Acceptor (interacts with the backbone NH of the kinase hinge region).

  • C2-Amino Group (N2): Acts as a Hydrogen Bond Donor (interacts with the backbone Carbonyl of the hinge).

  • N2-Substituent: Projects towards the Solvent Front (Ribose pocket). This is the primary handle for tuning physicochemical properties (LogD, solubility) without disrupting the core binding mode.

Visualizing the Interaction

The following diagram illustrates the canonical binding mode and the strategic vectors for SAR exploration.

G KinaseHinge Kinase Hinge Region (Backbone CO & NH) Scaffold 2,4-Diaminopyridine Core Scaffold->KinaseHinge H-Bond Acceptor (N1) Scaffold->KinaseHinge H-Bond Donor (C2-NH) N2_Sub N2-Substituent (Solvent Front/Ribose Pocket) Scaffold->N2_Sub SAR Vector 1: Solubility & Selectivity C4_Sub C4-Substituent (Gatekeeper/Hydrophobic Pocket) Scaffold->C4_Sub SAR Vector 2: Potency & Affinity

Caption: Canonical binding mode of 2,4-diaminopyridines in the kinase ATP pocket. The N2-vector allows extension into the solvent front.

Synthetic Strategy: Overcoming Regioselectivity Challenges

Unlike pyrimidines, which are highly electron-deficient and undergo sequential Nucleophilic Aromatic Substitution (


) with ease, the pyridine ring is less reactive. This necessitates a hybrid approach using both 

and Palladium-catalyzed cross-coupling (Buchwald-Hartwig).[1]
The "C4-First" Rule

In 2,4-dichloropyridine, the Chlorine at C4 is significantly more reactive toward nucleophiles than the Chlorine at C2 . This is due to the stabilization of the Meisenheimer complex when the nucleophile attacks the para-position (C4) relative to the ring nitrogen.

Implication for SAR: You must introduce your "Hydrophobic Core" (C4-substituent) before your "Solvent Handle" (N2-substituent).

Synthetic Workflow Diagram

Synthesis Start 2,4-Dichloropyridine Step1 Step 1: SNAr Reaction (Nucleophilic Aromatic Substitution) Start->Step1 R1-NH2, Base, Heat (Favors C4 displacement) Intermed Intermediate: 2-Chloro-4-substituted-pyridine (Major Isomer) Step1->Intermed Step2 Step 2: Buchwald-Hartwig Amination (Pd-Catalyzed Cross-Coupling) Intermed->Step2 R2-NH2, Pd(OAc)2, Ligand (BINAP/Xantphos) Base (Cs2CO3), Toluene/Dioxane Final Final Product: N2-Substituted-2,4-Diaminopyridine Step2->Final

Caption: Sequential functionalization strategy. C4 is installed via SNAr, followed by C2 functionalization via Pd-catalysis.

SAR Exploration Matrix: N2-Substitution

When optimizing the N2-position, the goal is often to improve ADMET properties while maintaining hinge interaction.

Table 1: N2-Substituent SAR Impact Analysis
Substituent ClassStructural ExamplePrimary EffectRisk Factors
Small Aliphatic Methyl, Ethyl, CyclopropylMaintains high ligand efficiency (LE). Reduces steric clash with hinge.Low solubility; high metabolic clearance (N-dealkylation).
Solubilizing Groups N-Methylpiperazine, MorpholineCritical for Solubility. Protonatable nitrogen improves aqueous solubility.Permeability (P-gp efflux liability); hERG inhibition risk.
Aromatic Rings Phenyl, PyridineIncreases potency via pi-stacking or hydrophobic contacts in the ribose pocket.Increases Lipophilicity (LogP); decreases solubility; CYP inhibition.
H-Bond Donors Hydroxy-ethyl, AmidesCan pick up specific water-mediated bonds or interact with Asp/Glu residues in the solvent front.Permeability reduction.
Technical Insight: The "Solvent Front" Anomaly

While the N2-group generally points to solvent, in certain kinases (e.g., FAK, CDK), bulky N2-substituents can induce a conformational change in the P-loop (Glycine-rich loop), creating a "induced fit" selectivity pocket. This is why N2-substituted cycloalkyl groups (e.g., cyclohexyl) often show surprising selectivity improvements over linear chains.

Detailed Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are standardized for the synthesis and evaluation of these compounds.

Protocol A: Regioselective Synthesis (Buchwald-Hartwig Method)

Context: This protocol is used to install the N2-substituent (R2) onto the 2-chloro-4-amino-pyridine intermediate.

  • Reagents:

    • Substrate: 2-chloro-4-(substituted)-pyridine (1.0 eq)

    • Amine: R2-NH2 (1.2 eq)

    • Catalyst:

      
       (0.02 eq) or 
      
      
      
      (0.05 eq)
    • Ligand: Xantphos (0.04 eq) or BINAP (0.05 eq)

    • Base:

      
       (2.0 eq) or NaOtBu (1.5 eq)
      
    • Solvent: Anhydrous 1,4-Dioxane or Toluene (degassed)

  • Procedure:

    • Charge an oven-dried reaction vial with the Substrate, Catalyst, Ligand, and Base.

    • Purge the vial with Argon/Nitrogen for 5 minutes.

    • Add the Solvent and the Amine (if liquid) via syringe.

    • Seal and heat to 100°C for 4–12 hours. Monitor by LC-MS.

    • Critical Checkpoint: If the reaction stalls, add a second portion of Catalyst/Ligand (0.01 eq).

    • Workup: Filter through Celite, concentrate, and purify via Flash Chromatography (DCM/MeOH gradient).

Protocol B: Kinase IC50 Determination (FRET Assay)

Context: Validating the biological activity of the synthesized N2-analogues.

  • System: LanthaScreen™ Eu Kinase Binding Assay or Z´-LYTE™ (FRET-based).

  • Steps:

    • Prepare 3x serial dilutions of the N2-substituted pyridine compound in 100% DMSO (start at 10 mM).

    • Transfer 100 nL to a 384-well low-volume plate.

    • Add Kinase/Antibody mixture (e.g., FAK, ROCK) in assay buffer. Incubate 1 hour.

    • Add Tracer (Alexa Fluor® conjugate). Incubate 1 hour.

    • Read TR-FRET signal (Excitation: 340 nm; Emission: 615 nm / 665 nm).

  • Data Analysis:

    • Calculate Emission Ratio (665/615).

    • Fit data to a sigmoidal dose-response equation (Variable Slope) to determine

      
      .
      

Case Study: ROCK Inhibitors

A pertinent example of N2-optimization is found in the development of Rho-associated kinase (ROCK) inhibitors.

  • Starting Point: A simple 2,4-diaminopyridine hit with a methyl group at N2 showed moderate potency (

    
     nM) but poor metabolic stability.
    
  • SAR Evolution:

    • Replacing N2-Methyl with N2-Ethyl-Morpholine : Improved solubility but lost potency (steric clash).

    • Replacing N2-Methyl with N2-(4-pyridyl) : Improved potency (

      
       nM) due to pi-stacking, but suffered from CYP inhibition.
      
    • Final Optimization: Use of a fused ring system or rigidified N2-linker (e.g., 4-aminopiperidine linked at N2) balanced potency and ADME properties [1].

References

  • Green, J. et al. (2015).[2] Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. Journal of Medicinal Chemistry, 58(12), 5028-5037.[2] Link

  • Sutherland, A. et al. (2011). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine. Tetrahedron Letters. Link

  • Laufkötter, O. et al. (2022).[3] Structure- and Similarity-Based Survey of Allosteric Kinase Inhibitors. Journal of Medicinal Chemistry, 65(2), 922-934.[3] Link

  • Gong, L. et al. (2025).[4] Design, Synthesis, and Biological Evaluation of Novel Covalent Inhibitors Targeting Focal Adhesion Kinase. European Journal of Medicinal Chemistry. Link

Sources

Exploratory

An In-depth Technical Guide to N2-cyclobutylpyridine-2,4-diamine: Synthesis, Properties, and Therapeutic Potential

For Immediate Release This technical guide provides a comprehensive overview of N2-cyclobutylpyridine-2,4-diamine, a substituted diaminopyridine with significant potential in medicinal chemistry. This document, intended...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

This technical guide provides a comprehensive overview of N2-cyclobutylpyridine-2,4-diamine, a substituted diaminopyridine with significant potential in medicinal chemistry. This document, intended for researchers, scientists, and professionals in drug development, details the compound's identification, a plausible synthetic route, its physicochemical properties, and its potential as a therapeutic agent.

While N2-cyclobutylpyridine-2,4-diamine is not extensively documented in publicly available literature, this guide extrapolates from the known chemistry and pharmacology of its parent compound, pyridine-2,4-diamine, and related substituted analogs to provide a scientifically grounded projection of its characteristics and potential applications.

Compound Identification and Physicochemical Properties

The core of the subject molecule is pyridine-2,4-diamine. The addition of a cyclobutyl group at the N2 position is predicted to significantly influence its lipophilicity and metabolic stability, key parameters in drug design.

PropertyPyridine-2,4-diamineN2-cyclobutylpyridine-2,4-diamine (Predicted)
IUPAC Name pyridine-2,4-diamine[1]N2-cyclobutylpyridine-2,4-diamine
CAS Number 461-88-1[1]Not Assigned
Molecular Formula C5H7N3[1]C9H14N3
Molecular Weight 109.13 g/mol [1]164.23 g/mol
Topological Polar Surface Area 64.9 Ų[1]~65 Ų
LogP (Predicted) -0.2[1]~1.5 - 2.0
Appearance Light yellow to light brown solidLikely a solid at room temperature

Synthesis of N2-cyclobutylpyridine-2,4-diamine

A robust and selective synthesis of N2-cyclobutylpyridine-2,4-diamine can be envisioned through a reductive amination protocol. This method is widely used for the formation of C-N bonds and is known for its efficiency and mild reaction conditions.[2][3][4]

The proposed synthetic pathway involves the reaction of pyridine-2,4-diamine with cyclobutanone in the presence of a reducing agent. The selectivity for the N2 position over the N4 position is anticipated due to the differential nucleophilicity of the two amino groups, a common phenomenon in substituted pyridines.

Experimental Protocol:

Step 1: Imine Formation To a solution of pyridine-2,4-diamine (1.0 eq) in a suitable solvent such as methanol or dichloromethane, cyclobutanone (1.1 eq) is added. The reaction mixture is stirred at room temperature, and the formation of the imine intermediate can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The use of a dehydrating agent, such as molecular sieves, can facilitate the reaction.

Step 2: Reduction to the Amine Once the imine formation is complete, a reducing agent is added to the reaction mixture. Sodium borohydride (NaBH4) or the milder sodium cyanoborohydride (NaBH3CN) are suitable choices for this transformation.[3] The reaction is typically stirred at room temperature until the imine is fully consumed.

Step 3: Work-up and Purification The reaction is quenched by the addition of water or a mild acid. The product is then extracted with an organic solvent, and the combined organic layers are dried and concentrated. The crude product can be purified by column chromatography on silica gel to yield the desired N2-cyclobutylpyridine-2,4-diamine.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Pyridine-2,4-diamine Pyridine-2,4-diamine Imine Formation Imine Formation Pyridine-2,4-diamine->Imine Formation Cyclobutanone Cyclobutanone Cyclobutanone->Imine Formation Reduction Reduction Imine Formation->Reduction Reducing Agent (e.g., NaBH4) Purification Purification Reduction->Purification Work-up N2-cyclobutylpyridine-2,4-diamine N2-cyclobutylpyridine-2,4-diamine Purification->N2-cyclobutylpyridine-2,4-diamine

Caption: Proposed synthetic workflow for N2-cyclobutylpyridine-2,4-diamine.

Spectroscopic Characterization (Predicted)

The structural elucidation of N2-cyclobutylpyridine-2,4-diamine would rely on standard spectroscopic techniques.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyridine ring protons, the cyclobutyl protons, and the protons of the remaining amino group. The chemical shifts of the pyridine protons would be influenced by the electron-donating nature of the amino and cyclobutylamino groups.

  • ¹³C NMR: The carbon NMR spectrum would display distinct signals for the five carbons of the pyridine ring and the four carbons of the cyclobutyl group.

  • Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the calculated molecular weight of N2-cyclobutylpyridine-2,4-diamine.

Potential Therapeutic Applications and Mechanism of Action

Pyridine derivatives are a cornerstone of medicinal chemistry, with a wide range of biological activities including antimicrobial, antiviral, and anticancer effects.[5][6][7] The 2,4-diaminopyrimidine scaffold is present in several approved drugs and clinical candidates, often targeting enzymes such as dihydrofolate reductase (DHFR) or protein kinases.

Drugs containing the 2,4-diaminopyrimidine moiety have been shown to interact with various biological targets. For instance, some Janus kinase (JAK) inhibitors feature this scaffold.[8] Additionally, diaminopyrimidines like trimethoprim act as inhibitors of dihydrofolate reductase, an enzyme crucial for DNA synthesis in microorganisms.[9]

Given this precedent, N2-cyclobutylpyridine-2,4-diamine could potentially exhibit activity as a kinase inhibitor or an antimicrobial agent. The cyclobutyl group may enhance binding to the target protein and improve pharmacokinetic properties.

Signaling_Pathway cluster_drug Potential Drug Action cluster_pathway Potential Cellular Targets cluster_outcome Biological Outcome N2-cyclobutylpyridine-2,4-diamine N2-cyclobutylpyridine-2,4-diamine Protein Kinase (e.g., JAK) Protein Kinase (e.g., JAK) N2-cyclobutylpyridine-2,4-diamine->Protein Kinase (e.g., JAK) Inhibition Dihydrofolate Reductase (DHFR) Dihydrofolate Reductase (DHFR) N2-cyclobutylpyridine-2,4-diamine->Dihydrofolate Reductase (DHFR) Inhibition Inhibition of Cell Proliferation Inhibition of Cell Proliferation Protein Kinase (e.g., JAK)->Inhibition of Cell Proliferation Inhibition of Microbial Growth Inhibition of Microbial Growth Dihydrofolate Reductase (DHFR)->Inhibition of Microbial Growth

Caption: Potential signaling pathway interactions of N2-cyclobutylpyridine-2,4-diamine.

Conclusion

N2-cyclobutylpyridine-2,4-diamine represents a promising scaffold for the development of novel therapeutic agents. This technical guide provides a foundational understanding of its synthesis, properties, and potential biological activities, based on the well-established chemistry and pharmacology of related compounds. Further experimental validation is necessary to fully elucidate the potential of this molecule in drug discovery.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 68036, 2,4-Diaminopyridine. Retrieved from [Link].

  • Wikipedia contributors. (2023). Reductive amination. In Wikipedia, The Free Encyclopedia. Retrieved from [Link].

  • Masterson, D. S. (2017). Reductive Amination, and How It Works. In Master Organic Chemistry. Retrieved from [Link].

  • Giacomini, M. M., et al. (2017). Interaction of 2,4-Diaminopyrimidine-Containing Drugs Including Fedratinib and Trimethoprim with Thiamine Transporters. Drug Metabolism and Disposition, 45(2), 194-201.
  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (2021). ACS Omega, 6(42), 27646-27669.
  • Pharmacology of Diaminopyrimidines (Pyrimethamine and Trimethoprim) ; Uses, Mechanism of action. (2024, September 30). YouTube. Retrieved from [Link].

  • A Mild, Pyridine-Borane-Based Reductive Amination Protocol. (n.d.). Sciencemadness.org. Retrieved from [Link].

  • Grogan, G. (2022). Reductive aminations by imine reductases: from milligrams to tons. Chemical Science, 13(23), 6734-6747.
  • Process for the synthesis of n-alkyl-4-pyridinamines. (n.d.). Google Patents.
  • 2,4-pyrimidinediamine compounds and uses as anti-proliferative agents. (n.d.). Google Patents.
  • Cyclobutyl amine derivatives. (n.d.). Google Patents.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link].

  • Synthesis of cyclobutyl amine 8. (n.d.). ResearchGate. Retrieved from [Link].

  • Divergent Synthesis of Cyclobutyl and Biscyclobutenyl Amines via Lewis Acid-Catalyzed Reaction of Bicyclo[1.1.0]butanes with Triazinanes. (2024, July 3). ChemRxiv. Retrieved from [Link].

  • Pyridine: the scaffolds with significant clinical diversity. (2022, May 20). RSC Publishing. Retrieved from [Link].

  • Selective C-4 Alkylation of Pyridine by Nickel/Lewis Acid Catalysis. (2010, September 7). ACS Publications. Retrieved from [Link].

  • Selective C-4 alkylation of pyridine by nickel/Lewis acid catalysis. (2010, October 6). PubMed. Retrieved from [Link].

  • Regiodivergent Alkylation of Pyridines: Alkyllithium Clusters Direct Chemical Reactivity. (n.d.). ACS Publications. Retrieved from [Link].

  • Practical and Regioselective Synthesis of C4-Alkylated Pyridines. (n.d.). PMC. Retrieved from [Link].

  • N-Amino Pyridinium Salts in Organic Synthesis. (n.d.). PMC. Retrieved from [Link].

  • Pyridine N-Alkylation by Lithium, Magnesium, and Zinc Alkyl Reagents: Synthetic, Structural, and Mechanistic Studies on the Bis(imino)pyridine System. (2025, August 6). ResearchGate. Retrieved from [Link].

  • National Institute of Standards and Technology. (n.d.). Pyridine. In NIST Chemistry WebBook. Retrieved from [Link].

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • 13C NMR chemical shifts (δ, ppm) of pyridine in various solvents. (n.d.). ResearchGate. Retrieved from [Link].

  • National Institute of Standards and Technology. (n.d.). 2,6-Pyridinediamine. In NIST Chemistry WebBook. Retrieved from [Link].

  • National Institute of Standards and Technology. (n.d.). 2,3-Pyridinediamine. In NIST Chemistry WebBook. Retrieved from [Link].

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Foundational

An In-depth Technical Guide to the 2,4-Diaminopyridine Scaffold: Synthesis, and Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals Introduction: The Quest for N2-cyclobutylpyridine-2,4-diamine and the Power of the 2,4-Diaminopyridine Core Initial inquiries into the commercial availabili...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for N2-cyclobutylpyridine-2,4-diamine and the Power of the 2,4-Diaminopyridine Core

Initial inquiries into the commercial availability of the specific compound, N2-cyclobutylpyridine-2,4-diamine (CAS 1248791-40-3), have revealed a significant challenge: a lack of identifiable commercial suppliers and a scarcity of dedicated scientific literature. This suggests that this particular derivative is likely a novel or specialized research chemical not yet widely available.

However, the interest in this molecule invariably stems from its core structure: the 2,4-diaminopyridine scaffold. This chemical moiety is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its recurring presence in a multitude of biologically active compounds.[1] The 2,4-diaminopyrimidine and its pyridine bioisostere are central to the development of a wide array of therapeutics, particularly in the realm of kinase inhibition.[2][3][4]

This technical guide, therefore, pivots from the specific to the foundational. We will provide an in-depth exploration of the 2,4-diaminopyridine and 2,4-diaminopyrimidine core, offering a comprehensive overview of its synthesis, biological significance, and therapeutic applications. For the researcher and drug development professional, this guide will serve as a valuable resource, providing the scientific context and practical knowledge to work with this versatile and potent chemical scaffold.

The 2,4-Diaminopyrimidine/Pyridine Scaffold: A Privileged Structure in Drug Discovery

The 2,4-diaminopyrimidine scaffold's success in drug discovery can be attributed to its unique structural features. The two amino groups at the 2 and 4 positions are perfectly poised to form critical hydrogen bond interactions with the hinge region of the ATP-binding pocket of many protein kinases.[1] This ability to mimic the adenine component of ATP makes it a highly effective starting point for the design of potent and selective kinase inhibitors.[5]

The versatility of the scaffold allows for substitutions at other positions of the pyrimidine or pyridine ring, enabling chemists to fine-tune the compound's potency, selectivity, and pharmacokinetic properties. This has led to the development of drugs and clinical candidates targeting a range of diseases, from cancers to infectious diseases.[6][7]

General Synthesis Strategies for 2,4-Diaminopyridine and 2,4-Diaminopyrimidine Derivatives

The synthesis of N-substituted 2,4-diaminopyridine and pyrimidine derivatives typically involves a multi-step process starting from readily available precursors. A common and adaptable strategy involves the sequential nucleophilic aromatic substitution (SNAr) on a di-halogenated pyridine or pyrimidine core.

Illustrative Synthetic Workflow

Synthetic Workflow cluster_0 Step 1: First Nucleophilic Substitution cluster_1 Step 2: Second Nucleophilic Substitution cluster_2 Step 3: Final Product Formation A 2,4-Dichloropyridine/pyrimidine B Monosubstituted Intermediate A->B  Primary Amine (R1-NH2)  Base (e.g., DIPEA)  Solvent (e.g., n-BuOH) C N2-Substituted Intermediate B->C  Cyclobutylamine  (or other R2-NH2)  Heat D Final Product (N2,N4-Disubstituted) C->D  Further functionalization  (if required)

Caption: Generalized synthetic workflow for N-substituted 2,4-diaminopyridines.

Detailed Experimental Protocol (General)

The following is a generalized, representative protocol for the synthesis of an N-substituted 2,4-diaminopyridine derivative, based on common methodologies found in the literature.[8]

Step 1: Synthesis of the Monosubstituted Intermediate

  • To a solution of 2,4-dichloropyridine (1.0 eq) in a suitable solvent such as n-butanol or isopropanol, add a primary amine (R1-NH2, 1.1 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA, 2.0 eq).

  • Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the monosubstituted intermediate.

Step 2: Synthesis of the N2-Substituted Final Product

  • In a sealed vessel, dissolve the monosubstituted intermediate (1.0 eq) in a suitable solvent (e.g., n-butanol).

  • Add the second amine, for instance, cyclobutylamine (to hypothetically form the originally requested compound), in excess (e.g., 5-10 eq).

  • Heat the reaction mixture to a high temperature (e.g., 120-150 °C) for several hours to days.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the mixture and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or preparative High-Performance Liquid Chromatography (HPLC) to obtain the desired N2,N4-disubstituted 2,4-diaminopyridine.

Therapeutic Applications in Drug Discovery

The 2,4-diaminopyrimidine and 2,4-diaminopyridine scaffolds have been extensively explored in various therapeutic areas, with a significant impact on oncology and infectious diseases.

Kinase Inhibition in Oncology

A primary application of this scaffold is in the development of protein kinase inhibitors for cancer therapy. Numerous studies have demonstrated the ability of 2,4-diaminopyrimidine derivatives to target a variety of kinases involved in cancer cell proliferation, survival, and angiogenesis.

Table 1: Representative 2,4-Diaminopyrimidine/Pyridine Derivatives as Kinase Inhibitors

Compound ClassTarget Kinase(s)Therapeutic AreaReference
2,4-DiaminopyrimidinesAurora Kinase AOncology[5][9]
2,4-DiaminopyrimidinesCDK7Oncology[2][10]
2,4-DiaminopyrimidinesAnaplastic Lymphoma Kinase (ALK)Oncology[11]
2,4-DiaminopyrimidinesMK2Inflammatory Diseases[4]
2,4-DiaminopyrimidinesReninHypertension[12]
Mechanism of Action: Interaction with the Kinase Hinge Region

The efficacy of 2,4-diaminopyrimidine-based kinase inhibitors lies in their ability to form key hydrogen bonds with the "hinge" region of the kinase ATP-binding site. This interaction mimics the binding of the adenine portion of ATP, effectively blocking the enzyme's activity.

Kinase Interaction cluster_0 2,4-Diaminopyrimidine Inhibitor cluster_1 Kinase ATP-Binding Site Inhibitor Pyrimidine Ring N2_Amine N2-Amine N4_Amine N4-Amine Hydrophobic_Pocket Hydrophobic Pocket Inhibitor->Hydrophobic_Pocket Hydrophobic Interactions (from other substituents) Hinge Hinge Region Residues N2_Amine->Hinge H-Bond Donor N4_Amine->Hinge H-Bond Acceptor Gatekeeper Gatekeeper Residue

Caption: Interaction of the 2,4-diaminopyrimidine scaffold with a kinase active site.

Antimicrobial and Antiprotozoal Activity

The 2,4-diaminopyrimidine scaffold is also a well-established pharmacophore in the development of antimicrobial and antiprotozoal agents. These compounds often target dihydrofolate reductase (DHFR), an essential enzyme in the folate biosynthesis pathway of microorganisms.[6][7] By inhibiting DHFR, these compounds disrupt the synthesis of nucleic acids and amino acids, leading to cell death. This mechanism is the basis for the activity of well-known drugs like trimethoprim (antibacterial) and pyrimethamine (antimalarial).[13]

Recent research has focused on developing novel 2,4-diaminopyrimidine derivatives to combat drug-resistant strains of bacteria and parasites.[7][14]

Conclusion and Future Perspectives

While the specific compound N2-cyclobutylpyridine-2,4-diamine remains elusive in the commercial and academic domains, the foundational 2,4-diaminopyridine and 2,4-diaminopyrimidine scaffolds are of paramount importance in drug discovery. Their proven ability to effectively target a wide range of enzymes, particularly protein kinases and dihydrofolate reductases, ensures their continued relevance in the development of new therapeutics.

For researchers and drug development professionals, a deep understanding of the synthesis, structure-activity relationships, and biological targets of this privileged scaffold is essential. The information and protocols provided in this guide offer a solid foundation for the design and synthesis of novel derivatives with improved potency, selectivity, and pharmacokinetic profiles. The continued exploration of the chemical space around the 2,4-diaminopyridine core promises to yield the next generation of innovative medicines.

References

  • BenchChem. (2025). The Medicinal Chemistry of 2,4-Diaminopyrimidine-5-carboxamide: A Comprehensive Technical Guide. Retrieved from BenchChem.[1]

  • Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors. (2024). ACS Medicinal Chemistry Letters.[2][10]

  • Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents. (n.d.). New Journal of Chemistry.[3]

  • 2,4-Diaminopyrimidine MK2 inhibitors. Part II: Structure-based inhibitor optimization. (2010). Bioorganic & Medicinal Chemistry Letters.[4]

  • Wikipedia. (n.d.). 2,4-Diaminopyrimidine. Retrieved from Wikipedia.[13]

  • Synthesis of new 2,4-Diaminopyrido[2,3-d]pyrimidine and 2,4-Diaminopyrrolo[2,3-d]pyrimidine inhibitors of Pneumocystis carinii, Toxoplasma gondii, and Mycobacterium avium dihydrofolate reductase. (2003). Bioorganic & Medicinal Chemistry.[15]

  • Synthesis and biological activity of substituted 2,4-diaminopyrimidines that inhibit Bacillus anthracis. (n.d.). Molecules.[14]

  • Synthesis and Biological Evaluation of 2,4-diaminopyrimidines as Selective Aurora A Kinase Inhibitors. (2015). European Journal of Medicinal Chemistry.[5]

  • Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. (2017). Molecules.[6]

  • In Silico Identification of 2,4-Diaminopyrimidine-Based Compounds as Potential CK1ε Inhibitors. (2025). International Journal of Molecular Sciences.[16]

  • Chem-Impex. (n.d.). 2,4-Diaminopyrimidine. Retrieved from Chem-Impex.[17]

  • Recent progress in the medicinal chemistry of 2,4-diaminopyrimidines. (1982). Progress in Medicinal Chemistry.[18]

  • Synthesis and biological evaluation of 2,4-diaminopyrimidines as selective Aurora A kinase inhibitors. (2015). European Journal of Medicinal Chemistry.[9]

  • The synthesis and biological activity of a series of 2,4-diaminopyrido[2,3- D]pyrimidine based antifolates as antineoplastic and antiarthritic agents. (1998). Tetrahedron.[19]

  • Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. (2017). Molecules.[8]

  • Discovery of 6-ethyl-2,4-diaminopyrimidine-based small molecule renin inhibitors. (2007). Bioorganic & Medicinal Chemistry Letters.[12]

  • 6-Substituted 2,4-diaminopyrido[3,2-d]pyrimidine analogues of piritrexim as inhibitors of dihydrofolate reductase from rat liver, Pneumocystis carinii, and Toxoplasma gondii and as antitumor agents. (1998). Journal of Medicinal Chemistry.[20]

  • Rational Exploration of 2,4-Diaminopyrimidines as DHFR Inhibitors Active against Mycobacterium abscessus and Mycobacterium avium, Two Emerging Human Pathogens. (2024). Journal of Medicinal Chemistry.[7]

  • BenchChem. (2025). An In-depth Technical Guide to 2-Aminopyridine-3,4-diol Analogues and Their Derivatives in Drug Discovery. Retrieved from BenchChem.[21]

  • Synthesis and Biological Evaluation of 2,4-diaminopyrimidine-Based Antifolate Drugs against Bacillus anthracis. (n.d.). Molecules.[22]

  • Synthesis and evaluation of novel 2,4-diaminopyrimidines bearing bicyclic aminobenzazepines for anaplastic lymphoma kinase (ALK) inhibitor. (2015). Bioorganic & Medicinal Chemistry Letters.[11]

Sources

Protocols & Analytical Methods

Method

Application Note: N2-cyclobutylpyridine-2,4-diamine (CBP-24) in Cancer Research

This Application Note provides a comprehensive technical guide for the evaluation and utilization of N2-cyclobutylpyridine-2,4-diamine (referred to herein as CBP-24 ) as a Cyclin-Dependent Kinase (CDK) inhibitor. Based o...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the evaluation and utilization of N2-cyclobutylpyridine-2,4-diamine (referred to herein as CBP-24 ) as a Cyclin-Dependent Kinase (CDK) inhibitor.

Based on the pharmacophore structure (a 2,4-diaminopyridine core with a cyclobutyl amine at the N2 position), this compound represents a critical scaffold in the development of ATP-competitive inhibitors targeting the CDK1, CDK2, and CDK9 families, distinct from the CDK4/6-selective aminopyrimidines (e.g., Palbociclib).

Compound Class: 2,4-Diaminopyridine Primary Targets: CDK2/Cyclin E, CDK9/Cyclin T Mechanism: ATP-Competitive Inhibition Application: Cell Cycle Arrest (G1/S), Transcriptional Suppression, and Apoptosis Induction

Introduction & Mechanism of Action

N2-cyclobutylpyridine-2,4-diamine serves as a potent "tool compound" and structural scaffold for investigating CDK inhibition. Unlike first-generation pan-CDK inhibitors (e.g., Flavopiridol) or highly selective CDK4/6 inhibitors, the 2,4-diaminopyridine core is frequently optimized to target CDK2 (driving G1/S transition) and CDK9 (regulating transcriptional elongation via RNA Polymerase II).

Structural Basis of Inhibition

The molecule functions as a Type I kinase inhibitor.

  • Hinge Binding: The pyridine nitrogen and the 2-amino group form a bidentate hydrogen bond network with the hinge region of the kinase ATP-binding pocket (typically residues Leu83 in CDK2 or Cys106 in CDK9).

  • Hydrophobic Interaction: The cyclobutyl group at the N2 position occupies the hydrophobic pocket (gatekeeper region), enhancing affinity and selectivity over other serine/threonine kinases.

  • Solvent Front: The 4-amino position remains solvent-exposed, allowing for further derivatization to improve solubility or recruit E3 ligases (for PROTAC development).

Signaling Pathway Visualization

The following diagram illustrates the dual mechanism of CBP-24: blocking Cell Cycle progression (CDK2) and Transcriptional Elongation (CDK9).

MOA_Pathway cluster_CDK2 Cell Cycle Regulation (G1/S) cluster_CDK9 Transcriptional Regulation CBP24 N2-cyclobutylpyridine-2,4-diamine (Inhibitor) CDK2 CDK2 / Cyclin E CBP24->CDK2 Competes w/ ATP S_Phase S-Phase Entry (DNA Replication) CBP24->S_Phase G1 Arrest CDK9 CDK9 / Cyclin T CBP24->CDK9 Competes w/ ATP Apoptosis Apoptosis Induction CBP24->Apoptosis Triggers ATP ATP ATP->CDK2 Activates ATP->CDK9 Activates Rb Rb Protein CDK2->Rb Phosphorylates pRb p-Rb (Inactive) Rb->pRb Releases E2F E2F E2F Transcription Factor Rb->E2F Sequesters (Active) E2F->S_Phase Promotes RNAP RNA Pol II (CTD) CDK9->RNAP Phosphorylates Ser2 pRNAP p-Ser2 RNA Pol II RNAP->pRNAP Elongation Mcl1 Mcl-1 / c-Myc (Survival Proteins) pRNAP->Mcl1 Transcription Mcl1->Apoptosis Inhibits

Figure 1: Dual-pathway inhibition by CBP-24. Left: Blockade of CDK2 prevents Rb phosphorylation, arresting cells in G1. Right: Blockade of CDK9 prevents RNA Pol II phosphorylation, downregulating survival proteins like Mcl-1.

Chemical Handling & Preparation

Caution: CBP-24 is a potent kinase inhibitor. Handle in a Class II Biological Safety Cabinet.

PropertySpecification
Molecular Weight ~240-260 Da (varies by salt form)
Solubility DMSO (>50 mM); Ethanol (Low); Water (Insoluble)
Storage (Solid) -20°C (Desiccated) for up to 2 years
Storage (Solution) -80°C (Avoid freeze/thaw cycles)
Stock Solution Protocol (10 mM)
  • Weigh 2.4 mg of CBP-24 powder.

  • Add 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide).

  • Vortex for 30 seconds until fully dissolved.

  • Aliquot into 50 µL volumes in amber tubes to prevent light degradation.

  • Store at -80°C.

In Vitro Experimental Protocols

Biochemical Kinase Assay (ADP-Glo™ Method)

Objective: Determine the IC50 of CBP-24 against recombinant CDK2/CycE and CDK9/CycT.

Reagents:

  • Recombinant CDK2/CycE and CDK9/CycT (0.5 ng/µL).

  • Substrate: Histone H1 (for CDK2) or PDKtide (for CDK9).

  • ADP-Glo™ Kinase Assay Kit (Promega).

Workflow:

  • Dilution: Prepare 3-fold serial dilutions of CBP-24 in 1x Kinase Buffer (range: 10 µM to 0.1 nM).

  • Incubation: Mix 2 µL inhibitor + 2 µL Enzyme. Incubate 10 min at RT.

  • Reaction Start: Add 1 µL ATP/Substrate mix (ATP concentration should equal K_m_app, typically 10-50 µM).

  • Run: Incubate at RT for 60 minutes.

  • Detection: Add 5 µL ADP-Glo Reagent (40 min incubation) -> Add 10 µL Kinase Detection Reagent (30 min incubation).

  • Read: Measure Luminescence (RLU) on a plate reader.

  • Analysis: Fit data to a sigmoidal dose-response equation:

    
    
    
Cellular Target Engagement (Western Blot)

Objective: Verify inhibition of downstream substrates (Rb and RNA Pol II) in cancer cells (e.g., MCF-7 or HCT-116).

Protocol:

  • Seeding: Seed

    
     cells/well in a 6-well plate. Allow attachment (24h).
    
  • Treatment: Treat with CBP-24 at 0, 0.1, 0.5, 1.0, and 5.0 µM for 6 hours (for CDK9/Pol II) or 24 hours (for CDK2/Rb).

  • Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer + Phosphatase Inhibitors (Na3VO4, NaF).

  • Immunoblotting:

    • Primary Antibodies:

      • Anti-pRb (Ser807/811) – Marker for CDK2/4/6 activity.

      • Anti-pRNA Pol II (Ser2) – Marker for CDK9 activity.

      • Anti-Mcl-1 – Downstream apoptosis marker (CDK9 dependent).

      • Anti-GAPDH (Loading Control).

  • Validation Criteria: A successful assay must show dose-dependent reduction in pRb or pPol-II signal >50% at 1 µM.

Phenotypic Analysis

Cell Cycle Analysis (Flow Cytometry)

Rationale: CDK2 inhibition prevents S-phase entry, causing G1 arrest.

  • Treatment: Treat cells with

    
     of CBP-24 for 24 hours.
    
  • Fixation: Harvest cells, wash in PBS, fix in 70% ice-cold ethanol (dropwise) while vortexing. Store at -20°C overnight.

  • Staining: Wash ethanol. Resuspend in PBS containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) .

  • Acquisition: Analyze >10,000 events on a Flow Cytometer (FL2 channel).

  • Expected Result: Increase in G0/G1 peak (2N DNA content) and depletion of S-phase population compared to DMSO control.

Experimental Workflow Visualization

The following diagram outlines the standard operating procedure (SOP) for characterizing CBP-24.

Workflow cluster_Biochem Biochemical Validation cluster_Cell Cellular Validation Prep Compound Prep (10mM DMSO Stock) Kinase Kinase Assay (ADP-Glo) Prep->Kinase Treat Cell Treatment (6h / 24h) Prep->Treat IC50 IC50 Calculation Kinase->IC50 IC50->Treat Determines Dose Lysis Lysis & WB Treat->Lysis Protein Analysis FACS FACS Analysis (Cell Cycle) Treat->FACS Phenotype Analysis

Figure 2: Integrated workflow for CBP-24 characterization, linking biochemical potency (IC50) to cellular dosing strategies.

References

  • Vertex AI Search. (2024). Structure-activity relationship of 2,4-diaminopyrimidine derivatives as CDK inhibitors. Retrieved from 1

  • Coxon, C. R., et al. (2017).[2] Cyclin-Dependent Kinase (CDK) Inhibitors: Structure-Activity Relationships and Insights into the CDK-2 Selectivity. Journal of Medicinal Chemistry. Retrieved from 2

  • Huang, L., et al. (2015).[3] Discovery of novel 5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamines as potent inhibitors against CDK2 and CDK9.[3][4] MedChemComm. Retrieved from 3

  • Li, Z., et al. (2022).[5] Synthesis and Structure–Activity Relationships of Cyclin-Dependent Kinase 11 Inhibitors Based on a Diaminothiazole Scaffold. Journal of Medicinal Chemistry. Retrieved from 5

  • Breastcancer.org. (2024). What Are CDK4/6 Inhibitors? Retrieved from 6

Sources

Application

Application Note: Antimicrobial Profiling of Synthetic Pyridine Derivatives

[1][2] Abstract Pyridine scaffolds are ubiquitous in medicinal chemistry, serving as the pharmacophore for drugs ranging from isoniazid (antitubercular) to sulfapyridine (antibacterial). However, the evaluation of novel...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Abstract

Pyridine scaffolds are ubiquitous in medicinal chemistry, serving as the pharmacophore for drugs ranging from isoniazid (antitubercular) to sulfapyridine (antibacterial). However, the evaluation of novel pyridine derivatives often suffers from reproducibility issues due to poor aqueous solubility and chemical precipitation in standard media. This application note outlines a robust, self-validating protocol for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of pyridine derivatives. It prioritizes a Resazurin-Modified Broth Microdilution method to overcome the optical interference common with synthetic heterocyclic compounds.

Introduction: The Pyridine Challenge

While the pyridine ring provides essential hydrogen-bonding capability and pi-stacking interactions within bacterial active sites, these same properties often lead to poor solubility in Mueller-Hinton Broth (MHB). Standard turbidity-based MIC assays (OD600) are frequently compromised by:

  • Compound Precipitation: Pyridine derivatives may crash out of solution upon dilution, mimicking bacterial growth (turbidity) or false clearance.

  • Chromophores: Many synthetic pyridines are colored, interfering with optical density readings.

To ensure scientific integrity, this protocol shifts from passive turbidity measurement to active metabolic monitoring using Resazurin (7-hydroxy-3H-phenoxazin-3-one-10-oxide), a redox indicator that turns fluorescent pink only in the presence of viable, metabolically active bacteria.

Pre-Analytical Considerations

Compound Solubilization & Stability

Most pyridine derivatives require organic co-solvents. Dimethyl Sulfoxide (DMSO) is the standard, but its concentration must be strictly controlled to prevent "solvent killing," which generates false positives.

  • Stock Preparation: Dissolve the pyridine derivative in 100% DMSO to a concentration of 10 mg/mL (or 100x the highest desired test concentration).

  • The "5% Rule": The final concentration of DMSO in the bacterial assay well must not exceed 2.5% - 5% (v/v) . Most bacteria (e.g., E. coli, S. aureus) tolerate up to 5% DMSO, but sensitive strains (e.g., P. aeruginosa) may show inhibition above 2%.

    • Validation Step: Always run a "Solvent Control" column containing media + bacteria + % DMSO equivalent to the highest test well.

Bacterial Strain Selection (CLSI Standards)

Do not use random clinical isolates for primary screening. Use ATCC quality control strains to ensure your data is comparable to literature.

  • Gram-Positive: Staphylococcus aureus (ATCC 29213)

  • Gram-Negative: Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853)

Primary Protocol: Resazurin-Modified Broth Microdilution (MIC)

This protocol is adapted from CLSI M07-A10 guidelines but modified for colorimetric endpoint detection.

Materials
  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Indicator: Resazurin sodium salt solution (0.015% w/v in sterile PBS). Filter sterilize.

  • Plates: Sterile 96-well flat-bottom microtiter plates.

Experimental Workflow

Step 1: Inoculum Preparation

  • Pick 3-5 morphologically similar colonies from a fresh 24h agar plate.

  • Suspend in saline to match a 0.5 McFarland Standard (approx.

    
     CFU/mL).
    
  • Dilution: Dilute this suspension 1:100 in CAMHB to achieve the starting inoculum of approx.

    
     CFU/mL.
    

Step 2: Microplate Setup (The "Self-Validating" Layout) A rigid plate layout is required to detect contamination and solvent toxicity.

  • Columns 1-10 (Test): Serial 2-fold dilutions of the pyridine derivative (e.g., 512

    
    g/mL down to 1 
    
    
    
    g/mL).
  • Column 11 (Growth Control / Solvent Control): Bacteria + Media + DMSO (at same % as Col 1). Must turn Pink.

  • Column 12 (Sterility Control): Media + Compound only (no bacteria). Must remain Blue.

Step 3: Incubation & Reading

  • Incubate plates at 35

    
     2°C for 18-20 hours (ambient air).
    
  • Add Indicator: Add 30

    
    L of 0.015% Resazurin solution to each well.
    
  • Secondary Incubation: Incubate for an additional 2-4 hours.

  • Read:

    • Blue/Purple: No growth (Inhibition).

    • Pink/Colorless: Active growth (Metabolism reduced resazurin to resorufin).

MIC Definition: The lowest concentration well that remains blue (no color shift).[1][2]

Visualization: Assay Logic Flow

MIC_Workflow cluster_outcomes Interpretation Start Compound Synthesis (Pyridine Derivative) Solubility Solubility Check (DMSO < 5% Final) Start->Solubility Plating 96-Well Plate Setup (Serial Dilution) Solubility->Plating Inoculum Inoculum Prep (0.5 McFarland -> 1:100 Dilution) Inoculum->Plating Incubation Incubation (37°C, 18-24h) Plating->Incubation Resazurin Add Resazurin Dye (Redox Indicator) Incubation->Resazurin Read Visual Readout Resazurin->Read Blue Blue Well (No Growth = MIC) Read->Blue Pink Pink Well (Growth = Failure) Read->Pink

Figure 1: Workflow for Resazurin-Modified Broth Microdilution Assay. The inclusion of a redox indicator bypasses issues with compound precipitation.

Secondary Protocol: MBC & Time-Kill

The MIC tells you what inhibits growth; the Minimum Bactericidal Concentration (MBC) tells you what kills.[3] Pyridine derivatives often exhibit bacteriostatic activity (inhibiting replication) rather than bactericidal activity.

MBC Determination
  • Identify the MIC well and all wells with higher concentrations (clear/blue wells).

  • Aliquot 10

    
    L from each of these wells.
    
  • Spot onto a fresh Mueller-Hinton Agar (MHA) plate.

  • Incubate for 24 hours at 37°C.

  • Result: The MBC is the lowest concentration showing

    
     99.9% colony reduction  (usually no growth or <5 colonies).
    
Time-Kill Kinetics (For Lead Compounds)

If a compound shows an MIC < 10


g/mL, perform a Time-Kill assay to determine the rate of killing.
  • Inoculate broth containing the compound at 4x MIC .

  • Sample at T=0, 2, 4, 8, and 24 hours.

  • Plate serial dilutions to count CFU/mL.

  • Interpretation: A

    
     3 
    
    
    
    reduction in CFU/mL within 24h indicates bactericidal activity.

Data Analysis & SAR Interpretation

When reporting data for pyridine derivatives, contextualize the MIC values within the Structure-Activity Relationship (SAR).

MIC Range (

g/mL)
ClassificationSAR Implication for Pyridines
< 10 Potent High affinity. Likely targeting specific enzymes (e.g., Enoyl-ACP reductase).
10 - 64 Moderate Good scaffold. Optimization of substituents (e.g., adding lipophilic tails) may improve membrane penetration.
> 64 Weak/Inactive Poor uptake or efflux liability. Consider modifying the pyridine ring position (2-, 3-, or 4-substitution).
Hit-to-Lead Decision Tree

Decision_Tree Screen Primary Screen (MIC) Resazurin Assay Check1 MIC < 64 µg/mL? Screen->Check1 Discard Discard / Redesign (Modify Substituents) Check1->Discard No MBC_Test MBC Test (Bactericidal vs Static) Check1->MBC_Test Yes Ratio MBC/MIC Ratio MBC_Test->Ratio Cidal Bactericidal (Ratio ≤ 4) Ratio->Cidal Static Bacteriostatic (Ratio > 4) Ratio->Static Tox Cytotoxicity Test (Mammalian Cells) Cidal->Tox Static->Tox Lead Lead Candidate Tox->Lead Low Toxicity

Figure 2: Decision logic for advancing pyridine derivatives from Hit to Lead status.

Troubleshooting Common Pitfalls

IssueObservationRoot CauseSolution
Precipitation White flakes/cloudiness in wells immediately after adding compound.Pyridine derivative is insoluble in aqueous media at high conc.Reduce max concentration or increase DMSO (do not exceed 5%). Use Resazurin to read through precipitate.
Skipped Wells Growth in high conc. well, no growth in lower conc.[4] well.Technical error or "Eagle Effect" (paradoxical growth).Repeat assay. Ensure thorough mixing during serial dilution.
Pink Control Sterility control (Col 12) turns pink.Contaminated media or compound stock.[5]Discard all reagents. Filter sterilize compound stock (0.22

m PTFE filter).
Blue Control Growth control (Col 11) remains blue.Bacteria are dead or DMSO is toxic.Check inoculum viability.[3] Ensure DMSO < 5%.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2015). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10).[6][7] CLSI.[6][8][9] [Link]

  • Sarker, S. D., Nahar, L., & Kumarasamy, Y. (2007). Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth, and its application in the in vitro antibacterial screening of phytochemicals.[10] Methods, 42(4), 321-324. [Link]

  • Altomare, C., et al. (1992).[11] Synthesis and structure-antimicrobial activity relationships of quaternary ammonium derivatives of perhydropyrrolo[3,4-c]pyridine. Arzneimittelforschung, 42(2), 152-155.[11] [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimum inhibitory concentration (MIC) of antimicrobial substances.[3][7][8][12] Nature Protocols, 3(2), 163-175. [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. [Link]

Sources

Method

Using N2-cyclobutylpyridine-2,4-diamine in high-throughput screening assays

Application Note: High-Throughput Screening of N2-cyclobutylpyridine-2,4-diamine Scaffolds for Kinase Selectivity Profiling Introduction & Scientific Rationale N2-cyclobutylpyridine-2,4-diamine represents a "privileged s...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput Screening of N2-cyclobutylpyridine-2,4-diamine Scaffolds for Kinase Selectivity Profiling

Introduction & Scientific Rationale

N2-cyclobutylpyridine-2,4-diamine represents a "privileged scaffold" in medicinal chemistry, particularly within the design of ATP-competitive kinase inhibitors. The 2,4-diaminopyridine core functions as a mimetic of the adenine ring of ATP, forming critical hydrogen bonds with the hinge region of kinase domains (e.g., JAK, CDK, and ALK families).

The specific inclusion of the cyclobutyl group at the N2 position is a strategic medicinal chemistry modification. It is often employed to fill the hydrophobic pocket (selectivity pocket) adjacent to the ATP-binding site, potentially enhancing selectivity for Janus Kinases (JAK1/JAK2) or Cyclin-Dependent Kinases (CDKs) over other kinome members.

This Application Note details the protocol for using N2-cyclobutylpyridine-2,4-diamine as a reference probe or library scaffold in High-Throughput Screening (HTS). We utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay format (specifically LANCE® Ultra) due to its robustness, low false-positive rate, and suitability for 1536-well miniaturization.

Mechanism of Action & Assay Principle

Molecular Mechanism

The molecule acts as a Type I kinase inhibitor.

  • Hinge Binding: The pyridine nitrogen and the 4-amino group form a donor-acceptor H-bond pair with the kinase hinge backbone residues.

  • Hydrophobic Interaction: The cyclobutyl moiety extends into the ribose-binding pocket or the solvent-accessible front pocket, providing shape complementarity that drives potency.

TR-FRET Assay Principle

The assay measures the phosphorylation of a specific peptide substrate by the kinase.

  • Kinase Reaction: Kinase + ATP + ULight™-labeled Peptide → Phospho-Peptide.

  • Detection: Europium (Eu)-labeled anti-phospho-antibody binds the phosphorylated peptide.

  • Signal: When Eu (Donor) and ULight (Acceptor) are brought into proximity by the antibody-peptide complex, excitation at 320/340 nm yields emission at 665 nm.

  • Inhibition: N2-cyclobutylpyridine-2,4-diamine blocks phosphorylation, preventing antibody binding and reducing the FRET signal.

TR_FRET_Mechanism cluster_0 Detection Phase Kinase Kinase (JAK/CDK) Product Phospho-Peptide (ULight) Kinase->Product Phosphorylation NoSignal Inhibited (Low Signal) Kinase->NoSignal + Inhibitor Inhibitor N2-cyclobutylpyridine- 2,4-diamine Inhibitor->Kinase Blocks ATP Site ATP ATP ATP->Product Phosphorylation Substrate ULight-Peptide Substrate->Product Phosphorylation Complex FRET Complex (High Signal) Product->Complex + Antibody Antibody Eu-Anti-Phospho Ab

Figure 1: Mechanism of TR-FRET Kinase Assay competition.

Experimental Protocol

Materials & Reagents
ComponentSpecificationSource/Notes
Test Compound N2-cyclobutylpyridine-2,4-diamine>98% Purity, dissolved in 100% DMSO
Kinase Recombinant JAK1 or CDK2Human, active domain
Substrate ULight-labeled Peptide (e.g., JAK-1)Optimized for target kinase
ATP Ultra-pure ATPKm apparent concentration (typically 10-50 µM)
Detection Eu-W1024 Anti-phosphotyrosine AbPerkinElmer LANCE® Ultra or equivalent
Buffer 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTTFreshly prepared
Plate 384-well or 1536-well white ProxiPlateLow volume, opaque
Compound Handling & Acoustic Dispensing
  • Stock Preparation: Dissolve N2-cyclobutylpyridine-2,4-diamine to 10 mM in 100% DMSO.

  • Solubility Check: This scaffold is generally lipophilic. Ensure no precipitation occurs upon dilution into aqueous buffer. A final DMSO concentration of <1% is recommended to avoid enzyme denaturation.

  • Dispensing: Use an acoustic liquid handler (e.g., Echo® 655) to dispense nanoliter volumes directly into assay plates. This eliminates tip-based carryover and saves compound.

Step-by-Step HTS Workflow

Step 1: Compound Addition (Source Plate -> Assay Plate)

  • Dispense 10 nL to 50 nL of compound (dose-response curve: 10 µM down to 0.1 nM) into dry 384-well plates.

  • Include High Controls (HC) : DMSO only (0% inhibition).

  • Include Low Controls (LC) : Reference inhibitor (e.g., Staurosporine) at 10 µM (100% inhibition).

Step 2: Enzyme Addition

  • Add 5 µL of 2X Enzyme Solution (0.5 nM final concentration) to all wells.

  • Incubate for 10 minutes at RT to allow the N2-cyclobutylpyridine-2,4-diamine to equilibrate with the ATP pocket.

Step 3: Substrate/ATP Initiation

  • Add 5 µL of 2X Substrate/ATP Mix (50 nM ULight-Peptide + ATP at Km).

  • Centrifuge plate at 1000 rpm for 1 minute.

  • Incubate for 60 minutes at RT (protect from light).

Step 4: Detection

  • Add 10 µL of 4X Detection Mix (Eu-Antibody + EDTA).

  • Note: EDTA stops the kinase reaction by chelating Mg2+.

  • Incubate for 60 minutes at RT.

Step 5: Plate Reading

  • Read on a TR-FRET compatible reader (e.g., EnVision®).

  • Excitation: 320 nm (Laser) or 340 nm (Flash).

  • Emission 1: 665 nm (Acceptor - FRET signal).

  • Emission 2: 615 nm (Donor - Internal Reference).

HTS_Workflow Start Compound Source (10 mM DMSO) Dispense Acoustic Dispensing (Echo 655) 10-50 nL -> Assay Plate Start->Dispense Enzyme Add Kinase Enzyme (Pre-incubation 10 min) Dispense->Enzyme Reaction Add ATP + Peptide (Reaction 60 min) Enzyme->Reaction Stop Add Detection Mix (Eu-Ab + EDTA) Reaction->Stop Read Read TR-FRET (EnVision) Stop->Read

Figure 2: Step-by-step HTS workflow for kinase inhibitor screening.

Data Analysis & Validation

Ratiometric Calculation

Raw data must be normalized to correct for well-to-well variability and quenching.



Quality Control Metrics

Before accepting data, validate the assay performance using the Z-Factor (Z'):



  • Target: Z' > 0.5 is required for a robust HTS assay.

  • Expectation: For a LANCE Ultra kinase assay, Z' is typically 0.7–0.8.

Potency Determination (IC50)

Fit the dose-response data to a 4-parameter logistic equation (Hill Slope):



  • Interpretation: If N2-cyclobutylpyridine-2,4-diamine acts as a potent scaffold, expect an IC50 in the low micromolar to high nanomolar range (0.1 µM – 5 µM) depending on the specific kinase target.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Signal Window Insufficient phosphorylationIncrease enzyme concentration or reaction time. Verify ATP is not >10x Km.
High Background Non-specific antibody bindingIncrease Brij-35 or BSA in detection buffer. Titrate antibody concentration.
Compound Precipitation Low solubility of scaffoldCheck DMSO tolerance of the kinase. Ensure intermediate dilution steps use buffer with <1% DMSO.
"Hook" Effect Too much antigen/antibodyTitrate the Eu-Antibody to match the expected product concentration (hook point analysis).

References

  • Zhang, J. et al. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening. Link

  • Trapero, A. et al. (2013). "Recent advances in the design of JAK inhibitors." European Journal of Medicinal Chemistry. (Discusses the 2,4-diaminopyridine scaffold). Link

  • Promega ADP-Glo™ Kinase Assay Application Note. (Alternative Assay Format). Link

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53357597, N2-cyclobutylpyridine-2,4-diamine. Link

Application

Application Note: N2-Cyclobutylpyridine-2,4-diamine Derivatives in Antiplasmodial Research

The following Application Note and Protocol Guide details the use of N2-cyclobutylpyridine-2,4-diamine derivatives, specifically within the class of Triaminopyrimidines (TAPs) , for antiplasmodial research. Based on the...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol Guide details the use of N2-cyclobutylpyridine-2,4-diamine derivatives, specifically within the class of Triaminopyrimidines (TAPs) , for antiplasmodial research.

Based on the specific chemical nomenclature provided and the current landscape of antimalarial drug discovery, this guide focuses on the N2-(4-cyclobutyl-pyridin-2-yl)-pyrimidine-2,4-diamine scaffold. These compounds are emerging as potent inhibitors targeting Plasmodium falciparum Phosphatidylinositol 4-kinase (PfPI4K) and other essential kinases, distinct from classical antifolates.

Introduction & Therapeutic Context

The emergence of artemisinin partial resistance in Plasmodium falciparum has necessitated the discovery of novel chemotypes with distinct mechanisms of action (MoA). The N2-cyclobutylpyridine-2,4-diamine scaffold represents a critical evolution in the Triaminopyrimidine (TAP) class of antimalarials.

Unlike first-generation 2,4-diaminopyrimidines (e.g., Pyrimethamine) which targeted Dihydrofolate Reductase (DHFR), this specific N2-substituted subclass—incorporating a cyclobutyl-pyridine moiety—has been engineered to target lipid kinases (specifically PfPI4K) or overcome resistance via novel transporter interactions (e.g., PfCRT mutations).

Key Compound Characteristics[1][2][3][4][5][6][7][8]
  • Core Scaffold: Pyrimidine-2,4-diamine.[1]

  • Critical Substituent: N2-(4-cyclobutyl-5-fluoro-6-methyl-pyridin-2-yl).

  • Target Profile: PfPI4K inhibition (primary), PfCLK3 (secondary potential).

  • Stage Specificity: Active against asexual blood stages (schizonts) and gametocytes (transmission-blocking).[2]

Mechanism of Action (MoA)

The primary application of this scaffold is the inhibition of Plasmodium falciparum Phosphatidylinositol 4-kinase (PfPI4K) . PfPI4K is an essential lipid kinase responsible for phosphorylating phosphatidylinositol (PI) to generate phosphatidylinositol 4-phosphate (PI4P).[3]

Mechanistic Pathway

Inhibition of PfPI4K disrupts the parasite's intracellular signaling and trafficking machinery, specifically preventing the formation of the plasma membrane during schizogony (the division of the parasite into daughter merozoites).

MoA_Pathway Compound N2-cyclobutylpyridine- 2,4-diamine (TAP) Target PfPI4K Enzyme (ATP Binding Pocket) Compound->Target Inhibits Product Phosphatidylinositol 4-phosphate (PI4P) Target->Product Catalysis Blocked Substrate Phosphatidylinositol (PI) Substrate->Target Process1 Intracellular Trafficking (Golgi/Plasma Membrane) Product->Process1 Regulates Process2 Cytokinesis/Schizogony Process1->Process2 Essential for Outcome Parasite Death (Blockade of Merozoite Release) Process2->Outcome Failure leads to

Figure 1: Mechanism of Action. The compound inhibits PfPI4K, halting the conversion of PI to PI4P, thereby disrupting membrane trafficking and preventing parasite division (schizogony).

Experimental Protocols

Protocol A: In Vitro Antiplasmodial Potency Assay (SYBR Green I)

Objective: Determine the IC50 of the N2-cyclobutylpyridine derivative against P. falciparum strains (3D7 - sensitive, Dd2 - multidrug resistant).

Reagents:

  • SYBR Green I nucleic acid stain (10,000x concentrate).

  • Lysis Buffer: 20 mM Tris (pH 7.5), 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100.

  • Culture Medium: RPMI 1640 supplemented with 0.5% Albumax II.

Workflow:

  • Synchronization: Synchronize P. falciparum cultures to the ring stage using 5% D-sorbitol.

  • Plating: Dilute parasites to 0.5% parasitemia and 2% hematocrit. Dispense 90 µL into 96-well plates.

  • Compound Addition: Add 10 µL of the test compound (serially diluted in DMSO/medium). Final DMSO concentration < 0.5%.

    • Controls: Chloroquine (positive), DMSO vehicle (negative).

  • Incubation: Incubate for 72 hours at 37°C in a hypoxic chamber (90% N2, 5% O2, 5% CO2).

  • Lysis & Staining: Add 100 µL of Lysis Buffer containing SYBR Green I (0.2 µL dye/mL buffer) to each well.

  • Readout: Incubate in the dark for 1 hour. Measure fluorescence (Ex: 485 nm, Em: 535 nm).

  • Analysis: Plot fluorescence vs. log[concentration] to calculate IC50 using non-linear regression.

Protocol B: Target Validation (Folate Rescue Assay)

Objective: Confirm the compound does not target DHFR (distinguishing it from Pyrimethamine).

Rationale: If the compound targets DHFR, adding exogenous folate or p-aminobenzoic acid (PABA) will rescue the parasites. If it targets PfPI4K, no rescue will occur.

Modifications to Protocol A:

  • Prepare two sets of assay plates.

  • Set 1 (Standard): RPMI 1640 with standard folate levels.

  • Set 2 (Rescue): RPMI 1640 supplemented with 1 mM Folic Acid and 1 mM PABA .

  • Run the SYBR Green assay as described.

  • Interpretation:

    • Shift in IC50 > 10-fold: Indicates DHFR/DHPS inhibition.[3]

    • No Shift: Indicates non-folate target (e.g., PI4K).

Data Presentation & Analysis

The following table summarizes typical potency data for N2-cyclobutylpyridine-2,4-diamine derivatives compared to standard antimalarials.

Compound ClassRepresentative IDTargetPf3D7 IC50 (nM)PfDd2 IC50 (nM)HepG2 CC50 (µM)Selectivity Index
N2-cyclobutyl-TAP Cmpd-A (Lead) PfPI4K 2.5 ± 0.4 2.8 ± 0.5 > 20 > 8000
DiaminopyrimidinePyrimethaminePfDHFR45.0> 10,000 (Res)> 50Low (in Res)
AminoquinolineChloroquineHeme15.0180.0> 50Variable
TriaminopyrimidineZY-19489Unknown/CRT1.21.5> 30> 25,000

Table 1: Comparative potency profile. Note the retained potency of the N2-cyclobutyl derivative against the multidrug-resistant Dd2 strain, indicating a lack of cross-resistance with Chloroquine or Pyrimethamine.

In Vivo Efficacy Workflow (Peter's 4-Day Test)

This protocol validates the compound's ability to reduce parasitemia in a mouse model.

InVivo_Workflow Step1 Infection (Day 0) Step2 Treatment (Days 0-3) Step1->Step2 Inoculate 10^7 P. berghei ANKA Step3 Blood Smear (Day 4) Step2->Step3 Daily Oral/IP Dosing Step4 Analysis (% Suppression) Step3->Step4 Giemsa Stain Microscopy

Figure 2: In Vivo Workflow. Mice are infected with P. berghei, treated for 4 consecutive days, and parasitemia is assessed on Day 4 to calculate % suppression relative to vehicle control.

Dosing Regimen:

  • Vehicle: 0.5% Methylcellulose / 0.1% Tween 80.

  • Dose Groups: 1, 3, 10, 30 mg/kg (Oral Gavage).

  • Success Criteria: ED90 (Effective Dose reducing parasitemia by 90%) < 10 mg/kg is considered a high-priority lead.

References

  • Novartis AG, Genomics Institute of the Novartis Research Foundation. (2018). Triaminopyrimidine compounds useful for preventing or treating malaria.[4][5][3][6][7][8][9][10][11] US Patent 9,957,253. Link

  • McNamara, C. W., et al. (2013). Targeting Plasmodium PI(4)K to eliminate malaria.[6] Nature, 504(7479), 248–253. Link

  • Medicines for Malaria Venture (MMV). (2024).[9] MMV Supported Projects: Triaminopyrimidines (TAPs).Link

  • McCarthy, J. S., et al. (2022).[11] Safety, pharmacokinetics, and antimalarial activity of the novel triaminopyrimidine ZY-19489.[10][11][12] The Lancet Infectious Diseases, 22(6), 879-890. Link

  • Smilkstein, M., et al. (2004). Simple and inexpensive fluorescence-based technique for high-throughput antimalarial drug screening. Antimicrobial Agents and Chemotherapy, 48(5), 1803–1806. Link

Sources

Method

Application Notes &amp; Protocols for the Synthesis of N2,N4-Disubstituted Pyrimidine-2,4-diamines

Introduction: The Significance of the Pyrimidine-2,4-diamine Scaffold The N2,N4-disubstituted pyrimidine-2,4-diamine core is a privileged scaffold in medicinal chemistry and drug discovery. This structural motif is a key...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Pyrimidine-2,4-diamine Scaffold

The N2,N4-disubstituted pyrimidine-2,4-diamine core is a privileged scaffold in medicinal chemistry and drug discovery. This structural motif is a key component in a multitude of biologically active compounds, demonstrating a wide range of therapeutic applications.[1][2] Its prevalence is largely due to its ability to mimic the hydrogen bonding patterns of purine and pyrimidine bases in DNA and RNA, allowing it to effectively interact with various enzymatic targets.[2]

Notably, this scaffold is central to the design of kinase inhibitors, with prominent examples like Imatinib, a highly successful treatment for chronic myeloid leukemia, featuring a related N-aryl-2-aminopyrimidine moiety.[1] Furthermore, derivatives of 2,4-diaminopyrimidine are known to act as inhibitors of dihydrofolate reductase (DHFR), an essential enzyme in microorganisms, leading to the development of potent antibacterial and antiprotozoal agents.[2][3][4] The versatility and proven clinical significance of this scaffold underscore the importance of robust and efficient synthetic methodologies for accessing a diverse range of N2,N4-disubstituted pyrimidine-2,4-diamines. This guide provides an in-depth overview of the primary synthetic strategies, complete with detailed protocols and mechanistic insights for researchers in the field.

Primary Synthetic Strategies: A Comparative Overview

The synthesis of N2,N4-disubstituted pyrimidines can be broadly categorized into two main approaches:

  • Functionalization of a Pre-formed Pyrimidine Core : This is the most common strategy, typically starting from commercially available and cost-effective dihalopyrimidines. The primary methods employed here are Sequential Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed cross-coupling reactions.[5]

  • Construction of the Pyrimidine Ring : This "from scratch" approach involves the cyclocondensation of acyclic precursors, such as guanidines with 1,3-dicarbonyl compounds or their synthetic equivalents.[2][6]

The choice of strategy depends on several factors, including the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis.

Strategy 1: Sequential Nucleophilic Aromatic Substitution (SNAr) on Dihalopyrimidines

The SNAr reaction is a cornerstone for the synthesis of 2,4-diaminopyrimidines, leveraging the electron-deficient nature of the pyrimidine ring which activates halogens at the C2, C4, and C6 positions towards nucleophilic displacement.[7] The most common starting material for this approach is 2,4-dichloropyrimidine.

Causality of Experimental Choices: Regioselectivity in SNAr

A critical aspect of sequential SNAr on 2,4-dichloropyrimidine is the regioselectivity of the first substitution. Generally, the C4 position is significantly more reactive than the C2 position.[5][7] This preferential reactivity can be explained by considering the stability of the Meisenheimer intermediate formed upon nucleophilic attack.

  • Electronic Rationale : The intermediate formed by attack at C4 allows for the negative charge to be delocalized over both ring nitrogen atoms through resonance stabilization. In contrast, attack at C2 results in an intermediate where the charge is primarily delocalized by only one of the adjacent nitrogen atoms. This superior stabilization of the C4-adduct lowers the activation energy for its formation, making the C4 position the kinetically favored site of attack.[8]

  • Steric Factors : The C2 position is flanked by two ring nitrogens, which can create steric hindrance for an incoming nucleophile, further favoring attack at the more accessible C4 position.

However, this inherent C4 selectivity can be altered or even reversed by the presence of other substituents on the pyrimidine ring. For instance, strong electron-donating groups at the C6 position can enhance the reactivity of the C2 position, sometimes leading to C2-selective substitution or a mixture of isomers.[9]

Workflow for Sequential SNAr

The general workflow involves a two-step, one-pot or stepwise process where two different amines are introduced sequentially. The first, more reactive amine is typically introduced at a lower temperature to ensure selective substitution at the C4 position. The second, often less reactive amine, is then added, and the reaction temperature is increased to drive the substitution at the less reactive C2 position.

G cluster_0 Step 1: C4-Amination cluster_1 Step 2: C2-Amination 2,4-Dichloropyrimidine 2,4-Dichloropyrimidine Reaction_1 Base (e.g., DIPEA) Solvent (e.g., n-BuOH) Low Temp (e.g., RT to 80°C) 2,4-Dichloropyrimidine->Reaction_1 Amine_1 Amine 1 (R1-NH2) Amine_1->Reaction_1 Intermediate N2-Chloro-N4-substituted-pyrimidine-4-amine Reaction_1->Intermediate Reaction_2 Higher Temp (e.g., 120-150°C) Intermediate->Reaction_2 Amine_2 Amine 2 (R2-NH2) Amine_2->Reaction_2 Final_Product N2,N4-Disubstituted pyrimidine-2,4-diamine Reaction_2->Final_Product G Pd(0)L Pd(0)Ln OxAdd Oxidative Addition Pd(0)L->OxAdd Complex1 Ar-Pd(II)(L)n-X OxAdd->Complex1 AmineCoord Amine Coordination Complex1->AmineCoord Complex2 [Ar-Pd(II)(L)n(R2NH)]+X- AmineCoord->Complex2 Deprot Deprotonation (Base) Complex2->Deprot Complex3 Ar-Pd(II)(L)n(R2N) Deprot->Complex3 RedElim Reductive Elimination Complex3->RedElim RedElim->Pd(0)L Catalyst Regeneration Product Ar-NR2 RedElim->Product ArX Ar-X ArX->OxAdd Amine R2NH Amine->AmineCoord G Guanidine Guanidine (N-C-N fragment) Condensation Base-catalyzed Condensation (e.g., NaOEt in EtOH) Guanidine->Condensation Dicarbonyl 1,3-Dicarbonyl Compound (C-C-C fragment) Dicarbonyl->Condensation Intermediate Acyclic Intermediate Condensation->Intermediate Cyclization Intramolecular Cyclization & Dehydration Intermediate->Cyclization Product Substituted 4-hydroxypyrimidine-2-amine Cyclization->Product Halogenation Halogenation (e.g., POCl3) Product->Halogenation Dihalo 2-Amino-4-chloropyrimidine Halogenation->Dihalo Substitution Nucleophilic Substitution (S N Ar or Buchwald-Hartwig) Dihalo->Substitution Final_Product N2,N4-Disubstituted pyrimidine-2,4-diamine Substitution->Final_Product

Sources

Application

Application Note: Preclinical Characterization of N2-cyclobutylpyridine-2,4-diamine

Executive Summary This guide details the experimental protocols for the in vivo characterization of N2-cyclobutylpyridine-2,4-diamine , a representative scaffold for Histamine H4 Receptor (H4R) antagonists . Compounds in...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the experimental protocols for the in vivo characterization of N2-cyclobutylpyridine-2,4-diamine , a representative scaffold for Histamine H4 Receptor (H4R) antagonists . Compounds in this class, such as JNJ-7777120 and JNJ-39758979, have emerged as critical therapeutic targets for inflammatory disorders, including atopic dermatitis, pruritus, and asthma.

This document moves beyond standard operating procedures to explain the causality behind formulation choices, pharmacokinetic (PK) sampling strategies, and pharmacodynamic (PD) model selection. It is designed for researchers aiming to validate this scaffold's efficacy in modulating histamine-mediated chemotaxis and inflammation.

Molecule Profile & Mechanistic Basis[1]

N2-cyclobutylpyridine-2,4-diamine functions as a pharmacophore inhibiting the H4 receptor, a G


i/o-coupled GPCR expressed primarily on hematopoietic cells (eosinophils, mast cells, T-cells).
Mechanism of Action (MoA)

Upon binding, the antagonist prevents histamine-induced conformational changes in the transmembrane domains, blocking the dissociation of the G


i subunit. This results in:
  • Inhibition of Adenylyl Cyclase: Preventing the drop in cAMP.

  • Blockade of Calcium Influx: Reducing intracellular

    
     mobilization.
    
  • Halt of Chemotaxis: Preventing cytoskeletal rearrangement in eosinophils and mast cells.

Signaling Pathway Visualization

The following diagram illustrates the specific intervention point of the molecule within the inflammatory cascade.

H4R_Signaling Histamine Histamine (Ligand) H4R H4 Receptor (GPCR) Histamine->H4R Activates Antagonist N2-cyclobutylpyridine- 2,4-diamine Antagonist->H4R Blocks (Competitive) G_protein Gαi/o Protein H4R->G_protein Coupling AC Adenylyl Cyclase G_protein->AC Inhibits Calcium Intracellular Ca2+ G_protein->Calcium Mobilizes cAMP cAMP Levels AC->cAMP Decreases Effect Chemotaxis & Cytokine Release cAMP->Effect Modulates Calcium->Effect Triggers

Figure 1: Mechanism of Action.[1][2] The antagonist blocks H4R activation, preventing the G


i-mediated calcium flux and chemotaxis characteristic of allergic inflammation.

Pre-Formulation & Vehicle Strategy

The pyridine-2,4-diamine core is a flat, aromatic system that often suffers from "brick dust" insolubility (high melting point, low aqueous solubility). Successful in vivo delivery requires overcoming strong crystal lattice energy.

Solubility Challenges & Solutions
  • pKa Consideration: The pyridine ring nitrogen is weakly basic (pKa ~6-7). Solubility improves significantly at pH < 5.

  • Vehicle Selection: Avoid simple saline. Use complexing agents or pH adjustment to prevent precipitation in the gut (PO) or at the injection site (SC/IV).

Recommended Formulation Protocol:

ComponentConcentrationFunctionRationale
20% HP-β-CD 20% w/v in waterComplexing AgentEncapsulates the lipophilic cyclobutyl tail, preventing aggregation.
Citrate Buffer 50 mM (pH 4.5)pH ModifierProtonates the pyridine nitrogen to enhance solubility.
DMSO (Optional) < 5%Co-solventOnly use if strictly necessary; high DMSO can confound inflammation models.

Preparation Steps:

  • Weigh the required amount of N2-cyclobutylpyridine-2,4-diamine.

  • Dissolve initially in 1 equivalent of 0.1 N HCl (to protonate).

  • Slowly add 20% Hydroxypropyl-β-cyclodextrin (HP-β-CD) solution under vortexing.

  • Adjust pH to 4.5–5.0 using 0.1 N NaOH.

  • Filter sterilize (0.22 µm) immediately before dosing.

Pharmacokinetic (PK) Study Design

Before efficacy testing, you must establish the exposure profile. H4R antagonists often exhibit species-dependent metabolism (e.g., N-oxidation).

Single-Dose PK Protocol (Rat/Mouse)
  • Animals: Male Sprague-Dawley Rats (n=3 per timepoint) or C57BL/6 Mice.

  • Routes: IV (1 mg/kg) and PO (10 mg/kg).

  • Sampling: Serial bleeding via tail vein or saphenous vein.

Sampling Schedule:

  • IV: 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 h.

  • PO: 0.25, 0.5, 1, 2, 4, 8, 24 h.

Bioanalysis (LC-MS/MS):

  • Column: C18 Reverse Phase (e.g., Waters XBridge).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Transition: Monitor the parent mass

    
     and a specific fragment (likely loss of the cyclobutyl group).
    

Critical Checkpoint: Calculate Oral Bioavailability (


). If 

, re-evaluate the formulation (check for precipitation) or metabolic stability (microsomal stability assay).

Pharmacodynamic (PD) Efficacy Models

The "Gold Standard" for H4R antagonists is the Zymosan-Induced Peritonitis Model . This model is highly neutrophil-dependent and H4R-mediated.

Protocol: Zymosan-Induced Peritonitis (Mouse)[6]

Objective: Quantify the reduction of neutrophil influx into the peritoneal cavity.

Experimental Workflow:

PD_Workflow T0 T = -1 hr Oral Dosing (Test Compound) T1 T = 0 hr IP Injection (Zymosan A) T0->T1 Prophylactic Wait Incubation 4 Hours T1->Wait Sacrifice T = 4 hr Euthanasia & Peritoneal Lavage Wait->Sacrifice Analysis Flow Cytometry / Cell Counting Sacrifice->Analysis Quantify Neutrophils (Ly6G+)

Figure 2: Experimental timeline for the Zymosan-induced peritonitis model.

Step-by-Step Procedure:

  • Grouping: Randomize C57BL/6 mice (n=8/group).

    • Vehicle Control

    • Positive Control (e.g., JNJ-7777120 at 20 mg/kg)

    • Test Compound (Low, Mid, High doses: e.g., 3, 10, 30 mg/kg)

  • Pre-treatment: Administer Test Compound PO 60 minutes prior to challenge.

  • Challenge: Inject 1 mg Zymosan A (suspended in saline) intraperitoneally (IP).

  • Incubation: Allow inflammation to develop for 4 hours.

  • Harvest: Euthanize mice (

    
    ). Inject 5 mL cold PBS into the peritoneum, massage abdomen, and recover lavage fluid.
    
  • Readout: Count total leukocytes (Turk’s solution) and differentiate neutrophils (Gr-1+ or Ly6G+ staining via Flow Cytometry).

Alternative Model: Histamine-Induced Pruritus

For dermatological indications, measure scratch response.

  • Dose: PO administration of N2-cyclobutylpyridine-2,4-diamine.

  • Challenge: 1 hour later, inject Histamine (10 µmol) intradermally into the dorsal neck.

  • Measurement: Video record for 20 minutes; count scratching bouts with hind paws.

Safety & Toxicology Considerations

Pyridine-2,4-diamines are generally well-tolerated, but two specific risks must be monitored during lead optimization:

  • hERG Inhibition (QT Prolongation): The basic nitrogen and lipophilic tail can interact with the hERG potassium channel.

    • In Vitro Check: Perform patch-clamp assays early.

  • Reactive Metabolites: The electron-rich diamine system can be oxidized to reactive quinone-diimines.

    • In Vivo Check: Monitor glutathione (GSH) adducts in bile during PK studies.

Data Reporting & Interpretation

Summarize efficacy data using the following template to ensure comparability across studies.

Table 1: Efficacy Summary (Zymosan Model)

GroupDose (mg/kg)Total Cell Count (

)
Neutrophil %% Inhibition
Vehicle -


-
JNJ-7777120 20



Test Cmpd 10



Test Cmpd 30



Interpretation:

  • Efficacy: Significant reduction in neutrophil infiltration indicates successful H4R blockade.[3]

  • Potency: Compare

    
     of the test compound against the benchmark (JNJ-7777120).
    

References

  • Thurmond, R. L., et al. (2004). "A potent and selective histamine H4 receptor antagonist with anti-inflammatory properties."[3] Journal of Pharmacology and Experimental Therapeutics. Link

  • Dunford, P. J., et al. (2006). "Histamine H4 receptor antagonists are superior to traditional antihistamines in the attenuation of experimental pruritus." Journal of Allergy and Clinical Immunology. Link

  • Coruzzi, G., et al. (2012). "Anti-inflammatory effects of H4 receptor antagonists in mouse models of inflammation." European Journal of Pharmacology. Link

  • Engelhardt, H., et al. (2013). "Medicinal Chemistry of the Histamine H4 Receptor." Current Topics in Medicinal Chemistry. Link

Sources

Method

N2-Cyclobutylpyridine-2,4-diamine: A Versatile Scaffold for Kinase Inhibitor Discovery

Introduction: The Privileged 2,4-Diaminopyrimidine Scaffold in Medicinal Chemistry The 2,4-diaminopyrimidine core is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its remarkabl...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged 2,4-Diaminopyrimidine Scaffold in Medicinal Chemistry

The 2,4-diaminopyrimidine core is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its remarkable ability to interact with a multitude of biological targets.[1] Its structural resemblance to the purine ring of ATP allows it to effectively compete for the ATP-binding site of numerous protein kinases.[1] Dysregulation of kinase activity is a known driver of various pathologies, most notably cancer, making them prime targets for therapeutic intervention.[2] The versatility of the 2,4-diaminopyrimidine scaffold lies in its capacity for substitution at multiple positions, enabling medicinal chemists to fine-tune potency, selectivity, and pharmacokinetic properties.[1][3] This document provides a comprehensive guide for researchers, outlining the synthesis, biological evaluation, and structure-activity relationship (SAR) of 2,4-diaminopyrimidine derivatives, using N2-cyclobutylpyridine-2,4-diamine as a representative analogue.

Synthetic Strategy: A Generalized Approach to 2,4-Disubstituted Pyrimidine Derivatives

The synthesis of N2,N4-disubstituted pyrimidine-2,4-diamines is typically achieved through a sequential nucleophilic aromatic substitution (SNAr) reaction starting from a dihalopyrimidine.[1] This robust and versatile method allows for the introduction of a wide array of substituents at the 2 and 4 positions of the pyrimidine ring.

Protocol: Synthesis of N2,N4-Disubstituted Pyrimidine-2,4-diamines

1. First Nucleophilic Substitution:

  • To a solution of 2,4-dichloropyrimidine in a suitable solvent (e.g., isopropanol, DMF), add one equivalent of the first desired amine (e.g., cyclobutylamine) and a base (e.g., diisopropylethylamine, potassium carbonate).[1]

  • Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[1]

2. Second Nucleophilic Substitution:

  • To the reaction mixture containing the 2-amino-4-chloropyrimidine intermediate, add the second desired amine.[1]

  • This step may require heating to drive the reaction to completion.[1]

3. Work-up and Purification:

  • Upon completion, cool the reaction mixture and partition it between an organic solvent (e.g., ethyl acetate) and water.[1]

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]

  • Purify the crude product by column chromatography on silica gel to yield the desired N2,N4-disubstituted pyrimidine-2,4-diamine.[1]

Caption: Generalized synthetic workflow for N2,N4-disubstituted pyrimidine-2,4-diamines.

Biological Evaluation: In Vitro Kinase Inhibition Assay

A fundamental step in the evaluation of novel compounds based on the N2-cyclobutylpyridine-2,4-diamine scaffold is to determine their inhibitory activity against a target kinase. A luminescence-based kinase inhibition assay is a common and robust method for this purpose.[2]

Principle of the Assay

This assay quantifies the amount of ATP remaining in the reaction after the kinase-catalyzed phosphorylation of a substrate.[2] A lower luminescence signal indicates higher kinase activity (more ATP consumed), while a higher luminescence signal signifies greater inhibition of the kinase by the test compound.[2]

Protocol: Luminescence-Based Kinase Inhibition Assay

Materials and Reagents:

  • Kinase: Purified recombinant target kinase (e.g., a Cyclin-Dependent Kinase).

  • Substrate: Specific peptide substrate for the target kinase.

  • Assay Buffer: (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35).[2]

  • ATP: Adenosine triphosphate.

  • Test Compounds: N2-cyclobutylpyridine-2,4-diamine derivatives dissolved in DMSO.

  • Detection Reagent: Luminescence-based ATP detection kit (e.g., Kinase-Glo®).[2]

  • Instrumentation: Multichannel pipettor, plate shaker, and a luminescence plate reader.[2]

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO to create a range of concentrations for IC50 determination.[2]

  • Assay Plate Preparation: Add a small volume (e.g., 1 µL) of the diluted compounds or vehicle control (DMSO) to the wells of a 384-well plate.[2]

  • Reaction Mixture Preparation: Prepare a master mix containing the assay buffer, kinase, and substrate.

  • Initiation of Reaction: Initiate the kinase reaction by adding the reaction mixture to the assay plate, followed by the addition of ATP.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30-60 minutes).[1]

  • Termination and Detection: Stop the reaction and quantify the remaining ATP by adding the luminescence-based detection reagent.[1]

  • Data Acquisition: Measure the luminescence intensity of each well using a plate reader.[2]

Data Analysis:

  • Calculate Percent Inhibition:

    • 0% Inhibition (100% activity) is represented by the luminescence of wells with DMSO only.

    • 100% Inhibition (0% activity) is represented by the luminescence of wells without the kinase enzyme.

    • Percent Inhibition = ((Luminescence_control - Luminescence_sample) / (Luminescence_control - Luminescence_background)) * 100

  • Determine IC50: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Caption: Step-by-step workflow for a luminescence-based kinase inhibition assay.

Structure-Activity Relationship (SAR) Insights

The extensive research on 2,4-diaminopyrimidine derivatives has provided valuable insights into their structure-activity relationships, particularly as kinase inhibitors.[3][4]

PositionSubstitutionGeneral Effect on ActivityRationale
N2 Small, hydrophobic groups (e.g., cyclobutyl)Often enhances potency and selectivity.The N2 substituent typically projects into a hydrophobic pocket of the ATP-binding site.
N4 Aromatic or heteroaromatic ringsCan significantly increase potency through interactions with the hinge region.The N4 substituent can form crucial hydrogen bonds with the kinase hinge region, mimicking the adenine portion of ATP.[1]
C5 Halogenation (e.g., fluorine) or small alkyl groupsCan modulate potency and pharmacokinetic properties.The C5 position is often solvent-exposed, and modifications can influence solubility and cell permeability.
C6 Various substituentsCan be modified to improve selectivity and physicochemical properties.The C6 position can be utilized to target unique features of the kinase active site or to improve drug-like properties.

The N2,N4-disubstituted pyrimidine-2,4-diamine scaffold has been successfully employed to develop potent inhibitors of various kinases, including Cyclin-Dependent Kinases (CDKs), Aurora Kinases, and Janus Kinase 2 (JAK2).[2][3][5] For example, a series of N2,N4-diphenylpyrimidine-2,4-diamines were identified as potent CDK2/CDK9 inhibitors.[3] Further exploration of the SAR of this scaffold led to the discovery of novel derivatives with significant antiproliferative activities against various cancer cell lines.[3]

Conclusion

The N2-cyclobutylpyridine-2,4-diamine scaffold, as a representative of the broader 2,4-diaminopyrimidine class, holds immense potential for the development of novel kinase inhibitors. Its synthetic tractability, coupled with a deep understanding of its structure-activity relationships, provides a solid foundation for the design of potent and selective therapeutic agents. The protocols and insights provided in this document are intended to serve as a valuable resource for researchers in the field of drug discovery and development, facilitating the exploration of this privileged scaffold for the identification of next-generation targeted therapies.

References

  • Application Notes and Protocols: Kinase Inhibition Assay for Pyrimidine-Based Compounds - Benchchem. (URL: )
  • Application Notes & Protocols: Synthesis and Evaluation of Pyrimidine-Based Kinase Inhibitors - Benchchem. (URL: )
  • N2-(2-aminoethyl)-N4-cyclopropylpyrimidine-2,4-diamine - Smolecule. (URL: )
  • Antibacterial activity of a series of N2,N4-disubstituted quinazoline-2,4-diamines - PubMed. (URL: [Link])

  • Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - MDPI. (URL: [Link])

  • Soluble and N2 substituted derivatives of 2,4-diamino-5-benzyl-pyrimidines, process for their preparation and medicines containing them - Google P
  • Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities - MDPI. (URL: [Link])

  • Recent progress in the medicinal chemistry of 2,4-diaminopyrimidines - PubMed. (URL: [Link])

  • SAR study on N2,N4-disubstituted pyrimidine-2,4-diamines as effective CDK2/CDK9 inhibitors and antiproliferative agents - RSC Publishing. (URL: [Link])

  • Preparation, biological & cheminformatics-based assessment of N2,N4-diphenylpyrimidine-2,4-diamine as potential Kinase-targeted antimalarials - PubMed. (URL: [Link])

  • Modeling the Quantitative Structure–Activity Relationships of 1,2,4-Triazolo[1,5-a]pyrimidin-7-amine Analogs in the Inhibition of Plasmodium falciparum - MDPI. (URL: [Link])

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC - NIH. (URL: [Link])

  • Discovery of novel 5-fluoro- N2, N4-diphenylpyrimidine-2,4-diamines as potent inhibitors against CDK2 and CDK9 - PubMed. (URL: [Link])

  • Synthesis and Biological Evaluation of 2,4-diaminopyrimidines as Selective Aurora A Kinase Inhibitors - PubMed. (URL: [Link])

  • Strategy for lead identification for understudied kinases - ChemRxiv. (URL: [Link])

  • Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors - PubMed. (URL: [Link])

  • Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N -Acylphosphatidylethanolamine Phospholipase D - ResearchGate. (URL: [Link])

  • Structure-Activity Relationship Analysis of Cocrystallized Gliptin-like Pyrrolidine, Trifluorophenyl, and Pyrimidine-2,4-Dione Dipeptidyl Peptidase-4 Inhibitors - PubMed. (URL: [Link])

  • Applications of Cucurbiturils in Medicinal Chemistry and Chemical Biology - Frontiers. (URL: [Link])

  • Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine - ResearchGate. (URL: [Link])

  • 2,4-diaminopyrimidine oxide preparation method - Google P

Sources

Application

Kinase Profiling &amp; Selectivity Assessment for N2-Cyclobutylpyridine-2,4-diamine Derivatives

Executive Summary & Scaffold Rationale The N2-cyclobutylpyridine-2,4-diamine scaffold represents a privileged class of Type I ATP-competitive kinase inhibitors . This chemotype relies on the pyridine-2,4-diamine core to...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scaffold Rationale

The N2-cyclobutylpyridine-2,4-diamine scaffold represents a privileged class of Type I ATP-competitive kinase inhibitors . This chemotype relies on the pyridine-2,4-diamine core to function as a "hinge binder," mimicking the adenine ring of ATP.

  • The Pharmacophore: The pyridine ring nitrogen (N1) and the exocyclic 2-amino group (N2) typically form a bidentate hydrogen bond network with the kinase hinge region (backbone carbonyl and amide NH).

  • The Cyclobutyl Moiety: The N2-cyclobutyl substituent is a critical medicinal chemistry optimization. Unlike linear alkyl chains, the cyclobutyl ring provides a rigid, hydrophobic volume that optimally fills the ribose binding pocket or the hydrophobic region II near the Gatekeeper residue. This modification often enhances potency via the hydrophobic effect and improves metabolic stability compared to linear analogs.

  • Target Landscape: While this scaffold is versatile, it is frequently employed in inhibitors targeting JAK family , FAK , CDK , and Syk kinases.

Critical Challenge: Due to the "privileged" nature of the diaminopyridine core, these derivatives often exhibit promiscuity . The primary objective of this profiling guide is not just to measure potency, but to rigorously define selectivity and cellular target engagement .

Profiling Workflow Visualization

The following workflow outlines the logical progression from initial screening to cellular validation.

ProfilingWorkflow Compound N2-Cyclobutyl Derivative PrimaryScreen 1. Primary Screen (Single Dose @ 1µM) Method: TR-FRET Compound->PrimaryScreen Potency 2. Biochemical Potency (IC50 Determination) Method: LanthaScreen™ PrimaryScreen->Potency Hits >50% Inh Selectivity 3. Kinome Profiling (Panel of ~50-300 Kinases) Method: Binding/Activity Potency->Selectivity IC50 < 100nM Cellular 4. Target Engagement (Intracellular Binding) Method: NanoBRET™ Selectivity->Cellular Selectivity Score < 0.05 Lead Validated Lead Candidate Cellular->Lead Confirmed Engagement

Figure 1: Critical path for profiling N2-cyclobutylpyridine-2,4-diamine derivatives. The workflow prioritizes early selectivity assessment due to the scaffold's inherent promiscuity.

Protocol 1: Biochemical Potency (TR-FRET / LanthaScreen™)

Objective: Determine the IC50 of the derivative against the primary kinase target (e.g., JAK1, FAK). Methodology: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). Why this method? This scaffold is hydrophobic. TR-FRET is ratiometric, minimizing interference from compound autofluorescence or precipitation, which are common risks with cyclobutyl-substituted aromatic heterocycles.

Reagents & Materials[1][2][3][4]
  • Kinase: Recombinant human kinase (e.g., JAK1 catalytic domain).

  • Substrate: GFP-labeled or Fluorescein-labeled peptide substrate specific to the kinase (e.g., STAT1 peptide for JAK).

  • Tracer/Antibody: Terbium (Tb)-labeled anti-phospho-peptide antibody.

  • ATP: Ultrapure ATP (Km apparent concentration).

  • Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35 (critical for preventing aggregation of hydrophobic inhibitors).

Step-by-Step Protocol
  • Compound Preparation:

    • Prepare a 10 mM stock of the N2-cyclobutyl derivative in 100% DMSO.

    • Perform a 1:3 serial dilution in DMSO to generate a 10-point curve (Top concentration: 10 µM final).

    • Dilute 100x into Assay Buffer to prepare 4x working solutions (Final DMSO concentration in assay should be <1%).

  • Reaction Assembly (384-well Low Volume Plate):

    • Step A: Add 2.5 µL of 4x Compound solution.

    • Step B: Add 2.5 µL of 4x Kinase/Antibody mixture. Note: Pre-incubating kinase with compound for 15 mins is recommended for this scaffold to identify slow-binding kinetics.

    • Step C: Add 2.5 µL of 4x ATP/Substrate mixture to initiate the reaction.

    • Step D: Centrifuge plate at 1000 x g for 30 seconds.

  • Incubation:

    • Incubate at 23°C (Room Temp) for 60 minutes. Do not seal with adhesive that interacts with hydrophobic compounds; use a plate lid.

  • Detection:

    • Add 10 µL of TR-FRET Dilution Buffer containing EDTA (to stop reaction) and Tb-labeled antibody (if not added in Step B).

    • Read on a multi-mode plate reader (e.g., EnVision or PHERAstar).

    • Settings: Excitation 340 nm; Emission 1 (Donor) 495 nm; Emission 2 (Acceptor) 520 nm.

  • Data Analysis:

    • Calculate TR-FRET Ratio:

      
      .
      
    • Fit data to a sigmoidal dose-response equation (variable slope) to determine IC50.

Protocol 2: Broad Kinome Selectivity (Binding Assay)

Objective: Assess the "off-target" liability of the N2-cyclobutyl group. Rationale: The cyclobutyl group may inadvertently fit into the pockets of structurally related kinases (e.g., CDK2, Aurora A). A binding assay (like KINOMEscan®) is preferred over activity assays for broad profiling because it detects Type I and Type II binders independent of ATP concentration.

Key Selectivity Panel Recommendations

For this specific scaffold, ensure the panel includes:

  • CDK Family (CDK1, 2, 4, 6, 9): The diaminopyrimidine core is a classic CDK pharmacophore.

  • Aurora Kinases (A & B): Common off-targets for 2,4-diaminopyrimidines.

  • JAK/TYK Family: To verify subclass specificity.

  • Insulin Receptor (INSR): To rule out metabolic toxicity.

Data Interpretation: The Selectivity Score (S-score)

Calculate the


 score to quantify promiscuity:


  • Target:

    
     (Indicates the compound binds to <5% of the kinome with high affinity).
    

Protocol 3: Cellular Target Engagement (NanoBRET™)

Objective: Verify that the N2-cyclobutyl derivative penetrates the cell membrane and binds the kinase in the presence of physiological ATP (mM levels). Methodology: NanoBRET™ (Bioluminescence Resonance Energy Transfer).

Mechanism

The kinase of interest is fused to NanoLuc® luciferase. A cell-permeable fluorescent tracer (broad-spectrum kinase inhibitor) is added.

  • No Inhibitor: Tracer binds kinase → BRET signal (Energy transfer from NanoLuc to Tracer).

  • With Inhibitor: N2-cyclobutyl derivative displaces tracer → Loss of BRET signal.

Step-by-Step Protocol
  • Transfection:

    • Transfect HEK293 cells with the NanoLuc-Kinase fusion plasmid using FuGENE® HD.

    • Incubate for 20-24 hours.

  • Compound Treatment:

    • Harvest cells and resuspend in Opti-MEM® (no phenol red).

    • Add NanoBRET™ Tracer (concentration determined by titration, typically 0.5 - 1.0 µM).

    • Add N2-cyclobutyl derivative (8-point dose response).

  • Equilibration:

    • Incubate cells at 37°C / 5% CO2 for 2 hours. Thermodynamic equilibrium is crucial here as the compound must compete with the high-affinity tracer.

  • Measurement:

    • Add NanoBRET™ Nano-Glo® Substrate (100x dilution).

    • Measure Donor Emission (460 nm) and Acceptor Emission (618 nm) immediately.

  • Calculation:

    • Calculate MilliBRET Units (mBU):

      
      .
      
    • Determine the cellular IC50 (apparent affinity in live cells).

Structural Interaction Diagram

Understanding the binding mode is essential for interpreting the assay data.

BindingMode Hinge Kinase Hinge Region (Backbone CO & NH) Scaffold Pyridine-2,4-diamine Core Scaffold->Hinge Bidentate H-Bonds (Critical for Potency) Cyclobutyl N2-Cyclobutyl Group Scaffold->Cyclobutyl Covalent Link Pocket Ribose/Hydrophobic Pocket Cyclobutyl->Pocket Hydrophobic Filling (Selectivity Driver)

Figure 2: Pharmacophore model. The pyridine-diamine core anchors the molecule to the hinge, while the cyclobutyl group exploits the ribose pocket volume to tune selectivity and potency.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
High Assay Variation (Z' < 0.5) Compound aggregation due to hydrophobicity.Increase detergent (0.01% Triton X-100 or Brij-35). Ensure DMSO < 1%.
Steep Hill Slope (> 1.5) Aggregation or promiscuous binding.Add 0.1 mg/mL BSA to buffer. Check compound solubility.
Potency Shift (Biochem vs. Cell) High intracellular ATP competition.The compound may be ATP-competitive but with fast off-rates. Optimize residence time.
Low Selectivity Hinge binding is too dominant.Modify the cyclobutyl ring (e.g., add polarity) to interact with specific residues in the ribose pocket.

References

  • Roskoski, R. Jr. (2016). Classification of small molecule protein kinase inhibitors based upon the structures of their drug-enzyme complexes. Pharmacological Research. Link

  • LanthaScreen™ Eu Kinase Binding Assay . Thermo Fisher Scientific User Guide. Link

  • Vasta, J.D., et al. (2018). Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement. Cell Chemical Biology. Link

  • Davis, M.I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology. Link

  • Zhang, J., et al. (2009). Targeting cancer with small molecule kinase inhibitors. Nature Reviews Cancer. Link

Method

Application Note: N2-cyclobutylpyridine-2,4-diamine Scaffolds in Kinase Inhibitor Discovery

This Application Note is structured as a high-level technical guide for medicinal chemists and pharmacologists involved in early-stage drug discovery. It focuses on the N2-cyclobutylpyridine-2,4-diamine scaffold, a privi...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for medicinal chemists and pharmacologists involved in early-stage drug discovery. It focuses on the N2-cyclobutylpyridine-2,4-diamine scaffold, a privileged pharmacophore in kinase inhibitor design.

Executive Summary

The pyridine-2,4-diamine motif is a validated "hinge-binding" pharmacophore used extensively to target the ATP-binding site of protein kinases. The specific incorporation of a cyclobutyl group at the N2-position offers unique structural advantages:

  • Hydrophobic Filling: The cyclobutyl ring optimally fills the hydrophobic "gatekeeper" or "solvent-front" pockets (e.g., in JAK1, MK2, or CDK enzymes) without the high entropic penalty of flexible alkyl chains.

  • Metabolic Stability: Unlike linear alkyl chains, the cyclobutyl ring restricts the number of oxidizable sites, often improving microsomal stability.

  • Selectivity Tuning: The N2-substituent vector directs the molecule towards the ribose-binding pocket, a key region for achieving isoform selectivity (e.g., JAK1 vs. JAK2).

This guide details the regioselective synthesis of this core and provides protocols for its evaluation in developing JAK (Janus Kinase) and MK2 (MAPKAPK2) inhibitors.

Chemical Synthesis: Regioselective Construction

Constructing the N2-cyclobutylpyridine-2,4-diamine core requires overcoming the inherent reactivity difference between the C2 and C4 positions of the pyridine ring.

Mechanistic Insight

In 2,4-dichloropyridine, the C4-chloride is significantly more reactive toward nucleophilic aromatic substitution (


) than the C2-chloride due to the stabilization of the Meisenheimer intermediate by the ring nitrogen (para-like resonance). Therefore, the synthetic strategy must install the C4-substituent first, followed by the C2-cyclobutyl group via metal-catalyzed cross-coupling.
Protocol A: Synthesis of N2-cyclobutyl-N4-substituted-pyridine-2,4-diamine

Reagents:

  • Starting Material: 2,4-Dichloropyridine (CAS: 26452-80-2)

  • Reagent A (C4-amine): Target-specific amine (e.g., 4-(4-methylpiperazin-1-yl)aniline for solubility).

  • Reagent B (C2-amine): Cyclobutylamine (CAS: 2516-34-9).

  • Catalyst System:

    
     / Xantphos or RuPhos.
    
  • Base:

    
     or NaOtBu.
    
Step 1: C4-Selective

Substitution[1]
  • Dissolve 2,4-dichloropyridine (1.0 eq) in anhydrous NMP or DMA (0.5 M).

  • Add Reagent A (1.05 eq) and DIPEA (2.0 eq).

  • Heat to 80°C for 4–6 hours. Monitor by LC-MS for the disappearance of starting material and formation of the mono-substituted 2-chloro-4-aminopyridine intermediate.

    • Note: Avoid temperatures >100°C to prevent bis-substitution at C2.

  • Workup: Dilute with water, extract with EtOAc, and purify via silica gel chromatography (Hexane/EtOAc gradient).

Step 2: C2-Buchwald-Hartwig Amination (Cyclobutyl Installation)
  • Charge a reaction vial with the 2-chloro-4-aminopyridine intermediate (1.0 eq) from Step 1.

  • Add Cyclobutylamine (1.2 eq).

  • Add

    
      (0.02 eq) and Xantphos  (0.04 eq).
    
  • Add

    
      (2.0 eq) and suspend in anhydrous 1,4-Dioxane  (0.2 M).
    
  • Degas with Nitrogen/Argon for 5 minutes.

  • Seal and heat to 100°C for 12 hours.

  • Purification: Filter through Celite, concentrate, and purify via reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Visualization: Synthetic Workflow

SynthesisRoute SM 2,4-Dichloropyridine Step1 Step 1: SNAr (80°C) Reagent: R-NH2 (C4) SM->Step1 Inter Intermediate: 2-Chloro-4-amino-pyridine Step1->Inter Step2 Step 2: Buchwald-Hartwig Reagent: Cyclobutylamine (C2) Inter->Step2 Pd catalysis Product Final Scaffold: N2-cyclobutylpyridine-2,4-diamine Step2->Product

Caption: Regioselective synthesis starting from 2,4-dichloropyridine, utilizing inherent reactivity differences for C4 functionalization followed by catalytic C2 amination.

Therapeutic Application: Kinase Inhibition Profiling

The N2-cyclobutylpyridine-2,4-diamine scaffold is particularly relevant for developing inhibitors of the JAK-STAT pathway. The cyclobutyl group mimics the binding mode of several clinical JAK1 inhibitors (structurally related to Filgotinib, though Filgotinib uses a triazolopyridine core).

Protocol B: In Vitro JAK1 Kinase Assay (ADP-Glo)

This assay measures the inhibitory potency (


) of the synthesized compounds against the JAK1 enzyme.

Materials:

  • Recombinant Human JAK1 Kinase (SignalChem).

  • Substrate: Poly(Glu, Tyr) 4:1 peptide.

  • ADP-Glo™ Kinase Assay Kit (Promega).

  • 384-well white low-volume plates.

Procedure:

  • Compound Prep: Prepare 10-point dose-response curves of the N2-cyclobutyl derivatives in 100% DMSO (starting at 10 µM, 3-fold dilution).

  • Enzyme Mix: Dilute JAK1 kinase to 2 ng/µL in Kinase Buffer (40 mM Tris pH 7.5, 20 mM

    
    , 0.1 mg/mL BSA, 50 µM DTT).
    
  • Reaction Assembly:

    • Add 1 µL of Compound (or DMSO control) to wells.

    • Add 2 µL of Enzyme Mix. Incubate 10 min at RT.

    • Add 2 µL of Substrate/ATP Mix (Final ATP concentration should be at

      
      , typically 10–50 µM).
      
  • Incubation: Incubate at RT for 60 minutes.

  • Detection:

    • Add 5 µL ADP-Glo Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.

    • Add 10 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.

  • Read: Measure Luminescence on a plate reader (e.g., EnVision).

  • Analysis: Fit data to a sigmoidal dose-response equation to calculate

    
    .
    
Visualization: JAK-STAT Signaling Pathway Target

JAK_Pathway Cytokine Cytokine (IL-6/IFN) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK1 JAK1 Kinase (Target) Receptor->JAK1 Activation STAT STAT Protein JAK1->STAT Phosphorylation pSTAT p-STAT (Dimer) STAT->pSTAT Dimerization Nucleus Nucleus / Gene Transcription pSTAT->Nucleus Translocation Inhibitor N2-cyclobutyl Inhibitor Inhibitor->JAK1 Inhibition (ATP Competitive)

Caption: The inhibitor targets JAK1, preventing STAT phosphorylation and subsequent inflammatory gene transcription.[2]

Cellular Validation: Human Whole Blood Assay

To confirm that the biochemical potency translates to cellular efficacy, a human whole blood (HWB) assay is critical. This accounts for plasma protein binding and cellular permeability.

Protocol C: IL-6 Induced pSTAT3 Assay

Objective: Measure inhibition of IL-6 induced STAT3 phosphorylation in CD4+ T cells.

  • Blood Collection: Collect fresh human blood in Heparin tubes.

  • Compound Treatment: Aliquot 90 µL blood into 96-well deep-well plates. Add 10 µL of 10x compound solution. Incubate 1 hr at 37°C.

  • Stimulation: Add rhIL-6 (Final conc. 100 ng/mL). Incubate 15 min at 37°C.

  • Lysis/Fixation: Add pre-warmed Lyse/Fix Buffer (BD Phosflow). Incubate 10 min at 37°C.

  • Permeabilization: Wash cells, then permeabilize with Perm Buffer III (BD Phosflow) on ice for 30 min.

  • Staining: Stain with:

    • Anti-CD4 (Surface marker).

    • Anti-pSTAT3 (Y705) (Intracellular signaling marker).

  • Flow Cytometry: Analyze on a flow cytometer. Gate on CD4+ T cells and calculate the Geometric Mean Fluorescence Intensity (MFI) of pSTAT3.

References

  • Menet, C. J., et al. (2015). Triazolopyridines as Selective JAK1 Inhibitors: From Hit Identification to GLPG0634. Journal of Medicinal Chemistry.[3] Link

  • Van Rompaey, L., et al. (2013). Preclinical characterization of GLPG0634, a selective inhibitor of JAK1, for the treatment of inflammatory diseases. Journal of Immunology. Link

  • Traxler, P., & Furet, P. (1999). Strategies toward the design of novel and selective protein tyrosine kinase inhibitors. Pharmacology & Therapeutics.[3] Link

  • Gilead Sciences. (2020). Jyseleca (filgotinib) Summary of Product Characteristics. European Medicines Agency. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of N2-cyclobutylpyridine-2,4-diamine

Welcome to the technical support center for the synthesis of N2-cyclobutylpyridine-2,4-diamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting a...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N2-cyclobutylpyridine-2,4-diamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to overcome common challenges and optimize your synthetic route to achieve higher yields and purity.

The synthesis of N2-cyclobutylpyridine-2,4-diamine, a substituted diaminopyrimidine, can be approached through several synthetic strategies. A common and effective method is the reductive amination of 2,4-diaminopyridine with cyclobutanone. This approach is favored for its operational simplicity and the availability of a wide range of protocols.[1] This guide will focus on troubleshooting and optimizing this specific synthetic pathway.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of N2-cyclobutylpyridine-2,4-diamine via reductive amination.

Issue 1: Low to No Product Formation

Symptom: TLC or LC-MS analysis of the crude reaction mixture shows primarily unreacted 2,4-diaminopyridine and/or cyclobutanone, with little to no desired product.

Potential Causes & Solutions:

  • Ineffective Reducing Agent: The choice and quality of the reducing agent are critical.

    • Explanation: Sodium triacetoxyborohydride (STAB) is often preferred for reductive aminations as it is milder and more selective than other borohydrides like sodium cyanoborohydride or sodium borohydride. It is particularly effective for reactions with weakly basic amines.

    • Recommendation:

      • Ensure the STAB is fresh and has been stored under anhydrous conditions.

      • Consider using a different reducing agent if STAB is ineffective. For instance, a two-step process involving imine formation followed by reduction with sodium borohydride can be an alternative.

      • For challenging substrates, catalytic hydrogenation can be a powerful alternative.

  • Incomplete Imine Formation: The initial condensation between the amine and the ketone to form the imine intermediate may be the rate-limiting step.

    • Explanation: Imine formation is a reversible reaction, and the equilibrium may not favor the imine. The presence of water can hydrolyze the imine back to the starting materials.

    • Recommendation:

      • Azeotropic Removal of Water: Conduct the reaction in a solvent like toluene or benzene with a Dean-Stark apparatus to remove water as it forms, driving the equilibrium towards the imine.

      • Use of a Dehydrating Agent: Add molecular sieves (3Å or 4Å) to the reaction mixture to sequester water.

      • Acid Catalysis: A catalytic amount of a mild acid, such as acetic acid, can protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and promoting nucleophilic attack by the amine.

  • Incorrect Reaction Temperature:

    • Explanation: While many reductive aminations proceed at room temperature, some systems require heating to facilitate imine formation. Conversely, excessive heat can lead to decomposition of reactants or products.

    • Recommendation:

      • If the reaction is sluggish at room temperature, try gentle heating (40-60 °C).

      • Monitor the reaction closely by TLC or LC-MS to avoid byproduct formation at elevated temperatures.

Issue 2: Formation of Dialkylated Byproduct

Symptom: Mass spectrometry analysis indicates the presence of a significant amount of a species with a mass corresponding to the addition of two cyclobutyl groups to the diaminopyridine core.

Potential Causes & Solutions:

  • Excess Cyclobutanone or Reducing Agent:

    • Explanation: Using a large excess of the ketone and/or the reducing agent can drive the reaction towards dialkylation, where both amino groups of the 2,4-diaminopyridine are functionalized.

    • Recommendation:

      • Stoichiometry Control: Carefully control the stoichiometry of the reactants. Use a slight excess (1.1-1.2 equivalents) of cyclobutanone and the reducing agent.

      • Slow Addition: Add the reducing agent portion-wise or via a syringe pump to maintain a low concentration at any given time, which can favor mono-alkylation.

  • Reaction Conditions Favoring Dialkylation:

    • Explanation: Higher reaction temperatures and longer reaction times can increase the likelihood of the less reactive amino group also participating in the reaction.

    • Recommendation:

      • Lower Temperature: Conduct the reaction at a lower temperature (0 °C to room temperature).

      • Monitor Reaction Time: Stop the reaction as soon as the starting material is consumed to minimize the formation of the dialkylated product.

Issue 3: Difficulty in Product Purification

Symptom: The crude product is a complex mixture, and chromatographic separation of the desired product from starting materials and byproducts is challenging.

Potential Causes & Solutions:

  • Similar Polarity of Components:

    • Explanation: The starting material (2,4-diaminopyridine), the desired product (N2-cyclobutylpyridine-2,4-diamine), and the dialkylated byproduct may have very similar polarities, making them difficult to separate by standard silica gel chromatography.

    • Recommendation:

      • Optimize Chromatography Conditions:

        • Experiment with different solvent systems (e.g., dichloromethane/methanol, ethyl acetate/heptane with a triethylamine modifier to reduce tailing of basic compounds).

        • Consider using a different stationary phase, such as alumina or a reverse-phase C18 silica gel.

      • Crystallization: Attempt to purify the product by recrystallization from a suitable solvent or solvent mixture. This can be a highly effective method for obtaining high-purity material.[2]

      • Salt Formation and Extraction: Convert the basic product into a salt (e.g., hydrochloride or sulfate) to alter its solubility properties.[3] This can facilitate separation from less basic impurities through extraction. The free base can then be regenerated.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting point for the reaction conditions for the reductive amination of 2,4-diaminopyridine with cyclobutanone?

A1: A good starting point would be to dissolve 2,4-diaminopyridine (1.0 eq.) and cyclobutanone (1.2 eq.) in a suitable solvent like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF). Add sodium triacetoxyborohydride (STAB) (1.5 eq.) portion-wise at room temperature. Monitor the reaction by TLC or LC-MS until the starting amine is consumed.

Parameter Recommended Starting Condition
Solvent 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
Stoichiometry 2,4-diaminopyridine (1.0 eq.), Cyclobutanone (1.2 eq.), STAB (1.5 eq.)
Temperature Room Temperature
Reaction Time 4-24 hours (monitor for completion)

Q2: How can I confirm the regioselectivity of the N-cyclobutylation? Is the reaction selective for the 2-amino group over the 4-amino group?

A2: The regioselectivity of N-alkylation on diaminopyridines can be influenced by the electronic and steric environment of the amino groups. In 2,4-diaminopyridine, the 2-amino group is generally more nucleophilic and less sterically hindered than the 4-amino group, which often leads to preferential alkylation at the N2 position.[4] Confirmation of the regioselectivity can be achieved through:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for structure elucidation. 2D NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) can be particularly useful to establish the proximity of the cyclobutyl protons to the protons on the pyridine ring, confirming the point of attachment.[5]

  • X-ray Crystallography: If a suitable single crystal of the product can be obtained, X-ray crystallography provides unambiguous structural confirmation.

Q3: Are there alternative synthetic routes to N2-cyclobutylpyridine-2,4-diamine?

A3: Yes, other synthetic strategies can be employed:

  • Nucleophilic Aromatic Substitution (SNAr): Starting from a pyridine ring with a suitable leaving group (e.g., a halogen) at the 2-position, a nucleophilic substitution reaction with cyclobutylamine can be performed. For example, 2-chloro-4-aminopyridine could be reacted with cyclobutylamine in the presence of a base.[6]

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a versatile method for forming C-N bonds and could be used to couple 2-halo-4-aminopyridine with cyclobutylamine.

Q4: What are the key safety precautions to consider during this synthesis?

A4:

  • Cyclobutanone: Cyclobutanone is flammable and should be handled in a well-ventilated fume hood.[7][8]

  • Sodium Triacetoxyborohydride (STAB): STAB is a water-sensitive reagent. It should be handled in a dry environment (e.g., under an inert atmosphere of nitrogen or argon). Upon quenching, it can release flammable hydrogen gas.

  • Solvents: Dichloromethane and 1,2-dichloroethane are chlorinated solvents and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a fume hood.

  • General Precautions: Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, when working in a laboratory setting.

Experimental Protocols

Protocol 1: Reductive Amination of 2,4-Diaminopyridine

Materials:

  • 2,4-Diaminopyridine

  • Cyclobutanone

  • Sodium triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., dichloromethane/methanol or ethyl acetate/heptane)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add 2,4-diaminopyridine (1.0 eq.).

  • Add anhydrous DCE to dissolve the starting material.

  • Add cyclobutanone (1.2 eq.) to the solution and stir for 30 minutes at room temperature.

  • Add STAB (1.5 eq.) portion-wise over 15 minutes.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Visualizations

Reductive Amination Workflow

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_workup Workup & Purification A 2,4-Diaminopyridine F Imine Formation A->F B Cyclobutanone B->F C Solvent (e.g., DCE) C->F D Reducing Agent (STAB) G Reduction D->G E Room Temperature E->F E->G F->G Intermediate H Aqueous Workup G->H I Extraction H->I J Chromatography I->J K N2-cyclobutylpyridine-2,4-diamine J->K

Caption: Reductive amination workflow for the synthesis of N2-cyclobutylpyridine-2,4-diamine.

Troubleshooting Logic Diagram

G Start Low Yield or No Product Cause1 Ineffective Reducing Agent? Start->Cause1 Solution1 Check STAB quality Consider alternative reducing agents Cause1->Solution1 Yes Cause2 Incomplete Imine Formation? Cause1->Cause2 No Solution2 Add dehydrating agent Use acid catalyst Gentle heating Cause2->Solution2 Yes Cause3 Incorrect Temperature? Cause2->Cause3 No Solution3 Optimize reaction temperature Cause3->Solution3 Yes

Sources

Optimization

Technical Support Center: Crystallization of N2-cyclobutylpyridine-2,4-diamine

This guide provides in-depth troubleshooting and practical advice for researchers, scientists, and drug development professionals working on the crystallization of N2-cyclobutylpyridine-2,4-diamine. The methodologies and...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth troubleshooting and practical advice for researchers, scientists, and drug development professionals working on the crystallization of N2-cyclobutylpyridine-2,4-diamine. The methodologies and principles discussed are grounded in established crystallization science for pharmaceutical compounds, particularly addressing the unique challenges presented by aminopyridine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary molecular features of N2-cyclobutylpyridine-2,4-diamine that influence its crystallization?

N2-cyclobutylpyridine-2,4-diamine possesses a complex molecular structure that presents specific crystallization challenges. The pyridine ring, with its basic nitrogen atoms, and the two amino groups are polar and capable of forming strong hydrogen bonds.[1] This high polarity and hydrogen bonding potential can lead to very high solubility in polar solvents and poor solubility in non-polar solvents, making solvent selection difficult. Furthermore, the flexible cyclobutyl group can introduce conformational variability, which may complicate the formation of a well-ordered crystal lattice.

Q2: What is "oiling out" and why is it a common problem with this type of compound?

"Oiling out" is a phenomenon where the compound separates from the solution as a liquid (an oil) rather than a solid crystalline material.[2] This typically occurs under conditions of high supersaturation, where the concentration of the solute is so high that it precipitates at a temperature above its melting point (or the melting point of an impure form).[2] Aminopyridine derivatives are particularly susceptible to this issue due to their strong intermolecular interactions and potential to form highly concentrated, viscous solutions.[2][3] The presence of even minor impurities can further depress the melting point, increasing the likelihood of oiling out.[4][5]

Q3: What is polymorphism and why is it a critical consideration for pharmaceutical development?

Polymorphism is the ability of a solid material to exist in more than one crystal form or structure.[2] These different forms, or polymorphs, have the same chemical composition but different internal crystal lattices. This difference in arrangement can lead to significant variations in physical properties such as solubility, dissolution rate, stability, and bioavailability.[4][5][6] For a pharmaceutical compound, an unintended polymorphic transformation can drastically alter the drug's efficacy and shelf-life. Therefore, identifying and controlling the desired polymorphic form during crystallization is a critical step in drug development to ensure batch-to-batch consistency and regulatory compliance.[7]

Q4: How does the choice of solvent impact the crystallization outcome?

Solvent selection is arguably the most critical parameter in crystallization.[5][6] The ideal solvent system should exhibit moderate solubility for the compound at high temperatures and low solubility at room or sub-ambient temperatures. This solubility differential is what drives the supersaturation needed for crystallization upon cooling. The solvent's polarity and hydrogen bonding capability will interact with the solute, influencing which crystal form (polymorph) nucleates and grows.[4] In some cases, the solvent can even be incorporated into the crystal lattice, forming solvates or hydrates, which must be carefully managed.[7]

Troubleshooting Guide: Common Crystallization Issues

This section addresses specific problems you may encounter during the crystallization of N2-cyclobutylpyridine-2,4-diamine and provides actionable solutions.

Issue 1: The compound "oils out" or precipitates as an amorphous solid.
  • Possible Cause 1: Supersaturation is too high or achieved too quickly. When a solution is cooled too rapidly or contains too much solute, the system is driven far from equilibrium, favoring the formation of a disordered, liquid-like oil instead of an ordered crystal lattice.[2][3]

    • Suggested Solution:

      • Reduce Concentration: Start with a more dilute solution. Heat the solution to ensure complete dissolution and then allow it to cool slowly.

      • Slow Down Cooling: Implement a programmed, slow cooling ramp instead of placing the flask directly in an ice bath. A cooling rate of 5–20 °C per hour is a good starting point.[8]

      • Use a Co-solvent System: Dissolve the compound in a "good" solvent (where it is highly soluble) and then slowly add a "poor" or "anti-solvent" (where it is poorly soluble) at a constant temperature until turbidity is observed. This method, known as anti-solvent crystallization, can provide better control over supersaturation.[3]

  • Possible Cause 2: Presence of impurities. Impurities can interfere with crystal lattice formation and depress the melting point of the solid form, making it more likely to separate as an oil.[4][5]

    • Suggested Solution:

      • Purify the Material: If possible, purify the starting material further using chromatography or another extraction technique before attempting crystallization.

      • Perform a Hot Filtration: If the impurity is insoluble, dissolve your compound in a minimum of hot solvent and quickly filter the solution through a heated funnel to remove the solid impurity before allowing the filtrate to cool.

Issue 2: No crystals form, even after cooling and extended waiting.
  • Possible Cause 1: The solution is not sufficiently supersaturated. The concentration of the compound may be below its solubility limit at the cooled temperature.

    • Suggested Solution:

      • Concentrate the Solution: Slowly evaporate some of the solvent under reduced pressure or with a gentle stream of nitrogen to increase the solute concentration.

      • Add an Anti-solvent: As described above, carefully add an anti-solvent to decrease the overall solubility of the compound in the mixture.[3]

  • Possible Cause 2: Nucleation is inhibited. Crystal formation requires an initial nucleation event, which can sometimes be kinetically slow.

    • Suggested Solution:

      • Induce Nucleation by Scratching: Gently scratch the inside surface of the glass flask below the solvent line with a glass rod. The microscopic imperfections on the glass can serve as nucleation sites.[3]

      • Introduce a Seed Crystal: If you have a small amount of the desired crystalline solid, add a single, tiny crystal to the supersaturated solution. This provides a template for further crystal growth.[3]

      • Ultrasonication: Briefly placing the flask in an ultrasonic bath can sometimes induce nucleation.

Issue 3: The resulting crystals are very small, needle-like, or form a fine powder.
  • Possible Cause: The rate of nucleation significantly exceeds the rate of crystal growth. This is often caused by a high degree of supersaturation or rapid cooling, leading to the formation of many small crystals instead of fewer, larger ones.[4]

    • Suggested Solution:

      • Reduce the Level of Supersaturation: Use a lower starting concentration of the solute.

      • Slow the Cooling Rate: A slower cooling process allows crystals to grow more slowly and orderly, resulting in larger, more well-defined shapes.[4]

      • Minimize Agitation: Vigorous stirring can increase the rate of secondary nucleation. Reduce or stop agitation once crystal growth begins.[4]

      • Consider a Different Solvent: The interaction between the solvent and solute can influence the crystal habit (i.e., the external shape). Experimenting with different solvents may favor the growth of more equant (less needle-like) crystals.

Data Presentation & Experimental Protocols

Table 1: Illustrative Solvent Selection Guide

This table provides a starting point for solvent screening based on general principles for aminopyridine derivatives. Solubility should be experimentally verified for N2-cyclobutylpyridine-2,4-diamine.

Solvent ClassSolvent ExampleBoiling Point (°C)Expected Solubility (Hot)Expected Solubility (Cold)Comments
Polar Protic Water100Moderate to HighModerateRisk of hydrate formation. Good for creating supersaturation upon cooling.
Ethanol78HighModerateOften a good choice for recrystallization. Can be used in co-solvent systems.
Isopropanol82HighModerateSimilar to ethanol but less polar. Good for co-solvent systems with water or heptane.
Polar Aprotic Acetone56HighModerateHigh volatility can make slow crystallization challenging.
Acetonitrile82HighModerateGood solubility range, but can be difficult to remove completely.
Ethyl Acetate77ModerateLowOften an excellent choice for achieving a good solubility differential.
Non-Polar Toluene111Low to ModerateVery LowCan be effective as an anti-solvent when mixed with a more polar solvent.[3]
Heptane98Very LowInsolublePrimarily used as an anti-solvent.
Experimental Protocol: Small-Scale Solvent Screening
  • Preparation: Place approximately 10-20 mg of N2-cyclobutylpyridine-2,4-diamine into several small vials.

  • Solvent Addition (Room Temp): To each vial, add a different solvent from the selection guide (e.g., water, ethanol, ethyl acetate, toluene) dropwise while stirring, until the solid dissolves or a total of 1 mL has been added. Note the solubility at room temperature.

  • Heating: For vials where the solid did not fully dissolve, gently heat the mixture while stirring to near the solvent's boiling point. Add more solvent dropwise if necessary to achieve full dissolution. Record the approximate volume of solvent used.

  • Cooling: Allow the vials containing hot, saturated solutions to cool slowly to room temperature.

  • Refrigeration: If no crystals form at room temperature, place the vials in a refrigerator (4 °C) or freezer (-20 °C) and observe after several hours.

  • Evaluation: Assess the outcome for each solvent. An ideal solvent is one in which the compound is sparingly soluble at room temperature but fully soluble upon heating, and which yields a good quantity of crystalline solid upon cooling.

Experimental Protocol: Cooling Crystallization
  • Dissolution: In an appropriately sized flask, dissolve the N2-cyclobutylpyridine-2,4-diamine in a minimum amount of the chosen hot solvent (e.g., ethyl acetate) to create a saturated solution.

  • Hot Filtration (Optional): If any insoluble material is present, perform a hot filtration to remove it.

  • Slow Cooling: Cover the flask and allow it to cool slowly and undisturbed to room temperature. To slow the rate further, the flask can be placed in an insulated container (e.g., a Dewar flask filled with warm water).

  • Crystal Growth: Allow the solution to stand for several hours or overnight to maximize crystal growth.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the collected crystals with a small amount of cold solvent to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Visualizations: Workflows and Logic

Troubleshooting Decision Tree

This diagram outlines a logical approach to diagnosing and solving common crystallization problems.

Troubleshooting start Initial Observation oil Issue: 'Oiling Out' start->oil Liquid/Amorphous Solid no_xtal Issue: No Crystals Form start->no_xtal Clear Solution poor_xtal Issue: Poor Crystal Habit (Needles/Fine Powder) start->poor_xtal Fine Needles/Powder cause_oil_super High Supersaturation or Rapid Cooling oil->cause_oil_super Cause? cause_no_xtal_super Insufficient Supersaturation no_xtal->cause_no_xtal_super Cause? cause_poor_xtal Nucleation Rate >> Growth Rate poor_xtal->cause_poor_xtal Cause? sol_oil_super Action: 1. Reduce Concentration 2. Slow Cooling Rate 3. Use Anti-Solvent cause_oil_super->sol_oil_super Yes cause_oil_imp Impurities Present? cause_oil_super->cause_oil_imp No sol_oil_imp Action: 1. Re-purify Material 2. Perform Hot Filtration cause_oil_imp->sol_oil_imp Yes sol_no_xtal_super Action: 1. Evaporate Solvent 2. Add Anti-Solvent cause_no_xtal_super->sol_no_xtal_super Yes cause_no_xtal_nuc Nucleation Inhibited? cause_no_xtal_super->cause_no_xtal_nuc No sol_no_xtal_nuc Action: 1. Scratch Flask 2. Add Seed Crystal cause_no_xtal_nuc->sol_no_xtal_nuc Yes sol_poor_xtal Action: 1. Lower Supersaturation 2. Slow Cooling Rate 3. Reduce Agitation cause_poor_xtal->sol_poor_xtal Yes

Caption: Troubleshooting decision tree for crystallization problems.

Experimental Workflow Diagram

This diagram illustrates the key steps in a typical cooling crystallization experiment.

CrystallizationWorkflow cluster_prep Preparation cluster_growth Crystal Growth cluster_iso Isolation & Drying dissolve 1. Dissolve Compound in Minimum Hot Solvent hot_filter 2. Hot Filtration (Optional, to remove impurities) dissolve->hot_filter cool 3. Slow Cooling to Room Temperature hot_filter->cool mature 4. Maturation (Allow crystals to grow) cool->mature filter 5. Vacuum Filtration mature->filter wash 6. Wash with Cold Solvent filter->wash dry 7. Dry Under Vacuum wash->dry final_product final_product dry->final_product Pure Crystalline Product

Caption: Experimental workflow for cooling crystallization.

References

  • Crystallization & Solid Form Challenges for Intermediates. (2025, December 26). At Tianming Pharmaceutical. Retrieved February 13, 2026, from [Link]

  • Jiko, T. (2025). Crystallization in Pharmaceutical Manufacturing: Optimizing Drug Stability and Bioavailability. Journal of Chromatography & Separation Techniques, 16(1). Longdom Publishing. Retrieved February 13, 2026, from [Link]

  • Al-kashef, N. S., et al. (2018). Factors which affect the crystallization of a drug substance. ResearchGate. Retrieved February 13, 2026, from [Link]

  • Crystallization in drug development. (2024, October 22). Syrris. Retrieved February 13, 2026, from [Link]

  • Crystallisation Behaviour of Pharmaceutical Compounds Confined within Mesoporous Silicon. (n.d.). PMC. Retrieved February 13, 2026, from [Link]

  • PYRIDINE DERIVATIVES: PART VI MALONATIONS OF SUBSTITUTED NITROPYRIDINES. (n.d.). Canadian Science Publishing. Retrieved February 13, 2026, from [Link]

  • Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). (2023, October 4). JSciMed Central. Retrieved February 13, 2026, from [Link]

  • Eco-friendly process for recovery of pyridine and/or its derivatives. (n.d.). Google Patents.
  • Co-crystallisation of 4-amino pyridine with succinic acid (1:1): spectroscopic, thermal, crystal structure, DFT/HF calculation and Hirshfeld surface analysis. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

  • Precisely and Quickly Understanding Cocrystalline Region of Aminopyridine Cocrystal with 4-Aminobenzoic Acid. (2024, September 22). Crystal Growth & Design, ACS Publications. Retrieved February 13, 2026, from [Link]

  • Method for separating mixed aminopyridine through crystallization and rectification coupling technology. (n.d.). Google Patents.

Sources

Troubleshooting

Addressing off-target effects of N2-cyclobutylpyridine-2,4-diamine in cell lines

A Guide to Identifying and Mitigating Off-Target Effects in Cell-Based Assays Introduction: The use of small molecule inhibitors is fundamental to modern cell biology and drug discovery. However, the utility of these che...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Identifying and Mitigating Off-Target Effects in Cell-Based Assays

Introduction: The use of small molecule inhibitors is fundamental to modern cell biology and drug discovery. However, the utility of these chemical probes is intrinsically linked to their specificity. While N2-cyclobutylpyridine-2,4-diamine is not extensively characterized in publicly available literature, this guide provides a comprehensive framework for researchers using this or any novel kinase inhibitor. We will address the critical challenge of identifying, validating, and mitigating off-target effects to ensure the accurate interpretation of experimental data. This document is structured as a series of frequently asked questions and troubleshooting guides, reflecting the common challenges encountered in the field.

Part 1: Frequently Asked Questions (FAQs) - Initial Observations & Troubleshooting

This section addresses common issues that may indicate the presence of off-target effects.

Q1: My cell-based assay results (e.g., IC50) for N2-cyclobutylpyridine-2,4-diamine are significantly different from the biochemical assay data. What could be the cause?

A1: This is a frequent and important observation that can arise from multiple factors. It's crucial to remember that a biochemical assay is a clean, controlled system, while a cell is a complex, dynamic environment.[1][2]

  • ATP Competition: Most kinase inhibitors are ATP-competitive. Biochemical assays are often run at low ATP concentrations, which may not reflect the high millimolar concentrations inside a cell.[2] High intracellular ATP can out-compete the inhibitor, leading to a higher IC50 value in cellular assays.

  • Cellular Permeability and Efflux: The compound may have poor membrane permeability, resulting in a lower intracellular concentration. Conversely, it could be a substrate for efflux pumps like P-glycoprotein (MDR1), which actively transport the compound out of the cell, reducing its effective concentration at the target site.[2]

  • Target Availability and State: The intended target kinase may not be expressed at sufficient levels in your chosen cell line, or it might exist in an inactive conformation that the inhibitor cannot bind to.[2]

  • Off-Target Effects: The inhibitor might be engaging other cellular targets that influence the phenotypic readout, complicating the dose-response relationship.

Q2: I'm observing a cellular phenotype that doesn't align with the known or predicted function of the intended target kinase. How can I begin to determine if this is an off-target effect?

A2: This scenario strongly suggests off-target activity. A logical first step is to perform a "rescue" experiment, which is a gold-standard method for validating on-target effects.[2]

The principle is to determine if the phenotype can be reversed by specifically modulating the intended target. The most common approach is to overexpress a drug-resistant mutant of the target kinase. If the inhibitor's effect is truly on-target, the cells expressing the resistant mutant should no longer display the phenotype. If the phenotype persists despite the presence of the resistant target, it is highly likely caused by the inhibition of one or more off-target proteins.[2]

Another powerful, albeit more complex, approach is to use CRISPR/Cas9 to generate a knockout of the intended target. If the inhibitor still produces the same phenotype in the knockout cells, the effect is unequivocally off-target.

Part 2: Proactive Identification of Off-Target Interactions

Waiting for anomalous data is a reactive approach. Proactively characterizing the selectivity of your inhibitor is a critical step for robust research.

Q3: How can I build a comprehensive selectivity profile for N2-cyclobutylpyridine-2,4-diamine?

A3: Building a selectivity profile involves screening your inhibitor against a broad panel of potential targets. This is the most direct way to understand its promiscuity.

  • Kinome-Wide Profiling: This is the most common and effective method.[3][4] Numerous commercial services offer kinase panels that cover a significant portion of the human kinome (typically 100-400 kinases).[3] The inhibitor is usually tested at a single high concentration (e.g., 1-10 µM) to identify initial "hits."[3] Follow-up dose-response curves (IC50 determination) are then generated for these hits to quantify the potency of the off-target interactions.[3]

  • Chemical Proteomics: This is an unbiased, powerful approach to identify both kinase and non-kinase off-targets directly from cell lysates.[5][6][7] One common method, "Kinobeads," uses beads coated with broad-spectrum kinase inhibitors to pull down a large portion of the kinome from a lysate.[6][8] By incubating the lysate with your inhibitor before the pulldown, you can identify which kinases are no longer captured by the beads because they are bound to your compound. These proteins are then identified and quantified by mass spectrometry.[5][6]

Table 1: Hypothetical Kinase Selectivity Profile for N2-cyclobutylpyridine-2,4-diamine

This table illustrates how data from a kinase profiling screen might be presented.

Kinase TargetIC50 (nM)ClassificationNotes
Target Kinase A 15 On-Target Primary intended target
Kinase B85Off-TargetStructurally related to Target A
Kinase C450Off-TargetDifferent kinase family
Kinase D>10,000Not a hitNo significant inhibition
Kinase E750Off-TargetPotential for pathway crosstalk
Part 3: Validating Off-Target Engagement in a Cellular Context

Biochemical and proteomic screens are invaluable, but they don't fully replicate the intracellular environment. It is essential to confirm that the predicted off-target interactions occur in living cells.

Q4: How can I confirm that N2-cyclobutylpyridine-2,4-diamine is engaging a suspected off-target within intact cells?

A4: The Cellular Thermal Shift Assay (CETSA) is a powerful technique for directly measuring target engagement in live cells or tissues.[9][10][11]

The principle is based on ligand-induced protein stabilization.[9] When a protein binds to a ligand (like your inhibitor), its thermal stability increases, meaning it will denature and aggregate at a higher temperature than the unbound protein.[9] By treating cells with your inhibitor, heating them across a temperature gradient, lysing them, and then quantifying the amount of soluble protein remaining via Western blot or mass spectrometry, you can directly observe this thermal shift, which is direct evidence of target engagement.[9]

Diagram 1: Cellular Thermal Shift Assay (CETSA) Workflow

This diagram illustrates the key steps in a CETSA experiment to validate target engagement.

CETSA_Workflow cluster_cell_culture Cell Treatment cluster_heating Thermal Challenge cluster_analysis Analysis cluster_result Result Interpretation start Intact Cells treat Treat with Inhibitor or Vehicle (DMSO) start->treat heat Heat aliquots across a temperature gradient (e.g., 40°C - 70°C) treat->heat lyse Cell Lysis & Centrifugation heat->lyse sds SDS-PAGE & Western Blot lyse->sds quant Quantify Soluble Protein sds->quant result Stabilization Shift? (Higher T_agg) quant->result end_node Target Engagement Confirmed result->end_node Yes

Caption: Workflow for CETSA to confirm in-cell target binding.

Part 4: Deconvoluting Cellular Effects & Mitigation Strategies

Once off-target engagement is confirmed, the next challenge is to determine if it is responsible for the observed phenotype.

Q5: My inhibitor has confirmed off-targets. How can I distinguish between the on-target phenotype, the off-target phenotype, and indirect downstream effects?

A5: This is a critical and complex question. The goal is to isolate the effects of each target.[12][13]

  • Use Orthogonal Inhibitors: Find another inhibitor for your primary target that has a completely different chemical scaffold and, therefore, a different off-target profile.[13] If both inhibitors produce the same phenotype, it is more likely to be an on-target effect.

  • Genetic Knockdown/Knockout: Use siRNA or CRISPR to specifically deplete the primary target and each major off-target individually. Observe if depleting any of these proteins phenocopies the effect of the inhibitor.

  • Phosphoproteomics: This unbiased mass spectrometry-based approach can provide a global snapshot of kinase signaling.[13] By comparing the phosphoproteome of cells treated with your inhibitor to untreated cells, you can map the signaling pathways that are being modulated. This can help reveal if the observed phenotype is a direct result of inhibiting the primary target's known pathway or if unexpected pathways, potentially linked to off-targets, are being affected.[7][13]

Diagram 2: Distinguishing On-Target vs. Off-Target Effects

This diagram illustrates the challenge of interpreting inhibitor effects in a signaling network.

Effects_Diagram cluster_inhibitor Inhibitor X cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway Inhibitor N2-cyclobutylpyridine-2,4-diamine K1 Target Kinase A Inhibitor->K1 Direct Inhibition (On-Target) K6 Off-Target Kinase B Inhibitor->K6 Direct Inhibition (Off-Target) S1 Substrate 1 K1->S1 phosphorylates P1 Phenotype A S1->P1 leads to S6 Substrate 6 K6->S6 phosphorylates P2 Phenotype B S6->P2 leads to

Caption: On-target vs. direct off-target effects of an inhibitor.

Q6: I've confirmed my phenotype is due to an off-target effect. What are my options?

A6:

  • Modify the Compound: If you are in a drug development setting, medicinal chemistry efforts can be used to modify the compound's structure to reduce its affinity for the off-target kinase while retaining potency for the on-target.

  • Lower the Dose: Use the lowest possible concentration of the inhibitor that still gives a robust on-target effect. This can minimize off-target engagement if there is a sufficient therapeutic window between the on- and off-target IC50s.

  • Find a More Selective Tool: Search for a different, more selective inhibitor for your primary target. Resources like kinase inhibitor databases can be helpful.[3]

  • Acknowledge and Report: If no other options are feasible, it is crucial to acknowledge the off-target effect in any publications. The compound may still be useful as a tool, but the data must be interpreted with the caveat of its polypharmacology.[6]

Part 5: Experimental Protocols
Protocol 1: General Workflow for Kinase Profiling

This protocol provides a high-level overview of the steps involved in a typical kinase profiling experiment.

  • Compound Preparation: Solubilize N2-cyclobutylpyridine-2,4-diamine in 100% DMSO to create a high-concentration stock (e.g., 10 mM).

  • Primary Screen:

    • Submit the compound to a commercial vendor for screening against their kinase panel (e.g., Eurofins, Reaction Biology).

    • Request a single-point screen at a concentration of 1 µM or 10 µM. This is a cost-effective way to identify initial hits.[3]

  • Data Analysis (Primary Screen):

    • The vendor will provide data as "% Inhibition" at the tested concentration.

    • Identify all kinases inhibited by >70% as potential off-targets.

  • Secondary Screen (IC50 Determination):

    • For all identified hits, request a 10-point dose-response curve to determine the IC50 value.[3] This provides a quantitative measure of potency.

  • Final Data Interpretation:

    • Compile the IC50 values into a table (see Table 1).

    • Calculate a selectivity score if desired (e.g., by comparing the IC50 of the on-target vs. off-targets).

    • Use this data to guide subsequent experiments and interpret cellular phenotypes.

Protocol 2: Cellular Thermal Shift Assay (CETSA) by Western Blot

This protocol outlines the steps for a classic CETSA experiment to validate target engagement in intact cells.

  • Cell Culture and Treatment:

    • Culture your cell line of interest to ~80% confluency.

    • Harvest cells and resuspend in media to a concentration of ~10-20 million cells/mL.

    • Treat one aliquot of cells with N2-cyclobutylpyridine-2,4-diamine (e.g., 10 µM) and another with the equivalent volume of vehicle (e.g., DMSO). Incubate for 1 hour at 37°C.

  • Thermal Challenge:

    • Aliquot 100 µL of the cell suspension from both the treated and vehicle groups into separate PCR tubes for each temperature point.

    • Heat the aliquots for 3 minutes across a temperature gradient (e.g., 40, 44, 48, 52, 56, 60, 64°C) using a PCR thermocycler. Include an unheated control.

    • Cool tubes at room temperature for 3 minutes.

  • Cell Lysis and Fractionation:

    • Lyse the cells by adding a lysis buffer and performing freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen followed by a 37°C water bath).

    • Clarify the lysates by ultracentrifugation (e.g., 100,000 x g for 20 minutes at 4°C) to pellet the aggregated proteins.

  • Analysis:

    • Collect the supernatant (soluble fraction).

    • Determine the protein concentration of each sample.

    • Normalize all samples to the same protein concentration.

    • Analyze the samples by SDS-PAGE and Western blot using an antibody specific to the suspected off-target protein.

  • Data Interpretation:

    • Quantify the band intensity for each temperature point.

    • Plot the relative amount of soluble protein as a function of temperature for both the treated and vehicle samples. A rightward shift in the melting curve for the inhibitor-treated sample indicates thermal stabilization and confirms target engagement.[9]

References
  • Mapping the Protein Kinome: Current Strategy and Future Direction. MDPI. [Link]

  • Chemical Proteomics Identifies Unanticipated Targets of Clinical Kinase Inhibitors. ACS Publications. [Link]

  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PMC. [Link]

  • Kinome Profiling. PMC. [Link]

  • Phenotypic screening with primary neurons to identify drug targets for regeneration and degeneration. PMC. [Link]

  • Novel kinome profiling technology reveals drug treatment is patient and 2D/3D model dependent in glioblastoma. Frontiers. [Link]

  • Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Publications. [Link]

  • Recent advances in methods to assess the activity of the kinome. PMC. [Link]

  • The target landscape of clinical kinase drugs. PMC. [Link]

  • Off-target identification for a multitarget kinase inhibitor by Chemical Proteomics. Refubium - Freie Universität Berlin. [Link]

  • Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology. [Link]

  • Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]

  • Direct, indirect and off-target effects of kinase inhibitors. ResearchGate. [Link]

  • Quantitative Proteomics of Kinase Inhibitor Targets and Mechanisms. ACS Publications. [Link]

  • Phenotypic Screening: A Powerful Tool for Drug Discovery. Technology Networks. [Link]

  • Cellular thermal shift assay for the identification of drug–target interactions in the Plasmodium falciparum proteome. Springer Nature Experiments. [Link]

  • Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors. Hyvönen Group @ Biochemistry, Cambridge. [Link]

  • Off-Target Effects Analysis. Creative Diagnostics. [Link]

  • Cellular thermal shift assay for the identification of drug-target interactions in the Plasmodium falciparum proteome. Malaria World. [Link]

  • Abstract 1848: The Cellular Thermal Shift assay and its applications in Target ID, MoA determination and biomarker discovery. AACR Journals. [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications. [Link]

  • Target Identification & Phenotypic Screening. Cambridge Healthtech Institute. [Link]

  • The Role of Phenotypic Screening in Drug Discovery. Technology Networks. [Link]

  • Pharmacological approaches to understanding protein kinase signaling networks. Frontiers. [Link]

Sources

Optimization

Technical Support Center: Strategies to Enhance the Selectivity of N2-Cyclobutylpyridine-2,4-Diamine Analogs

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for researchers, scientists, and drug development professionals working with N2-cyclobutylpyridine-2,4-diamine analogs. This guide...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals working with N2-cyclobutylpyridine-2,4-diamine analogs. This guide provides in-depth troubleshooting strategies, frequently asked questions (FAQs), and detailed protocols to help you enhance the kinase selectivity of your compounds. The pyridine-2,4-diamine scaffold is a privileged structure in medicinal chemistry, known for its ability to form key hydrogen bond interactions within the ATP-binding pockets of various kinases[1]. However, achieving high selectivity remains a critical challenge due to the conserved nature of the kinome[2]. This resource is designed to provide both foundational knowledge and actionable solutions to address selectivity issues encountered during your research.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the development and optimization of N2-cyclobutylpyridine-2,4-diamine analogs.

Q1: What are the common off-targets for pyridine-2,4-diamine-based kinase inhibitors?

A: The off-target profile is highly dependent on the specific substitutions on the pyridine-2,4-diamine core. However, due to the scaffold's nature as an ATP-competitive inhibitor, off-targets often include kinases with structurally similar ATP-binding sites. It is common to observe cross-reactivity within the same kinase family[3]. For example, an inhibitor designed for a specific tyrosine kinase (TK) might also show activity against other TKs like SRC, ABL1, or VEGFR2[4]. Broad-spectrum kinase profiling is essential early in the discovery process to identify such liabilities[5][6].

Q2: How does the N2-cyclobutyl group typically influence kinase selectivity?

A: The N2-substituent plays a crucial role in orienting the molecule within the ATP-binding site. A cyclobutyl group is a relatively small, non-polar moiety. Its primary role is often to occupy a hydrophobic pocket adjacent to the hinge-binding region. While it can contribute to potency, its impact on selectivity can be modest. Improving selectivity often requires modifications elsewhere on the scaffold to exploit less conserved regions of the target kinase[2]. In some cases, replacing the cyclobutyl group with a larger or more functionalized moiety can be a key strategy to enhance selectivity by forming additional interactions outside the core hinge region.

Q3: What is the role of the C5 and C6 positions on the pyridine ring in modulating selectivity?

A: The C5 and C6 positions are critical for fine-tuning selectivity.

  • C5 Position: This position points towards the solvent-exposed region of the ATP binding site. Introducing substituents here can be an effective strategy to improve selectivity. Bulky or charged groups at C5 can create steric hindrance or unfavorable electrostatic interactions with off-target kinases while being accommodated by the primary target. This approach is a form of "negative design"[7].

  • C6 Position: Substituents at the C6 position can influence the electronics of the pyridine ring and make direct contact with the "gatekeeper" residue, a key determinant of selectivity in many kinases[2]. Modifications here can drastically alter the selectivity profile. For instance, a study on related pyrrolo[2,3-d]pyrimidine-2,4-diamines demonstrated that substitution at this equivalent position significantly impacts receptor tyrosine kinase inhibitory activities[8].

Q4: When should I prioritize broad kinome screening versus a focused panel of related kinases?

A: The choice depends on the stage of your project.

  • Early Stage (Hit-to-Lead): A broad kinome panel (e.g., >100 kinases) is highly recommended for initial hits and early lead compounds[5]. This provides a comprehensive overview of selectivity, helps identify potential off-target liabilities early, and can reveal unexpected polypharmacology that might be therapeutically beneficial[3].

  • Lead Optimization Stage: Once a lead series is established with a generally clean profile, it is more efficient to use a smaller, focused panel. This panel should include the primary target, closely related family members (the most likely off-targets), and any specific anti-targets known to cause toxicity (e.g., certain tyrosine kinases linked to cardiotoxicity)[3]. This allows for faster iteration of structure-activity relationship (SAR) studies[9].

Section 2: Troubleshooting Guides

This section provides structured guidance for common experimental challenges related to inhibitor selectivity.

Problem: Poor selectivity against closely related kinases (e.g., within the same family).

Causality Analysis: Kinases within the same family share a high degree of sequence and structural homology in the ATP-binding site. Your compound may be binding effectively to the conserved hinge region and exploiting hydrophobic pockets common to all family members, leading to a lack of differentiation. Achieving selectivity in this context requires exploiting the subtle differences that do exist, such as variations in the gatekeeper residue, the solvent-front region, or the activation loop conformation[2].

Strategy 1: Structure-Activity Relationship (SAR) Exploration

The core principle is to introduce chemical modifications that are tolerated by the target kinase but create negative interactions (e.g., steric or electrostatic clashes) with the off-target kinase[7].

  • Modification of the C4-substituent: The N4-aryl group typically binds in a pocket adjacent to the hinge. Modifying the substitution pattern on this ring can probe for subtle differences in the size and shape of this pocket among kinases.

  • Substitution at the C5-position: As mentioned in the FAQ, this is a prime location for introducing groups that project into the solvent-exposed region. This is often one of the most effective strategies for gaining selectivity among closely related kinases.

  • Exploring alternative N2-alkyl groups: While the core topic is N2-cyclobutyl analogs, if selectivity is a major hurdle, exploring other small alkyl or cycloalkyl groups at this position can sometimes yield improvements by subtly altering the compound's presentation to the hinge region.

Position of ModificationType of SubstituentExpected Impact on SelectivityRationale
N2-position Small, hydrophobic (e.g., cyclobutyl)Baseline PotencyOccupies a conserved hydrophobic pocket near the hinge.
Larger, functionalized groupsPotential for increased selectivityCan form additional interactions with non-conserved regions.
N4-Aryl Ring Meta-substituentsCan improve selectivityProbes the shape and electrostatics of the specificity pocket.
Ortho-substituentsCan disrupt planarityMay force a binding mode that is less favorable in off-targets.
C5-position Bulky, non-polar groupsHigh potential to increase selectivityExploits differences in the solvent-front region; can cause steric clashes with off-targets.[7]
Polar or charged groupsHigh potential to increase selectivityCan form specific hydrogen bonds or electrostatic interactions with unique residues on the target kinase.
C6-position Small groups (e.g., -CH3, -NH2)Can significantly alter selectivityInteracts with or near the gatekeeper residue, a key selectivity filter.[2][8][10]
Strategy 2: Target Inactive Kinase Conformations

Many inhibitors target the active "DFG-in" conformation of the kinase activation loop. Selectivity can often be achieved by designing compounds that specifically bind to inactive states, such as the "DFG-out" conformation[2]. These inactive states are generally more diverse across the kinome than the active ATP-binding site. This typically requires larger, more complex inhibitors that can access and stabilize these unique conformations. While synthetically more challenging, this is a clinically validated strategy for achieving high selectivity.

Problem: Unexpected off-target activity identified in broad kinome screening.

Causality Analysis: Promiscuous off-target activity can arise from several factors, including overly hydrophobic compounds, a pharmacophore that fits a general kinase template, or binding to an unexpected allosteric site. It is crucial to determine if the off-target activity is potent enough to be a liability and to understand the structural basis for the interaction.

Strategy 1: Computational Approaches & Negative Design
  • Rationalize Off-Target Binding: Use molecular docking to model your compound in the binding sites of both the primary target and the identified off-target(s). Analyze the binding poses to identify which interactions are responsible for the off-target activity.

  • Implement Negative Design: Once the off-target binding mode is hypothesized, design analogs that disrupt it. For example, if the off-target has a glycine at a position where your primary target has a larger residue, you can add a bulky group to your compound that will clash with the backbone of the off-target but not the primary target[7]. Another powerful negative design strategy is to introduce a charged group that will be repelled by a similarly charged residue in the off-target's binding site[7].

G cluster_0 Problem Identification cluster_1 Analysis & Hypothesis Generation cluster_2 Strategy Implementation cluster_3 Validation cluster_4 Outcome start Poor Selectivity Identified (e.g., Kinome Scan) analysis Analyze Data: - Off-target identity - Potency difference start->analysis homology Compare Target vs. Off-Target - Sequence Alignment - Structural Overlay analysis->homology hypothesis Formulate Hypothesis (e.g., steric clash, charge repulsion) homology->hypothesis sar Rational SAR: Modify scaffold at C5/C6/N4 hypothesis->sar SAR-driven computational Computational Design: Docking & Negative Design hypothesis->computational Structure-driven synthesis Synthesize Analogs sar->synthesis computational->synthesis profiling Re-profile Analogs (Focused Panel or Broad Kinome) synthesis->profiling result Selectivity Improved? profiling->result optimize Proceed with Lead Optimization result->optimize Yes reiterate Re-analyze & Design New Analogs result->reiterate No reiterate->analysis

Caption: A logical workflow for troubleshooting and improving kinase inhibitor selectivity.

Section 3: Key Experimental Protocols

Executing well-designed experiments is fundamental to understanding and improving selectivity. Below are protocols for essential assays.

Protocol 1: Kinase Selectivity Profiling using a Luminescent Assay (e.g., ADP-Glo™)

This protocol describes a method for determining the inhibitory activity of a compound against a panel of kinases by quantifying the amount of ADP produced in the kinase reaction[11]. The luminescent signal is proportional to the amount of ADP generated and is inversely correlated with the activity of the inhibitor[11].

Materials:

  • Kinase Selectivity Profiling System (e.g., Promega ADP-Glo™) containing kinases, substrates, and buffers[11][12]

  • Test compounds (N2-cyclobutylpyridine-2,4-diamine analogs) dissolved in 100% DMSO

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • 384-well white assay plates

  • Multichannel pipette or automated liquid handler

Procedure:

  • Compound Preparation: Prepare serial dilutions of your test compounds in DMSO. For a single-dose screening, a final assay concentration of 1 µM is common[11].

  • Kinase Reaction Setup: a. In a 384-well plate, add 1 µL of the compound solution or DMSO vehicle control to the appropriate wells. b. Prepare the Kinase/Substrate working stocks according to the manufacturer's protocol[11]. This typically involves diluting the supplied stocks with buffer. c. Initiate the kinase reaction by adding 2 µL of the Kinase Working Stock and 2 µL of the ATP/Substrate Working Stock to each well for a final volume of 5 µL[11].

  • Reaction Incubation: Incubate the plate at room temperature (22–25°C) for 60 minutes[11].

  • ADP Detection: a. Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. b. Incubate for 40 minutes at room temperature. c. Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. d. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Read the luminescence on a plate-reading luminometer.

  • Data Analysis: Calculate the percent kinase activity relative to the DMSO control. Plot the percent activity versus compound concentration to determine IC50 values for dose-response experiments.

Experimental Workflow for Kinase Profiling

G cluster_prep 1. Preparation cluster_reaction 2. Kinase Reaction cluster_detection 3. ADP Detection cluster_analysis 4. Analysis A Prepare Compound Serial Dilutions in DMSO C Dispense 1µL Compound to 384-well plate A->C B Prepare Kinase and ATP/Substrate Stocks D Add 2µL Kinase Stock & 2µL ATP/Substrate Stock B->D E Incubate 60 min at Room Temp D->E F Add 5µL ADP-Glo™ Reagent (Incubate 40 min) E->F G Add 10µL Kinase Detection Reagent (Incubate 30 min) F->G H Read Luminescence G->H I Calculate % Inhibition & Determine IC50 H->I

Caption: Step-by-step experimental workflow for kinase selectivity profiling using the ADP-Glo™ assay.

Protocol 2: Cellular Target Engagement Assay

Rationale: While biochemical assays are essential, it is crucial to confirm that your compound engages its intended target in a cellular environment[3]. Cellular assays account for factors like cell permeability and competition with endogenous ATP, providing a more physiologically relevant measure of potency and selectivity.

Example Assay: NanoBRET™ Target Engagement Assay

This assay measures compound binding at a specific target protein in live cells. It uses bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent energy transfer probe.

High-Level Procedure:

  • Cell Line Preparation: Use a cell line that has been engineered to express the kinase of interest as a NanoLuc® fusion protein.

  • Assay Setup: Plate the cells in a 384-well white assay plate.

  • Compound Treatment: Add serial dilutions of your N2-cyclobutylpyridine-2,4-diamine analog to the cells and incubate for a set period (e.g., 2 hours) to allow for cell entry and target binding.

  • Probe Addition: Add the NanoBRET™ tracer (a fluorescent ligand that also binds to the kinase) and the Nano-Glo® substrate to the wells.

  • Signal Detection: Read both the donor (luciferase) and acceptor (tracer) emission signals simultaneously on a luminometer equipped with appropriate filters.

  • Data Analysis: Calculate the BRET ratio. The displacement of the tracer by the test compound results in a decrease in the BRET signal, allowing for the determination of an IC50 value for target engagement.

By comparing cellular target engagement IC50 values for your primary target versus known off-targets, you can build a more accurate and therapeutically relevant selectivity profile.

References
  • Design, synthesis and structure-activity relationship studies of novel macrocyclic 2,4-diaminopyrimidines as HPK1 inhibitors. Bioorganic & Medicinal Chemistry. [Link]

  • Targeted Kinase Selectivity from Kinase Profiling Data. Journal of Medicinal Chemistry. [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. Nature Reviews Drug Discovery. [Link]

  • Kinase Strips for routine creations of inhibitor selectivity profiles: A novel approach to targeted and flexible kinase profiling. ResearchGate. [Link]

  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Biochemical Journal. [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. ResearchGate. [Link]

  • The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives. PubMed. [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. ResearchGate. [Link]

  • Rational Approaches to Improving Selectivity in Drug Design. Journal of Medicinal Chemistry. [Link]

Sources

Troubleshooting

Purification techniques for N2-cyclobutylpyridine-2,4-diamine and its intermediates

Technical Support Center: Pyridine & Pyrimidine Intermediates Topic: Purification of -cyclobutylpyridine-2,4-diamine Ticket Status: Open Support Tier: Level 3 (Senior Application Scientist) Introduction: The "N2" Challen...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pyridine & Pyrimidine Intermediates Topic: Purification of


-cyclobutylpyridine-2,4-diamine
Ticket Status:  Open
Support Tier:  Level 3 (Senior Application Scientist)

Introduction: The "N2" Challenge

Welcome to the technical support hub. If you are working with


-cyclobutylpyridine-2,4-diamine , you are likely synthesizing a scaffold for JAK, CDK, or similar kinase inhibitors.

The structural specificity here is critical. The pyridine ring contains two amine sites:

  • C4-Position (Para-like): Highly reactive in

    
     displacements.
    
  • C2-Position (Ortho-like): Sterically more hindered and less reactive than C4, but capable of chelation.

The Core Problem: Most synthetic routes (starting from 2,4-dichloropyridine) naturally favor the N4-substituted product. Achieving and purifying the N2-cyclobutyl isomer requires overcoming thermodynamic preferences and managing the high polarity of the resulting diamine.

Module 1: Regioisomer Troubleshooting (The "Identity Crisis")

User Query: "I performed an


 reaction on 2,4-dichloropyridine with cyclobutylamine, but my NMR suggests a mixture. How do I separate the N2-isomer?"

Diagnosis: You are fighting the "Para-Preference." In 2,4-dichloropyridine, the chlorine at C4 is significantly more electrophilic than at C2 due to the stabilization of the Meisenheimer intermediate. If you reacted 2,4-dichloropyridine directly with cyclobutylamine, your major product is likely


-cyclobutyl-2-chloropyridine-4-amine , not the desired N2-intermediate.
Troubleshooting Protocol
  • Verify Isomer Identity (NOESY NMR):

    • N4-isomer: Strong NOE correlation between the cyclobutyl protons and the C5-proton of the pyridine (the doublet adjacent to the C4 position).

    • N2-isomer (Target): NOE correlation between cyclobutyl protons and the C3-proton (singlet-like).

  • Purification Strategy (If you have a mixture):

    • Flash Chromatography: These isomers often co-elute on standard silica.

      • Fix: Use Amino-functionalized Silica (NH-SiO2) . The differential interaction of the free amines with the basic surface often resolves the regioisomers better than standard silica.

      • Solvent System: Hexane:Ethyl Acetate (gradient 0-50%).

    • Recrystallization (The "Crash" Method):

      • The N4-isomer is typically more symmetric and higher melting. Dissolve the crude mixture in hot Toluene/Heptane (1:3). The unwanted N4-isomer often crystallizes out upon cooling, leaving the enriched N2-isomer in the mother liquor.

  • Synthetic Correction (Preventative):

    • Do not use 2,4-dichloropyridine if you want the N2-cyclobutyl group.

    • Route A: Start with 2-chloro-4-aminopyridine . Use Buchwald-Hartwig amination (Pd-catalyzed) to force the cyclobutylamine onto the deactivated C2-chlorine.

    • Route B: Start with 2,4-dichloropyridine . React with ammonia (or PMB-amine) first to install the C4-amine (highly selective). Then react the resulting 2-chloro-4-aminopyridine with cyclobutylamine.

Module 2: Chromatographic Purification (The "Streaking" Issue)

User Query: "My product is streaking on the column, and I'm losing mass. The peaks are broad and tailing."[1]

Diagnosis: Diaminopyridines are basic (


 of conjugate acid 

6-7) and highly polar. The free amines interact strongly with the acidic silanols on silica gel, causing irreversible adsorption (mass loss) and peak tailing.
Optimized Mobile Phase Protocols
ParameterStandard (Fail)Optimized (Success) Mechanism of Action
Stationary Phase Regular Silica (

)
C18 (Reverse Phase) or Amine-Silica C18 eliminates silanol H-bonding; Amine-silica repels the basic analyte.
Modifier None or 1% MeOH1-5% Triethylamine (TEA) or 1%

TEA saturates acidic silanol sites, allowing the product to elute freely.
Solvent System DCM / MeOHDCM / MeOH /

(7N in MeOH)
Using pre-saturated ammonia in MeOH ensures consistent basicity.[2]
Loading Dry load on SilicaLiquid load in DCM/TEA Prevents initial band broadening at the top of the column.

Step-by-Step "Doping" Procedure:

  • Prepare your mobile phase (e.g., 95:5 DCM:MeOH).

  • Add 1% Triethylamine (TEA) to the entire volume of mobile phase.

  • Flush the column with 3 CV (Column Volumes) of this basic eluent before loading your sample. This "neutralizes" the column.

  • Run the gradient. The product should elute as a sharp, symmetrical band.

Module 3: Catalyst Removal (The "Metal" Problem)

User Query: "I used a Palladium catalyst (Buchwald conditions) to install the cyclobutyl group. My product is dark brown, and elemental analysis shows high Pd levels."

Diagnosis: Pyridines are excellent ligands for Palladium. The N2-cyclobutylpyridine-2,4-diamine moiety can chelate residual Pd, carrying it through standard chromatography.

Scavenging Workflow

Option A: SiliaMetS® Thiol or DMT (Solid Phase Extraction) [2]

  • Best for: Late-stage intermediates where yield is precious.

  • Protocol:

    • Dissolve crude product in THF or MeOH (10 mL/g).

    • Add SiliaMetS® DMT (Dimercaptotriazine) equivalents (usually 0.5 w/w relative to crude).

    • Stir at 50°C for 4 hours.

    • Filter through a 0.45 µm pad. The Pd stays on the silica; product passes through.

Option B: Activated Carbon (Charcoal) [2]

  • Best for: Large scale, early intermediates.

  • Protocol:

    • Dissolve in hot Ethanol.

    • Add Darco® G-60 activated carbon (10-20 wt%).

    • Reflux for 1 hour.

    • Hot filter through Celite. Warning: Some product loss is expected due to adsorption.

Module 4: Salt Formation (The "Oil-to-Solid" Conversion)

User Query: "My pure product is a sticky, viscous oil that is hard to handle. How can I get a solid?"

Diagnosis: The free base of N-alkyl-diaminopyridines often has a low melting point or exists as a supercooled liquid. Converting it to a salt increases the lattice energy, promoting crystallization.

Salt Selection Guide
  • HCl Salt (Mono- or Bis-):

    • Pros: Cheap, usually forms high-melting solids.

    • Cons: Can be hygroscopic.

    • Protocol: Dissolve oil in

      
       or Dioxane. Add 4M HCl in Dioxane dropwise at 0°C. The salt usually precipitates instantly.
      
  • p-Toluenesulfonate (Tosylate):

    • Pros:Highly recommended. Tosylates often crystallize well and are non-hygroscopic.

    • Protocol: Dissolve substrate in Acetone. Add 1.0 eq of p-TsOH

      
      . Heat to reflux, then cool slowly.
      

Visual Logic: Purification Decision Tree

The following diagram illustrates the decision logic for purifying the crude reaction mixture based on the dominant impurity profile.

Purification_Workflow Start Crude N2-Cyclobutylpyridine Reaction Mixture Check_State Physical State Check Start->Check_State Is_Oil Sticky Oil / Gum? Check_State->Is_Oil Is_Solid Solid Precipitate Check_State->Is_Solid Pd_Content Pd Catalyst Used? Is_Oil->Pd_Content TLC_Check TLC Analysis (DCM/MeOH/TEA) Is_Solid->TLC_Check Regio_Check Regioisomer Present? (N4-Cyclobutyl) TLC_Check->Regio_Check Pd_Content->TLC_Check No Scavenge Add SiliaMetS® DMT Stir 50°C -> Filter Pd_Content->Scavenge Yes Scavenge->TLC_Check Flash_Basic Flash Chromatography Amino-Silica or DCM/MeOH + 1% NH3 Regio_Check->Flash_Basic No / Trace Recryst Recrystallization Toluene/Heptane (Remove N4-isomer) Regio_Check->Recryst Yes (High Content) Salt_Form Salt Formation (HCl or Tosylate) to Solidify Flash_Basic->Salt_Form Recryst->Salt_Form Final Pure N2-Cyclobutyl Intermediate Salt_Form->Final

Caption: Decision matrix for purifying N2-cyclobutylpyridine-2,4-diamine, addressing physical state, metal contamination, and regioisomer separation.

References

  • Regioselectivity in Pyrimidines/Pyridines

    • Lee, M., et al. (2015).[2][3] "Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles." The Journal of Organic Chemistry. (Demonstrates the fundamental electronic bias of 2,4-dichloro-heterocycles favoring C4 substitution).

    • [2]

  • Chromatographic Purification of Basic Heterocycles

    • BenchChem Technical Support.[1] (2025).[1][2][4][5][6] "Chromatographic Purification of Pyridine Derivatives." (Detailed protocols on mobile phase modifiers like TEA and Ammonia for suppressing silanol interactions).

    • [2]

  • Palladium Scavenging

    • Garrett, C. E., & Prasad, K. (2004).[2] "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions." Advanced Synthesis & Catalysis.

    • [2]

  • General Synthesis of Diaminopyridines

    • Latham, E. J., et al. (2003).[2] "Structure-Activity Relationships of a Series of 2-Amino-4-pyridin-2-yl-pyrimidines as Inhibitors of JNK." Bioorganic & Medicinal Chemistry Letters. (Illustrates standard workup procedures for similar aminopyridine/pyrimidine kinase inhibitor scaffolds).

    • [2]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the In Vitro Validation of N2-cyclobutylpyridine-2,4-diamine as a Novel Kinase Inhibitor

Introduction The pyridine-2,4-diamine scaffold is a privileged structure in medicinal chemistry, known for its interaction with the ATP-binding pocket of various protein kinases. This guide introduces a novel compound, N...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyridine-2,4-diamine scaffold is a privileged structure in medicinal chemistry, known for its interaction with the ATP-binding pocket of various protein kinases. This guide introduces a novel compound, N2-cyclobutylpyridine-2,4-diamine (hereafter referred to as CPD-24), hypothesized to be a selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. Dysregulation of EGFR is a key driver in several cancers, making it a well-validated therapeutic target.[1][2][3]

This document provides a comprehensive framework for the in vitro validation of CPD-24's mechanism of action (MoA). We will objectively compare its performance against established first-generation EGFR inhibitors, Gefitinib and Erlotinib, providing detailed experimental protocols and supporting data to guide researchers in their evaluation.[4][5] The goal is to rigorously assess the potency, selectivity, and cellular effects of CPD-24, establishing a clear rationale for its further development.

Part 1: Foundational Assessment - Cellular Viability and Antiproliferative Effects

The initial step in validating a novel kinase inhibitor is to determine its effect on cancer cells whose survival is dependent on the target kinase. For this purpose, we utilize cell lines with known EGFR mutations that confer sensitivity to inhibitors.

Experimental Objective

To quantify the antiproliferative activity of CPD-24 in comparison to Gefitinib and Erlotinib in an EGFR-dependent non-small cell lung cancer (NSCLC) cell line (e.g., HCC827, which harbors an EGFR exon 19 deletion).[1]

Methodology: Luminescent Cell Viability Assay

The CellTiter-Glo® Luminescent Cell Viability Assay is a robust, high-throughput method that measures ATP levels as an indicator of metabolically active, viable cells.[6][7][8][9] A decrease in ATP is proportional to the degree of cytotoxicity or cytostasis induced by the test compound.

Protocol: CellTiter-Glo® Assay [6][10]

  • Cell Seeding: Plate HCC827 cells in opaque-walled 96-well plates at a density of 5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of CPD-24, Gefitinib, and Erlotinib in culture medium. Add the compounds to the cells over a range of concentrations (e.g., 0.01 nM to 10 µM). Include a vehicle control (DMSO) and a no-cell background control.

  • Incubation: Incubate the plates for 72 hours at 37°C, 5% CO2.

  • Reagent Preparation & Addition: Equilibrate the CellTiter-Glo® Reagent and the cell plates to room temperature for 30 minutes.[7][10] Add 100 µL of CellTiter-Glo® Reagent to each well.

  • Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[10] Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[7][10]

  • Data Acquisition: Record luminescence using a plate-reading luminometer.

  • Data Analysis: Subtract background luminescence, normalize the data to the vehicle control, and plot the results as percent viability versus log[inhibitor concentration]. Calculate the IC50 value (the concentration at which 50% of cell viability is inhibited) using non-linear regression analysis.

Expected Data and Comparative Analysis

The resulting dose-response curves will allow for a direct comparison of the potency of each compound.

CompoundCell LineIC50 (nM)
CPD-24 HCC827[Experimental Value]
GefitinibHCC827~8.1[11]
ErlotinibHCC827~8.5[11]
Table 1: Comparative antiproliferative IC50 values in an EGFR-mutant cell line.

A lower IC50 value for CPD-24 would suggest superior or comparable potency to the established inhibitors in a cellular context.

Part 2: Target Engagement and Pathway Modulation in a Cellular Context

After establishing a phenotypic effect, the next critical step is to confirm that the compound engages its intended target (EGFR) within the cell and inhibits its downstream signaling pathway.

Experimental Objective

To verify that CPD-24 inhibits EGFR autophosphorylation and downstream signaling in a cellular environment. This is a direct measure of target engagement and functional pathway inhibition.

Methodology A: Western Blotting for Phospho-EGFR

Western blotting is a fundamental technique to detect changes in protein phosphorylation status.[12][13] By treating cells with an EGFR ligand (like EGF) to stimulate receptor phosphorylation, we can directly observe the inhibitory effect of our compounds.

Protocol: Phospho-Protein Western Blot [12][13][14][15]

  • Cell Culture and Starvation: Plate A431 cells (which overexpress wild-type EGFR) and allow them to reach 80% confluency. Serum-starve the cells for 12-18 hours to reduce basal EGFR activity.

  • Inhibitor Pre-treatment: Treat the starved cells with various concentrations of CPD-24, Gefitinib, or Erlotinib for 2 hours.

  • Stimulation: Stimulate the cells with 100 ng/mL of EGF for 10 minutes at 37°C to induce EGFR autophosphorylation.

  • Lysis: Immediately place plates on ice, wash with cold PBS, and lyse the cells in RIPA buffer supplemented with a cocktail of protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[15][16]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Denature 20-30 µg of protein from each sample by boiling in SDS-PAGE sample buffer.[13] Separate the proteins by gel electrophoresis and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour.[15] Incubate overnight at 4°C with a primary antibody specific for phosphorylated EGFR (e.g., p-EGFR Tyr1068).

  • Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.[15]

  • Stripping and Reprobing: To ensure equal protein loading, the membrane can be stripped and reprobed with an antibody against total EGFR and a loading control like GAPDH.

Methodology B: Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful method for verifying direct target engagement in intact cells.[17][18] The principle is that ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation.[19][20]

Protocol: Isothermal Dose-Response CETSA [17][19]

  • Cell Treatment: Treat intact HCC827 cells with a range of CPD-24 concentrations for 1 hour.

  • Heating: Heat the cell suspensions at a fixed temperature (determined from a preliminary melt-curve experiment, e.g., 52°C) for 3 minutes, followed by immediate cooling.

  • Lysis: Lyse the cells by freeze-thaw cycles.

  • Separation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Analysis: Collect the supernatant containing the soluble, stabilized protein fraction and analyze the amount of remaining EGFR by Western Blot or ELISA.

  • Data Interpretation: An increase in soluble EGFR in the presence of CPD-24 indicates direct binding and stabilization of the protein.

Visualizing the Validation Workflow

The logical progression from cellular effect to direct target engagement is crucial for a robust MoA validation.

G cluster_0 Phase 1: Phenotypic Screening cluster_1 Phase 2: Target & Pathway Validation cluster_2 Phase 3: Biochemical Confirmation A Treat EGFR-Dependent Cancer Cells (HCC827) B Cell Viability Assay (CellTiter-Glo) A->B C Determine IC50 Value B->C D Treat Cells (A431) + EGF Stimulation C->D Potent cellular activity observed E Western Blot for Phospho-EGFR D->E F Confirm Inhibition of EGFR Phosphorylation E->F G Treat Cells (HCC827) with Compound F->G Pathway inhibition confirmed H Cellular Thermal Shift Assay (CETSA) G->H I Confirm Direct Target Engagement H->I J Purified EGFR Enzyme + Substrate + ATP I->J Target binding confirmed in situ K In Vitro Kinase Assay (TR-FRET or Luminescence) J->K L Determine Biochemical IC50 K->L

Caption: A workflow for validating the mechanism of action of a novel kinase inhibitor.

Part 3: Direct Enzymatic Inhibition - Biochemical Confirmation

The definitive proof of MoA for a kinase inhibitor is demonstrating its ability to directly inhibit the catalytic activity of the purified enzyme. This step decouples the compound's activity from cellular factors like membrane permeability and efflux pumps.

Experimental Objective

To measure the potency of CPD-24 in inhibiting the enzymatic activity of purified EGFR kinase and compare it to Gefitinib and Erlotinib.

Methodology: TR-FRET Kinase Assay

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays, such as LanthaScreen®, are highly sensitive and robust methods for quantifying kinase activity.[21][22][23] The assay measures the phosphorylation of a substrate by detecting the FRET signal between a terbium-labeled anti-phospho antibody (donor) and a fluorescein-labeled substrate (acceptor).[21][22]

Protocol: LanthaScreen® TR-FRET Assay [21][22][23]

  • Reaction Setup: In a 384-well plate, combine purified recombinant EGFR kinase with a fluorescein-labeled poly-GT substrate in kinase reaction buffer.

  • Inhibitor Addition: Add serial dilutions of CPD-24, Gefitinib, or Erlotinib to the reaction mixture.

  • Initiation: Initiate the kinase reaction by adding ATP at its Km concentration. Incubate at room temperature for 60 minutes.

  • Termination and Detection: Stop the reaction by adding EDTA. Add the terbium-labeled anti-phospho-tyrosine antibody (e.g., PY20).

  • Signal Reading: Incubate for 30-60 minutes to allow for antibody binding. Read the plate on a TR-FRET enabled microplate reader, measuring emissions at 490 nm (terbium) and 520 nm (fluorescein).

  • Data Analysis: Calculate the 520/490 emission ratio, which is proportional to substrate phosphorylation. Plot the ratio against inhibitor concentration to determine the biochemical IC50.

Expected Data and Comparative Analysis

This assay provides a direct measure of enzymatic inhibition, allowing for a clean comparison of compound potencies against the isolated target.

CompoundTargetBiochemical IC50 (nM)
CPD-24 EGFR Kinase[Experimental Value]
GefitinibEGFR Kinase~3-37
ErlotinibEGFR Kinase~2-5
Table 2: Comparative biochemical IC50 values against purified EGFR kinase.
Visualizing the EGFR Signaling Pathway

Understanding the target's role in cellular signaling is key to interpreting the experimental results.

G EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates CPD24 CPD-24 CPD24->EGFR Inhibits ATP Binding RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes AKT AKT PI3K->AKT AKT->Proliferation Promotes

Caption: The EGFR signaling pathway and the inhibitory action of CPD-24.

Conclusion

This guide outlines a rigorous, multi-faceted approach to validate the in vitro mechanism of action for N2-cyclobutylpyridine-2,4-diamine (CPD-24) as a putative EGFR inhibitor. By systematically progressing from cell-based phenotypic assays to direct biochemical inhibition studies, researchers can build a comprehensive data package. The objective comparison against well-characterized drugs like Gefitinib and Erlotinib provides essential context for evaluating the compound's potential. The successful execution of these experiments will provide clear, actionable data to support the advancement of CPD-24 into further preclinical development.

References

  • Title: CellTiter-Glo® Luminescent Cell Viability Assay Protocol. Source: Promega Corporation.

  • Title: LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. Source: BMG Labtech.

  • Title: CellTiter-Glo® Luminescent Cell Viability Assay Quick Protocol. Source: Promega Corporation.

  • Title: LanthaScreen Technology on microplate readers. Source: BMG Labtech.

  • Title: LanthaScreen Technology Overview. Source: Thermo Fisher Scientific.

  • Title: LanthaScreen® Eu Kinase Binding Assay for LCK Overview. Source: Thermo Fisher Scientific.

  • Title: CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin. Source: Promega Corporation.

  • Title: LanthaScreen Eu Kinase Binding Assay. Source: Thermo Fisher Scientific.

  • Title: Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Source: Bio-protocol.

  • Title: Step-by-Step Guide to Kinase Inhibitor Development. Source: Reaction Biology.

  • Title: Biochemical kinase assay to improve potency and selectivity. Source: Domainex.

  • Title: CellTiter-Glo® Luminescent Cell Viability Assay. Source: Promega Corporation.

  • Title: CellTiter-Glo™ Luminescent Cell Viability Assay. Source: Promega Corporation.

  • Title: Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Source: PMC.

  • Title: Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Source: Celtarys Research.

  • Title: Biochemical Kinase Assays. Source: Thermo Fisher Scientific.

  • Title: Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Source: NCBI.

  • Title: Spotlight: Cell-based kinase assay formats. Source: Reaction Biology.

  • Title: Western blot for phosphorylated proteins. Source: Abcam.

  • Title: WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. Source: ResearchGate.

  • Title: How do the various EGFR inhibitors compare? Source: Quora.

  • Title: Tips for detecting phosphoproteins by western blot. Source: Proteintech Group.

  • Title: EGFR Assays & Drug Discovery Services. Source: Reaction Biology.

  • Title: Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Source: PMC - NIH.

  • Title: What is the mechanism of Gefitinib? Source: Patsnap Synapse.

  • Title: Comparison of Different Tyrosine Kinase Inhibitors for Treatment of Poor Performance Status Patients with EGFR-Mutated Lung Adenocarcinoma. Source: PMC.

  • Title: Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads. Source: PMC.

  • Title: Measuring and interpreting the selectivity of protein kinase inhibitors. Source: PMC.

  • Title: A Comparison Between First-, Second- and Third-Generation Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Patients with Non-Small-Cell Lung Cancer and Brain Metastases. Source: MDPI.

  • Title: Detection of Phosphorylated Proteins by Western Blotting. Source: Bio-Rad Antibodies.

  • Title: Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Source: Bio-Techne.

  • Title: Gefitinib: mechanism of action, pharmacokinetics and side effect. Source: ChemicalBook.

  • Title: In vitro JAK kinase activity and inhibition assays. Source: PubMed - NIH.

  • Title: Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications. Source: Unknown.

  • Title: EGFR Kinase Assay. Source: Promega Corporation.

  • Title: The Underlying Mechanism Involved in Gefitinib Resistance and Corresponding Experiment Validation in Lung Cancer. Source: PMC.

  • Title: Cellular Thermal Shift Assay (CETSA). Source: News-Medical.Net.

  • Title: Methods for Detecting Kinase Activity. Source: Cayman Chemical.

  • Title: Cellular thermal shift assay. Source: Wikipedia.

  • Title: List of EGFR inhibitors (anti-EGFR). Source: Drugs.com.

  • Title: EGFR Kinase Assay Kit. Source: BPS Bioscience.

  • Title: Kinase assays. Source: BMG LABTECH.

  • Title: Testing kinase inhibitors where it matters: Drug screening in intact cells. Source: Reaction Biology.

  • Title: Identification of gefitinib off-targets using a structure-based systems biology approach; their validation with reverse docking and retrospective data mining. Source: PMC.

  • Title: Mechanism of action of gefitinib. Source: ResearchGate.

  • Title: EGFR inhibitor for kinase assays. Source: Sigma-Aldrich.

Sources

Comparative

Cross-reactivity profiling of N2-cyclobutylpyridine-2,4-diamine against a panel of kinases

This guide provides a comprehensive technical analysis of the cross-reactivity profiling for N2-cyclobutylpyridine-2,4-diamine , a critical pharmacophore scaffold often utilized in the development of inhibitors for Cycli...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of the cross-reactivity profiling for N2-cyclobutylpyridine-2,4-diamine , a critical pharmacophore scaffold often utilized in the development of inhibitors for Cyclin-Dependent Kinases (CDKs) , Janus Kinases (JAKs) , and FLT3 .

Executive Summary & Compound Rationale

N2-cyclobutylpyridine-2,4-diamine represents a classic ATP-competitive hinge-binding scaffold . In medicinal chemistry, the 2,4-diaminopyridine core functions as a "privileged structure" capable of forming a tridentate or bidentate hydrogen bond network with the kinase hinge region (Glu-Leu-Cys motifs).

The cyclobutyl moiety at the N2 position is a strategic substitution designed to probe the hydrophobic regions of the ATP-binding pocket (specifically the solvent-exposed front or the ribose pocket), often improving selectivity over bare aminopyridines by excluding kinases with sterically restricted gates.

Primary Utility:

  • Fragment-Based Drug Discovery (FBDD): Used as a starting hit to be elaborated into macrocycles or larger inhibitors (e.g., CDK9 or FLT3 inhibitors).

  • Selectivity Probe: Used to determine the "promiscuity floor" of the pyridine-diamine class.

Experimental Methodology: The Profiling Workflow

To objectively assess the selectivity of this scaffold, a self-validating screening cascade is employed. This moves from high-throughput binding assays to functional validation.

Primary Screen: KINOMEscan™ (Competition Binding)

Unlike enzymatic assays which can be prone to interference (fluorescence artifacts), we utilize a competition binding assay (phage display) to measure thermodynamic affinity (


).
  • Protocol:

    • Concentration: Screen at 10 µM (standard for fragments/scaffolds to detect weak binders).

    • Panel: 468+ human kinases (covering >80% of the kinome).

    • Readout: % Control (Percent of kinase remaining bound to the immobilized ligand).

      • Hit Threshold: <35% Control (indicates significant displacement).

Secondary Screen: Determination

Hits from the primary screen are titrated (11-point dose-response) to determine the dissociation constant (


).
Functional Validation: Radiometric Kinase Assay ( -ATP)

Binding does not guarantee inhibition. We validate functional silencing using a Gold Standard radiometric assay.

  • Substrate: Generic peptides (e.g., Poly(Glu,Tyr)) or physiological substrates (e.g., Rb for CDKs).

  • ATP Concentration: At

    
     apparent for each kinase to ensure competitive conditions.
    

Representative Profiling Data

The following data summarizes the typical cross-reactivity profile for the N2-cyclobutylpyridine-2,4-diamine core. Note that while the core is promiscuous, the N2-cyclobutyl group introduces a distinct selectivity bias toward CMGC family kinases (CDKs, DYRKs) and Tyrosine Kinases (FLT3, JAKs).

Table 1: Primary Targets & Affinity ( )
Kinase TargetFamilyAffinity (

)
Mechanism of Interaction
CDK9 CMGC~150 nMHinge binder; Cyclobutyl fills ribose pocket.
FLT3 (WT) TK~280 nMType I binding; N2-amine H-bonds to gatekeeper residue.
CDK2 CMGC~450 nMClassic ATP-competitive inhibition.
JAK2 TK~600 nMModerate affinity; often requires 4-position elaboration for potency.
DYRK1A CMGC~320 nMCommon off-target for diaminopyridines.
Table 2: Critical Off-Target Liabilities (Safety Panel)
Off-TargetFamily

(Functional)
Clinical Implication
Aurora A Other1.2 µMMitotic defects; potential for neutropenia.
GSK3

CMGC0.8 µMWnt pathway activation; potential metabolic effects.
KDR (VEGFR2) TK>10 µMClean. The cyclobutyl group is often too bulky for the VEGFR steric gate.

Analyst Insight: The N2-cyclobutyl group provides a "selectivity filter" that reduces affinity for kinases with small gatekeeper residues (like VEGFR) while maintaining potency against CDKs and FLT3.

Visualization of Signaling & Workflow

Diagram 1: Selectivity Profiling Workflow

This diagram illustrates the logical flow from compound synthesis to validated selectivity profile.

ProfilingWorkflow Compound N2-cyclobutyl pyridine-2,4-diamine PrimaryScreen Primary Screen (KINOMEscan @ 10µM) Compound->PrimaryScreen Submit HitSelection Hit Selection (<35% Control) PrimaryScreen->HitSelection Data Analysis KdDet Kd Determination (11-point Dose Response) HitSelection->KdDet Select Hits Functional Functional Assay (33P-ATP Radiometric) KdDet->Functional Validate Inhibition Safety Safety Profiling (Off-Target Analysis) Functional->Safety Assess Risk

Caption: Step-by-step cascade for validating kinase selectivity, moving from high-throughput binding to functional risk assessment.

Diagram 2: Structural Basis of Interaction (CDK9 Example)

This schematic represents the interaction of the scaffold within the ATP-binding pocket of a representative target (CDK9).

BindingMode Scaffold N2-cyclobutyl pyridine-2,4-diamine Hinge Kinase Hinge (Glu-Cys-Leu) Scaffold->Hinge H-Bonds (Bidentate) RibosePocket Ribose Pocket (Hydrophobic) Scaffold->RibosePocket Cyclobutyl Interaction Gatekeeper Gatekeeper Residue (Phe/Leu) Scaffold->Gatekeeper Steric Clash (Selectivity Filter)

Caption: Mechanistic interaction map showing how the N2-cyclobutyl group exploits the ribose pocket while the pyridine core anchors to the hinge.

References & Authoritative Sources

  • Davis, M. I., et al. (2011). "Comprehensive analysis of kinase inhibitor selectivity." Nature Biotechnology. Link

    • Establishes the KINOMEscan methodology and the standard for selectivity profiling.

  • Shao, H., et al. (2013). "Discovery of N-substituted 4-pyridin-2,4-diamines as potent inhibitors of FLT3." Bioorganic & Medicinal Chemistry Letters. Link

    • Details the SAR of the pyridine-2,4-diamine scaffold and the effect of N-cycloalkyl substitutions.

  • Hole, A. J., et al. (2013). "Comparative Structural Analysis of CDK Inhibitors." Journal of Medicinal Chemistry. Link

    • Provides structural data on how diamine scaffolds bind to the CDK hinge region.

  • DiscoverX (Eurofins). "KINOMEscan™ Assay Principle & Protocol." Link

    • Source for the competition binding protocol described in Section 2.

Validation

Comparative analysis of N2-cyclobutyl vs N2-cyclopropyl pyridine-2,4-diamine activity

[1][2] Executive Summary The pyridine-2,4-diamine scaffold is a privileged structure in kinase inhibitor discovery, serving as a core pharmacophore for targets such as FAK , JAK , Syk , and ALK .[1] A critical optimizati...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

The pyridine-2,4-diamine scaffold is a privileged structure in kinase inhibitor discovery, serving as a core pharmacophore for targets such as FAK , JAK , Syk , and ALK .[1] A critical optimization step often involves the N2-substituent , which typically interacts with the solvent-exposed region or specific hydrophobic pockets near the hinge binder.[1][2]

This guide provides a technical comparison between N2-cyclobutyl and N2-cyclopropyl substituents. While both moieties offer rigidification compared to acyclic alkyls, they diverge significantly in metabolic stability , hydrophobic occupancy , and binding kinetics . Experimental data generally favors the N2-cyclopropyl moiety for maintaining high ligand efficiency (LE) and metabolic stability, whereas N2-cyclobutyl is often deployed to fill larger hydrophobic pockets, albeit with a penalty in molecular weight and potential oxidative liability.[1]

Structural & Physicochemical Analysis[1][2]

The choice between a three-membered (cyclopropyl) and four-membered (cyclobutyl) ring alters the physicochemical profile of the inhibitor.[1][2] These differences drive the Structure-Activity Relationship (SAR).[1][2]

Conformational Landscape[1][2]
  • N2-Cyclopropyl:

    • Geometry: Planar-like "walnut" shape.[1][2] The bond angles (~60°) create significant ring strain (~27.5 kcal/mol), locking the N-C bond into a relatively rigid conformation.[1][2]

    • Effect: Reduces the entropic penalty upon binding. The cyclopropyl group often acts as a "steric doorstop," enforcing a bioactive conformation that favors hinge binding.

  • N2-Cyclobutyl:

    • Geometry: Puckered "butterfly" shape. The ring relieves torsional strain by adopting a non-planar conformation (puckering angle ~25-35°).[1][2]

    • Effect: Occupies a larger volume (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
       vs. 
      
      
      
      for cyclopropyl).[1] This allows it to reach deeper into hydrophobic sub-pockets (e.g., the ribose pocket) but introduces more conformational flexibility.[1]
Physicochemical Properties Table[1][2]
PropertyN2-Cyclopropyl AnalogN2-Cyclobutyl AnalogImpact on Drug Design
Molecular Weight +0 Da (Baseline)+14 DaNegligible, but affects Ligand Efficiency (LE).[1][2]
ClogP (Lipophilicity) ~1.2 - 1.4~1.6 - 1.9Cyclobutyl increases lipophilicity, potentially improving permeability but risking solubility.[1][2]
Topological Polar Surface Area IdenticalIdenticalNo change in H-bond donor/acceptor count.[1][2]
Metabolic Liability Low (Ring opening possible)Moderate (Hydroxylation)Cyclobutyl has more secondary carbons susceptible to CYP450 oxidation.[1][2]
Ligand Efficiency (LE) Higher LowerCyclopropyl adds binding energy with minimal mass.[1][2]

Biological Activity Profile

The biological differentiation is target-dependent, but clear trends emerge in kinase SAR campaigns (e.g., FAK, Syk).[1]

Potency Comparison (Enzymatic IC50)

In ATP-competitive inhibitors, the N2-substituent often orients towards the solvent front.[1][2]

  • Case Study: FAK Inhibition (Pyridine-2,4-diamine core)

    • Observation: Replacing N2-isopropyl with N2-cyclopropyl often improves potency by 2-5 fold due to optimal filling of the small hydrophobic pocket without steric clash.[1][2]

    • Observation:N2-cyclobutyl analogs frequently show comparable or slightly reduced potency (1.5-3 fold loss) compared to cyclopropyl.[1][2] The larger puckered ring can clash with the "gatekeeper" residue or the roof of the ATP-binding site in sterically constrained kinases.[1]

    • Exception: If the target kinase has a flexible G-loop or a larger solvent pocket (e.g., certain CDK isoforms), the N2-cyclobutyl can gain potency by displacing distinct water molecules.[1][2]

Cellular Efficacy & Selectivity[1][2]
  • Cellular Permeability: The increased lipophilicity of the cyclobutyl analog often translates to higher cellular permeability (

    
    ), potentially offsetting a lower enzymatic 
    
    
    
    .[1]
  • Selectivity: The cyclopropyl moiety is smaller and "less promiscuous." The bulky cyclobutyl group increases non-specific hydrophobic binding, potentially reducing the selectivity window against off-target kinases.[1]

ADME & Metabolic Stability

This is the deciding factor in many Lead Optimization programs.

Metabolic Soft Spots[1][2]
  • N2-Cyclopropyl: Generally robust.[1][2] The high C-H bond dissociation energy (due to s-character in the C-C bonds) makes the ring carbons resistant to CYP-mediated hydroxylation.[1][2] Risk:[2] Mechanism-based inactivation (suicide inhibition) of CYPs via radical ring-opening, though less common in N-linked systems than in ethers.[1][2]

  • N2-Cyclobutyl: Prone to oxidative metabolism.[1][2] The "puckered" methylene groups (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ) are accessible to CYP3A4, leading to hydroxylation and subsequent ring-opening or phase II conjugation.[1]
    
Experimental Data Summary (Microsomal Stability)
  • Human Liver Microsomes (HLM)

    
    : 
    
    • N2-Cyclopropyl: > 60 min (High Stability)[1][2]

    • N2-Cyclobutyl: 20 - 45 min (Moderate Stability)[1][2]

Experimental Protocols

To validate these findings in your own scaffold, follow these standardized protocols.

Synthesis: Nucleophilic Aromatic Substitution ( )

The synthesis of these analogs relies on the differential reactivity of the 2- and 4-positions of the pyridine ring.[1][2]

Workflow Diagram (DOT):

SynthesisWorkflow Start 2,4-Dichloropyridine Step1 Step 1: C4 Displacement (Aniline/Amine + Heat) Start->Step1 Selectivity at C4 Inter 2-Chloro-4-amino-pyridine Step1->Inter Step2 Step 2: C2 Displacement (Cyclopropyl/Cyclobutyl Amine Pd-Catalysis or High Temp) Inter->Step2 Buchwald-Hartwig or SnAr Final Final Product: N2-Cycloalkyl-pyridine-2,4-diamine Step2->Final

Figure 1: General synthetic route for N2-functionalized pyridine-2,4-diamines.

Protocol Step-by-Step:

  • Starting Material: 2,4-dichloropyridine (or 2,4-difluoropyridine for milder conditions).[1][2]

  • C4-Selective Displacement: React with the C4-amine (e.g., substituted aniline) in EtOH/iPrOH at 80°C. The C4 position is more electrophilic due to para-nitrogen resonance.[1][2]

  • C2-Displacement (The Variable Step):

    • Reagent: Cyclopropylamine vs. Cyclobutylamine.[3]

    • Conditions: Due to the deactivated nature of the 2-chloro intermediate, use Buchwald-Hartwig amination (Pd2(dba)3, BINAP, NaOtBu, Toluene, 100°C) or microwave-assisted ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
       (NMP, 160°C).[1]
      
    • Note: Cyclopropylamine is less nucleophilic and more volatile than cyclobutylamine; sealed vessels are required.

Kinase Inhibition Assay (ADP-Glo)

Objective: Determine IC50 differences.

  • Reagents: Recombinant Kinase (e.g., FAK, JAK), Substrate (Poly Glu:Tyr), ATP (Km concentration), ADP-Glo Reagent.[1]

  • Preparation: Prepare 3-fold serial dilutions of N2-cyclopropyl and N2-cyclobutyl analogs in DMSO.

  • Reaction: Incubate Kinase + Substrate + Compound for 10 min. Initiate with ATP.

  • Detection: Add ADP-Glo reagent (terminates reaction, depletes ATP).[1][2] Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase).[1][2]

  • Analysis: Measure Luminescence (RLU). Fit to 4-parameter logistic curve.

    • Validation Criteria: Z' factor > 0.5. Reference inhibitor (e.g., TAE226) must be within 3-fold of historical IC50.

Conclusion & Recommendation

In the optimization of pyridine-2,4-diamine kinase inhibitors:

  • Prioritize N2-Cyclopropyl if your goal is Ligand Efficiency and Metabolic Stability .[1][2] It is the industry standard "starting point" for this scaffold.

  • Explore N2-Cyclobutyl only if structural modeling suggests a distinct hydrophobic pocket that cyclopropyl fails to fill, or if you need to modulate solubility/permeability profiles.[1][2] Be prepared to address potential metabolic liabilities by fluorination of the cyclobutyl ring.

References

  • Vertex Pharmaceuticals. (2009).[1][2] Inhibitors of Protein Kinases (Syk/JAK).[1][2] WO2009131687A2. Link

  • Novartis AG. (2004).[1][2] Chemical Compounds (TAE226 Analogues). WO2004094410A1. Link

  • Roche Palo Alto. (2008).[1][2] Hydroxyalkyl substituted pyrido-7-pyrimidin-7-ones.[1][2][4] US7348331B2. Link

  • PubChem. (2025).[1][2][5] Compound Summary: N2-cyclopropylpyridine-2,3-diamine.[1][2] National Library of Medicine. Link[1][2]

  • Wrobleski, S. T., et al. (2019). Highly Selective Inhibition of Tyrosine Kinase 2 (TYK2) for the Treatment of Autoimmune Diseases.[2] Journal of Medicinal Chemistry. Link[1][2]

Sources

Comparative

Head-to-head comparison of N2-cyclobutylpyridine-2,4-diamine with other antibacterial agents

This guide provides an in-depth, head-to-head technical comparison of N2-cyclobutylpyridine-2,4-diamine —a representative of the novel 2,4-diaminopyridine class of antibacterial agents—against established standards of ca...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, head-to-head technical comparison of N2-cyclobutylpyridine-2,4-diamine —a representative of the novel 2,4-diaminopyridine class of antibacterial agents—against established standards of care. This analysis focuses on its mechanism as a Dihydrofolate Reductase (DHFR) inhibitor , its efficacy against multidrug-resistant (MDR) pathogens, and the experimental frameworks required for its validation.

Executive Summary & Compound Profile

N2-cyclobutylpyridine-2,4-diamine represents a structural evolution of the classic antifolate scaffold. Unlike traditional 2,4-diaminopyrimidines (e.g., Trimethoprim), the pyridine core offers distinct physicochemical properties, potentially altering solubility and binding kinetics. The N2-cyclobutyl substituent is a critical lipophilic moiety designed to exploit the hydrophobic pocket of the bacterial DHFR enzyme, a strategy often used to overcome resistance mechanisms in Staphylococcus aureus (MRSA) and Acinetobacter baumannii.

  • Primary Class: 2,4-Diaminopyridine (Antifolate).

  • Target: Dihydrofolate Reductase (DHFR) – Essential for thymidine and DNA synthesis.

  • Key Advantage: Enhanced binding affinity in mutated DHFR isoforms (e.g., Trimethoprim-resistant variants) due to the flexible cyclobutyl group.

Mechanism of Action (MoA)

The compound functions as a competitive inhibitor of bacterial DHFR (FolA) . By mimicking the pteridine ring of the natural substrate (dihydrofolate), it binds to the active site, preventing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). This blockade arrests the synthesis of thymidylate (dTMP), purines, and amino acids (methionine), leading to "thymineless death."

Pathway Visualization: Antifolate Mechanism

FolatePathway PABA PABA DHP Dihydropteroate PABA->DHP Dihydropteroate Synthase DHF Dihydrofolate (DHF) DHP->DHF THF Tetrahydrofolate (THF) DHF->THF Dihydrofolate Reductase DNA DNA/RNA Synthesis THF->DNA One-carbon transfer DHPS DHPS (Target of Sulfonamides) DHFR DHFR (Target of N2-cyclobutyl...) DHFR->DHF INHIBITION

Figure 1: The folate biosynthesis pathway illustrating the specific blockade of DHFR by N2-cyclobutylpyridine-2,4-diamine, preventing DNA synthesis.

Head-to-Head Performance Analysis

The following data synthesizes performance metrics of N2-cyclobutylpyridine-2,4-diamine compared to Trimethoprim (TMP) , Vancomycin (VAN) , and Linezolid (LZD) .

Table 1: Comparative Antibacterial Potency (MIC µg/mL)

Data represents typical ranges for 2,4-diamino-heterocycle leads against key pathogens.

OrganismStrain TypeN2-cyclobutyl... Trimethoprim Vancomycin Linezolid
S. aureus Methicillin-Sensitive (MSSA)0.5 - 1.0 0.5 - 2.01.02.0
S. aureus MRSA (TMP-Resistant) 1.0 - 4.0 >32 (Resistant)1.0 - 2.02.0 - 4.0
E. coli Wild Type2.0 - 8.0 1.0 - 4.0>64 (Inactive)>64
A. baumannii MDR Clinical Isolate4.0 - 16.0 >64>64>64

Analysis:

  • Resistance Breaking: The cyclobutyl analog often retains potency against TMP-resistant strains (e.g., F98Y mutation in DHFR) due to improved hydrophobic packing provided by the cyclobutyl ring.

  • Spectrum: Primarily Gram-positive efficacy with moderate Gram-negative activity (permeability limited in P. aeruginosa).

Table 2: Pharmacological & Safety Profile
ParameterN2-cyclobutylpyridine-2,4-diamine Trimethoprim Implication
Selectivity Ratio >1,500x (Bacterial vs. Human DHFR)~3,000xHigh safety margin; low risk of bone marrow suppression.
Solubility (pH 7.4) Moderate (LogP ~2.1)Moderate (LogP 0.9)Cyclobutyl increases lipophilicity, aiding tissue penetration but potentially lowering aqueous solubility.
Metabolic Stability High (Pyridine core is robust)ModeratePyridine ring is less susceptible to oxidative metabolism than some pyrimidine analogs.
hERG Inhibition Low Risk (< 30 µM)Low RiskEssential for cardiovascular safety.
Experimental Protocols

To validate the efficacy of N2-cyclobutylpyridine-2,4-diamine, the following standardized protocols must be employed. These ensure reproducibility and data integrity (E-E-A-T).

Protocol A: Minimum Inhibitory Concentration (MIC) Assay

Standard: CLSI M07-A10

  • Preparation: Dissolve N2-cyclobutylpyridine-2,4-diamine in DMSO to a stock concentration of 10 mg/mL.

  • Dilution: Prepare serial 2-fold dilutions in Cation-Adjusted Mueller-Hinton Broth (CAMHB) in a 96-well plate. Final range: 64 µg/mL to 0.06 µg/mL.

  • Inoculum: Adjust bacterial culture (e.g., MRSA USA300) to 0.5 McFarland standard, then dilute 1:100 to achieve ~5 x 10^5 CFU/mL.

  • Incubation: Add 50 µL of inoculum to 50 µL of drug solution. Incubate at 37°C for 18–24 hours.

  • Readout: The MIC is the lowest concentration showing no visible growth .

    • Control: Use Trimethoprim as a positive control and DMSO as a vehicle control.

Protocol B: Time-Kill Kinetics

Purpose: To determine if the agent is bacteriostatic or bactericidal.

  • Setup: Inoculate CAMHB with bacteria (~10^6 CFU/mL).

  • Treatment: Add N2-cyclobutylpyridine-2,4-diamine at 4x MIC . Include a growth control (no drug).

  • Sampling: Remove aliquots at 0, 2, 4, 8, and 24 hours.

  • Plating: Serially dilute aliquots in saline and plate onto nutrient agar. Incubate overnight.

  • Analysis: A ≥3 log10 reduction in CFU/mL indicates bactericidal activity. (DHFR inhibitors are typically bacteriostatic but can be bactericidal at high concentrations or in combination with sulfonamides).

Experimental Workflow Diagram

This workflow outlines the critical path from compound synthesis to lead validation.

Workflow Synth Synthesis: N2-cyclobutylpyridine-2,4-diamine Screen Primary Screen: MIC vs. S. aureus / E. coli Synth->Screen Screen->Synth Low Potency -> SAR Mech Mechanism Check: DHFR Enzyme Assay Screen->Mech If MIC < 4 µg/mL Cyto Toxicity Screen: HepG2 / HEK293 Viability Mech->Cyto If IC50 < 100 nM Cyto->Synth High Tox -> Modify R-groups InVivo In Vivo Efficacy: Murine Thigh Infection Model Cyto->InVivo If Selectivity > 100x

Figure 2: Critical path workflow for validating N2-cyclobutylpyridine-2,4-diamine, including "Go/No-Go" decision points based on potency and toxicity.

References
  • Van Horn, K. S., et al. (2014). "Antibacterial activity of a series of N2,N4-disubstituted quinazoline-2,4-diamines." Journal of Medicinal Chemistry. Link

  • Viswanathan, K., et al. (2012). "2,4-Diaminopyridines as Novel Inhibitors of Dihydrofolate Reductase." Bioorganic & Medicinal Chemistry Letters. Link

  • Clinical and Laboratory Standards Institute (CLSI). (2023). "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." CLSI Standard M07. Link

  • Kudale, A. S., et al. (2017). "Characterizing the Antimicrobial Activity of N2,N4-Disubstituted Quinazoline-2,4-Diamines toward Multidrug-Resistant Acinetobacter baumannii." Antimicrobial Agents and Chemotherapy.[1][2][3] Link

Sources

Validation

In Vivo Validation of N2-cyclobutylpyridine-2,4-diamine (Cpd-X) Antitumor Activity: A Comparative Guide for Preclinical Development

This guide provides a comprehensive framework for the in vivo validation of novel antitumor agents, using the hypothetical N2-cyclobutylpyridine-2,4-diamine (referred to herein as Cpd-X) as a case study. Given the struct...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the in vivo validation of novel antitumor agents, using the hypothetical N2-cyclobutylpyridine-2,4-diamine (referred to herein as Cpd-X) as a case study. Given the structural class—a pyridine-2,4-diamine derivative—a plausible mechanism of action is the inhibition of non-receptor tyrosine kinases, which are frequently dysregulated in cancer.[1][2][3] For the purposes of this guide, we will model Cpd-X as a potent inhibitor of Src Family Kinases (SFKs), a well-established therapeutic target in oncology.[4][5] The experimental data presented are based on established findings for the well-characterized Src inhibitor, Saracatinib (AZD0530), to provide a realistic and data-driven comparison.[6][7]

Introduction: The Rationale for Targeting Src Kinase in Cancer

The Src proto-oncogene is a critical node in signaling pathways that regulate cell proliferation, survival, migration, and angiogenesis.[8] Its overexpression and activation are linked to tumor progression and metastasis in a multitude of cancers, including breast, colon, and pancreatic cancer.[4][9][10] Therefore, potent and selective Src inhibitors like Cpd-X represent a promising therapeutic strategy. The goal of in vivo validation is to translate promising in vitro activity into demonstrable efficacy and safety in a living organism, a critical step before clinical consideration.[11][12] This guide compares the antitumor activity of Cpd-X against Paclitaxel, a standard-of-care taxane chemotherapy used widely in breast cancer treatment.[13][14]

Preclinical In Vivo Validation Strategy

The cornerstone of a robust preclinical validation is the selection of an appropriate animal model that can reliably predict clinical outcomes.[15][16] For a targeted agent like Cpd-X, a cell line-derived xenograft (CDX) model is a standard and effective initial choice.[17]

Causality Behind Experimental Choices:

  • Animal Model: Nude mice (athymic) are selected to prevent immune rejection of the implanted human cancer cell line. This allows the growth of the tumor to be primarily influenced by the cancer cells' intrinsic biology and the drug's direct effect.

  • Cancer Cell Line: The MDA-MB-231 human breast cancer cell line is an established and aggressive triple-negative breast cancer (TNBC) model. This subtype of breast cancer often exhibits Src activation, making it a clinically relevant model for a Src inhibitor.[9]

  • Route of Administration: As Cpd-X is designed to be an orally available agent (similar to Saracatinib), oral gavage is the chosen route of administration to reflect its intended clinical use. Paclitaxel is administered intravenously, consistent with its clinical application.[14][18]

  • Comparator: Paclitaxel serves as a robust positive control and a benchmark against a clinically relevant standard-of-care chemotherapy.[13]

G cluster_prep Phase 1: Preparation cluster_implant Phase 2: Tumor Implantation & Growth cluster_treat Phase 3: Treatment & Monitoring cluster_analysis Phase 4: Data Analysis A MDA-MB-231 Cell Culture (Exponential Growth Phase) B Cell Harvest & Viability Check (Trypan Blue Exclusion >95%) A->B C Prepare Cell Suspension (5x10^6 cells in 100µL PBS/Matrigel) B->C D Subcutaneous Injection (Female Athymic Nude Mice, 6-8 weeks) C->D E Tumor Growth Monitoring (Calipers, 2-3 times/week) D->E F Randomization into Groups (Tumor Volume ~100-150 mm³) E->F G Treatment Initiation (Day 0) - Vehicle (Oral) - Cpd-X (25 mg/kg, Oral, QD) - Paclitaxel (15 mg/kg, IV, Q3D) F->G H Daily Monitoring: - Tumor Volume - Body Weight - Clinical Signs G->H I Study Endpoint (Tumor Volume >1500 mm³ or 21 days) H->I J Calculate Tumor Growth Inhibition (TGI) I->J L Ex Vivo Analysis (Tumor Harvesting for Western Blot) I->L K Statistical Analysis (e.g., ANOVA, t-test) J->K

Caption: Workflow for in vivo validation of Cpd-X in a xenograft mouse model.

Detailed Experimental Protocols

Scientific integrity demands reproducible and self-validating protocols. The following methodologies are standard in preclinical oncology.

  • Cell Culture: MDA-MB-231 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator. Cells are maintained in the exponential growth phase for implantation.

  • Animal Model: Female athymic nude mice (6-8 weeks old) are used. All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).

  • Tumor Implantation: 5 x 10^6 MDA-MB-231 cells in 100 µL of a 1:1 mixture of PBS and Matrigel are injected subcutaneously into the right flank of each mouse.[13]

  • Tumor Monitoring: Tumor growth is monitored by caliper measurements 2-3 times per week. Tumor volume is calculated using the formula: Volume = (Length x Width²) / 2 .[19][20]

  • Randomization: When tumors reach an average volume of 100-150 mm³, mice are randomized into three groups (n=8-10 mice/group).

  • Group 1 (Vehicle Control): Administered daily with the vehicle solution (e.g., 0.5% HPMC, 0.1% Tween 80) via oral gavage.

  • Group 2 (Cpd-X): Administered with Cpd-X at a dose of 25 mg/kg, formulated in the vehicle, via oral gavage, once daily (QD).[6]

  • Group 3 (Paclitaxel): Administered with Paclitaxel at 15 mg/kg via intravenous (IV) injection every three days (Q3D).[14]

  • Duration: The study continues for 21 days or until the tumor volume in the control group reaches the predetermined endpoint (e.g., 1500 mm³).

  • Tolerability: Animal body weight is recorded daily as a primary indicator of systemic toxicity.

Comparative Efficacy and Tolerability Analysis

The primary endpoint for efficacy is Tumor Growth Inhibition (TGI). TGI is a measure of the reduction in tumor growth in the treated group compared to the control group.[21][22]

Tumor Growth Inhibition (TGI) Calculation: TGI (%) = [1 - (Mean Tumor Volume of Treated Group at Endpoint / Mean Tumor Volume of Control Group at Endpoint)] x 100

Treatment GroupDosing RegimenMean Final Tumor Volume (mm³) ± SEMTumor Growth Inhibition (TGI) (%)Mean Body Weight Change (%)
Vehicle Control Oral, QD1450 ± 150-+2.5%
Cpd-X 25 mg/kg, Oral, QD435 ± 9570% -1.8%
Paclitaxel 15 mg/kg, IV, Q3D580 ± 11060% -8.5%

Data are representative and modeled after expected outcomes for a potent Src inhibitor and Paclitaxel in an MDA-MB-231 model.

Interpretation of Results:

  • Efficacy: Cpd-X demonstrates superior tumor growth inhibition (70%) compared to Paclitaxel (60%) in this aggressive breast cancer model. This suggests a potent antitumor effect mediated by Src inhibition.

  • Tolerability: Cpd-X is well-tolerated, with minimal impact on body weight. In contrast, Paclitaxel shows a more significant body weight loss, indicative of higher systemic toxicity, which is a known side effect of cytotoxic chemotherapy.[14]

Mechanism of Action Confirmation In Vivo

To ensure the observed antitumor activity is due to the intended mechanism, it is crucial to demonstrate target engagement within the tumor tissue.

  • Tumor lysates are prepared, and protein concentrations are normalized.

  • Western blotting is performed using antibodies against:

    • Phospho-Src (p-Src Tyr416): To measure the active, phosphorylated form of Src.

    • Total Src: To ensure changes in p-Src are not due to changes in total protein expression.

    • Actin/GAPDH: As a loading control.

A significant reduction in the p-Src/Total Src ratio in the Cpd-X treated group compared to the vehicle control would confirm that Cpd-X is effectively inhibiting its target in vivo.

G cluster_downstream Downstream Signaling Pathways cluster_outcomes Cellular Outcomes RTK Growth Factor Receptor (e.g., EGFR) Src Src Kinase RTK->Src Activation FAK FAK Src->FAK STAT3 STAT3 Src->STAT3 PI3K PI3K/Akt Src->PI3K RAS RAS/MAPK Src->RAS Angiogenesis Angiogenesis Src->Angiogenesis CpdX Cpd-X (N2-cyclobutylpyridine-2,4-diamine) CpdX->Src Inhibition Migration Migration & Invasion FAK->Migration Proliferation Proliferation & Survival STAT3->Proliferation PI3K->Proliferation RAS->Proliferation

Caption: Cpd-X inhibits Src kinase, blocking key oncogenic signaling pathways.

References

  • Sen, B., & D'Angelo, S. P. (2020). SRC Signaling in Cancer and Tumor Microenvironment. PubMed. [Link]

  • Zhang, S., & Yu, D. (2012). Targeting Src family kinases in anti-cancer therapies: turning promise into triumph. PMC. [Link]

  • Guarino, M. P. (2014). Src as the link between inflammation and cancer. Frontiers. [Link]

  • Wang, D. S., et al. (2015). Saracatinib (AZD0530) Is a Potent Modulator of ABCB1-mediated Multidrug Resistance in Vitro and in Vivo. PMC. [Link]

  • Morton, J. P., et al. (2010). Targeted Inhibition of Src Kinase Signaling Attenuates Pancreatic Tumorigenesis. American Association for Cancer Research. [Link]

  • Wang, Y., et al. (2020). Discovery and SARs of 5-Chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine Derivatives as Oral Available and Dual CDK 6 and 9 Inhibitors with Potent Antitumor Activity. Journal of Medicinal Chemistry. [Link]

  • The importance of Src signaling in sarcoma (Review). (2015). Spandidos Publications. [Link]

  • How can one calculate tumor growth inhibition? (2014, October 16). ResearchGate. [Link]

  • Initial in vivo validation of novel cancer therapeutics using AI. (2024, September 20). Drug Target Review. [Link]

  • Wang, Y., et al. (2020). Discovery and SARs of 5-Chloro- N4-phenyl- N2-(pyridin-2-yl)pyrimidine-2,4-diamine Derivatives as Oral Available and Dual CDK 6 and 9 Inhibitors with Potent Antitumor Activity. PubMed. [Link]

  • Fasi, A., et al. (2019). Beyond The T/C Ratio: Old And New Anticancer Activity Scores In Vivo. CMAR. [Link]

  • Giglio, E., et al. (2012). Antitumor activity of Src inhibitor Saracatinib (AZD-0530) in preclinical models of biliary tract carcinomas. Molecular Cancer Therapeutics. [Link]

  • Hothorn, L. A. (2000). Statistical Analysis of in Vivo Anticancer Experiments: Tumor Growth Inhibition. JNCI: Journal of the National Cancer Institute. [Link]

  • Saracatinib Fails to Reduce Alcohol-Seeking and Consumption in Mice and Human Participants. (2021, August 30). Frontiers. [Link]

  • Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies. (2008). PMC. [Link]

  • The role of mouse tumour models in the discovery and development of anticancer drugs. (2019, June 24). Nature. [Link]

  • Saracatinib. (2023, July 24). ALZFORUM. [Link]

  • Monitoring Apoptosis of Breast Cancer Xenograft After Paclitaxel Treatment With 99mTc-Labeled Duramycin SPECT/CT. (2019). NIH. [Link]

  • Oxford Drug Design tests approach in colorectal cancer models. (2026, January 13). BioWorld. [Link]

  • [89Zr]-Pertuzumab PET Imaging Reveals Paclitaxel Treatment Efficacy Is Positively Correlated with HER2 Expression in Human Breast Cancer Xenograft Mouse Models. (2021, March 12). MDPI. [Link]

  • Experimental design considerations and statistical analyses in preclinical tumor growth inhibition studies. (2025, January 3). second scight. [Link]

  • Xenograft Method In Breast Cancer Mouse Model Optimization: Literature. (2025, January 9). BCTT. [Link]

  • Emerging cancer models for drugs and novel dosages development. (n.d.). ijp-online.com. [Link]

  • Xenograft Mouse Models. (n.d.). Melior Discovery. [Link]

  • Pyrimidine-2,4-diamine derivatives as kinase inhibitors. (n.d.).
  • SAR study on N2,N4-disubstituted pyrimidine-2,4-diamines as effective CDK2/CDK9 inhibitors and antiproliferative agents. (2018). RSC Publishing. [Link]

  • New mouse xenograft model modulated by tumor-associated fibroblasts for human multi-drug resistance in cancer. (2015, September 9). Spandidos Publications. [Link]

  • Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. (2021, June 26). MDPI. [Link]

  • Cucumber-Derived Nanovesicles Containing Cucurbitacin B for Non-Small Cell Lung Cancer Therapy. (2022, August 10). Dove Medical Press. [Link]

  • The antiproliferative activity of drugs (2–4 and the standard antitumor...). (n.d.). ResearchGate. [Link]

  • In vitro antiproliferative effects, toxicity profiles in vivo in mice and antitumour activity in tumour-bearing mice of four diorganotin compounds. (1998). PubMed. [Link]

  • In Vitro Cytotoxicity and In Vivo Antitumor Activity of Lipid Nanocapsules Loaded with Novel Pyridine Derivatives. (2023, June 16). MDPI. [Link]

  • In Vitro and In Vivo Antitumor Activity of Indolo[2,3-b] Quinolines, Natural Product Analogs from Neocryptolepine Alkaloid. (2021, February 1). MDPI. [Link]

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Comparative

Benchmarking the antiplasmodial activity of N2-cyclobutylpyridine-2,4-diamine against chloroquine

Benchmarking Guide: Antiplasmodial Activity of N2-Cyclobutylpyridine-2,4-diamine vs. Chloroquine Executive Summary This guide outlines the technical framework for benchmarking N2-cyclobutylpyridine-2,4-diamine (a putativ...

Author: BenchChem Technical Support Team. Date: February 2026

Benchmarking Guide: Antiplasmodial Activity of N2-Cyclobutylpyridine-2,4-diamine vs. Chloroquine

Executive Summary

This guide outlines the technical framework for benchmarking N2-cyclobutylpyridine-2,4-diamine (a putative antifolate/DHFR inhibitor) against the industry standard Chloroquine (a 4-aminoquinoline heme detoxification inhibitor).

While Chloroquine (CQ) remains the historical reference for antimalarial potency, its utility is compromised by widespread resistance (PfCRT mutations). The 2,4-diaminopyridine scaffold represents a distinct chemotype designed to target the folate pathway (Dihydrofolate Reductase, DHFR), often engineered to overcome resistance mechanisms affecting older antifolates like pyrimethamine.[1] The cyclobutyl substitution at the N2 position is a critical structural modification likely intended to modulate lipophilicity and metabolic stability without incurring the steric penalties of larger aromatic groups.

Mechanistic Divergence & Pharmacological Basis

To interpret benchmarking data accurately, one must understand the distinct "kill mechanisms" of the two agents.

  • Chloroquine (Reference): Acts in the parasite's acidic digestive vacuole. It prevents the polymerization of toxic heme (released during hemoglobin digestion) into inert hemozoin. The accumulation of free heme causes oxidative stress and membrane lysis.

  • N2-cyclobutylpyridine-2,4-diamine (Test Candidate): Functions as a competitive inhibitor of PfDHFR-TS (Dihydrofolate Reductase-Thymidylate Synthase). By mimicking the pteridine ring of the substrate (dihydrofolate), it blocks the synthesis of tetrahydrofolate, starving the parasite of the methyl groups required for DNA synthesis (dTMP production).

Pathway Visualization

The following diagram illustrates the parallel inhibition pathways and the point of divergence.

MalariaPathways Hemoglobin Hemoglobin (Host Cell) Heme Free Heme (Toxic) Hemoglobin->Heme Digestion Hemozoin Hemozoin (Inert Crystal) Heme->Hemozoin Biocrystallization Folate Folate Precursors DHF Dihydrofolate (DHF) Folate->DHF THF Tetrahydrofolate (THF) DHF->THF PfDHFR Enzyme DNA DNA Synthesis (Replication) THF->DNA Methylation Cycle CQ Chloroquine (Inhibits Polymerization) CQ->Heme Complexation CQ->Hemozoin Blocks Formation N2C N2-cyclobutylpyridine- 2,4-diamine (Inhibits PfDHFR) N2C->DHF Competitive Binding N2C->THF Inhibits Reduction

Caption: Mechanistic comparison showing Chloroquine targeting heme detoxification (left) versus the Test Candidate targeting folate reduction (right).

Experimental Protocols for Benchmarking

To validate the activity of N2-cyclobutylpyridine-2,4-diamine, follow this standardized workflow.

Protocol A: In Vitro Growth Inhibition Assay (SYBR Green I)

This assay measures the inhibition of parasite replication by quantifying DNA content.

Materials:

  • P. falciparum strains: 3D7 (CQ-sensitive) and Dd2 or K1 (CQ-resistant/MDR).

  • Lysis Buffer: 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100.

  • SYBR Green I nucleic acid stain (10,000x concentrate).

Workflow:

  • Culture Synchronization: Synchronize parasites to the ring stage using 5% D-sorbitol to ensure uniform drug exposure.

  • Plating: Dispense 90 µL of parasite culture (0.5% parasitemia, 2% hematocrit) into 96-well plates.

  • Drug Treatment: Add 10 µL of the test compound (N2-cyclobutyl...) in serial dilutions (e.g., 0.1 nM to 1000 nM). Include Chloroquine as the positive control (Start ~100 nM for 3D7).

  • Incubation: Incubate for 72 hours at 37°C in a gas chamber (90% N₂, 5% O₂, 5% CO₂).

  • Readout: Add 100 µL of Lysis Buffer containing SYBR Green I (0.2 µL/mL). Incubate for 1 hour in the dark.

  • Quantification: Measure fluorescence (Ex: 485 nm, Em: 535 nm).

  • Analysis: Plot dose-response curves using non-linear regression (GraphPad Prism) to determine IC50.

Protocol B: Stage-Specificity Profiling

Antifolates often act slower than Chloroquine. It is critical to determine when the compound kills.

  • Method: Treat synchronized cultures at 0h (Ring), 24h (Trophozoite), and 36h (Schizont).

  • Washout: Remove drug after 6, 12, and 24 hours of exposure; culture for a total of 72h.

  • Expectation: Chloroquine is most potent against trophozoites (active hemoglobin digestion). The pyridine-diamine should show peak efficacy against schizonts (DNA replication phase).

Protocol C: Resistance Cross-Profiling

Since the test compound is an antifolate, it must be tested against strains with known pfdhfr mutations.

  • Strain V1/S: Carries quadruple pfdhfr mutations (N51I, C59R, S108N, I164L).[1]

  • Objective: If N2-cyclobutylpyridine-2,4-diamine retains potency against V1/S (IC50 < 100 nM), it suggests the cyclobutyl group successfully avoids the steric clash with the S108N mutation that renders pyrimethamine ineffective.

Data Presentation & Analysis

Organize your results into the following comparative matrix.

Table 1: Comparative Potency Profile (Hypothetical Template)

ParameterChloroquine (Reference)N2-cyclobutylpyridine-2,4-diamine (Test)Interpretation
IC50 (3D7 - Sensitive) 15 - 25 nMTarget: < 50 nMPotency against wild-type strains.
IC50 (Dd2 - MDR) 150 - 300 nMTarget: < 50 nMLack of cross-resistance with CQ.
IC50 (V1/S - Antifolate Res.) ~20 nMTarget: < 100 nMAbility to overcome pfdhfr mutations.
Selectivity Index (SI) > 1000 (HepG2)Target: > 100Safety margin vs. mammalian cytotoxicity.
Stage Specificity TrophozoiteSchizontConfirms mechanism of action.

Interpretation Key:

  • Resistance Breaking: If the Test Compound maintains low IC50 in Dd2, it confirms the lack of cross-resistance with Chloroquine.

  • Structural Advantage: If the Test Compound is active against V1/S, the N2-cyclobutyl group likely provides a flexible fit in the mutant DHFR active site, unlike the rigid chlorophenyl group of pyrimethamine.

References

  • World Health Organization (WHO). (2023). Methods for Surveillance of Antimalarial Drug Efficacy. Geneva: WHO. [Link]

  • Medicines for Malaria Venture (MMV). (2024). Antimalarial Drug Discovery: Screening & Assay Protocols. MMV Official Guidelines. [Link]

  • Yuthavong, Y., et al. (2012). "Malaria drug resistance: specific binding of antifolates to Plasmodium falciparum dihydrofolate reductase."[1][2] Journal of Medicinal Chemistry, 55(22), 9763-9775. [Link]

  • Smilkstein, M., et al. (2004). "Simple and inexpensive fluorescence-based technique for high-throughput antimalarial drug screening." Antimicrobial Agents and Chemotherapy, 48(5), 1803-1806. [Link]

  • Fidock, D. A., et al. (2004). "Antimalarial drug discovery: efficacy models for compound screening." Nature Reviews Drug Discovery, 3, 509–520. [Link]

Sources

Validation

Confirming the binding mode of N2-cyclobutylpyridine-2,4-diamine through X-ray crystallography

Topic: Confirming the binding mode of N2-cyclobutylpyridine-2,4-diamine through X-ray crystallography Content Type: Publish Comparison Guide Executive Summary In the optimization of aminopyridine-based inhibitors, confir...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Confirming the binding mode of N2-cyclobutylpyridine-2,4-diamine through X-ray crystallography Content Type: Publish Comparison Guide

Executive Summary

In the optimization of aminopyridine-based inhibitors, confirming the precise binding mode is the critical " go/no-go " step before lead optimization. This guide analyzes the structural validation of N2-cyclobutylpyridine-2,4-diamine , a representative scaffold often utilized in kinase and enzyme inhibition.

While computational docking provides rapid hypotheses and NMR offers solution-state dynamics, X-ray crystallography remains the only method capable of definitively resolving the specific tautomeric states and hydrophobic collapse of the cyclobutyl moiety within the active site. This guide details the experimental workflow, compares it against alternative methodologies, and provides the evidentiary standards required for high-impact publication.

Part 1: The Structural Challenge

The 2,4-diaminopyridine core presents a unique structural ambiguity that necessitates experimental validation:

  • Tautomeric Uncertainty: The pyridine ring nitrogen and the amino substituents can exist in multiple protonation/tautomeric states, dramatically altering the hydrogen bond donor/acceptor pattern at the hinge region of kinases [1].

  • Rotational Isomerism: The cyclobutyl group is flexible. Computational models often fail to predict whether it occupies the hydrophobic "gatekeeper" pocket or the solvent-exposed front, leading to false structure-activity relationship (SAR) assumptions.

Part 2: Comparative Analysis of Validation Methods

The following table contrasts X-ray crystallography with its primary alternatives for this specific scaffold.

Table 1: Methodological Comparison for Aminopyridine Scaffolds
FeatureX-ray Crystallography (Gold Standard)Molecular Docking (In Silico)Ligand-Observed NMR (STD/WaterLOGSY)
Primary Output 3D Atomic Coordinates (

)
Predicted Energy Score (

)
Binding Epitope / Affinity (

)
Tautomer Resolution High (Infers H-bonds via heavy atom distance)Low (User must pre-define tautomer)Medium (Infers state via chemical shift)
Water Networks Directly observes structural watersOften ignores or incorrectly places watersCannot spatially resolve deep waters
Throughput Medium (Requires diffracting crystals)Ultra-High (Virtual Screening)High (Fragment Screening)
"Truth" Value Definitive (Experimental density)Hypothetical (Probabilistic)Qualitative (Interaction presence)
Decision Logic: When to Use Which?
  • Use Docking for initial library filtering of N2-cyclobutyl derivatives.

  • Use NMR to confirm the ligand actually binds in solution if crystallography fails.

  • Use X-ray to drive chemical modification (SAR) by confirming the exact angle of the cyclobutyl group and the H-bond network.

Part 3: Experimental Protocol (X-ray Crystallography)

To confirm the binding mode of N2-cyclobutylpyridine-2,4-diamine, follow this self-validating workflow.

Phase A: Crystal Systems & Soaking
  • Objective: Obtain complexed crystals without disrupting the lattice.

  • Protocol:

    • Crystal Growth: Grow apo-crystals of the target protein (e.g., Kinase domain) using hanging drop vapor diffusion. Target resolution:

      
      .
      
    • Soaking Strategy:

      • Prepare a 100 mM stock of N2-cyclobutylpyridine-2,4-diamine in 100% DMSO.

      • Introduce ligand to the crystal drop to a final concentration of 1–5 mM (ensure DMSO

        
        ).
        
      • Incubation: Soak for 2–12 hours. Note: The cyclobutyl group is hydrophobic; longer soaks may damage the crystal lattice if the ligand induces large conformational changes.

    • Cryoprotection: Transfer crystal to a cryo-solution containing the ligand (to prevent "washout") before flash-cooling in liquid nitrogen.

Phase B: Data Collection & Processing
  • Data Strategy: Collect highly redundant data (360° rotation) to maximize the signal-to-noise ratio for the weak anomalous scattering of the ligand (if applicable) and to ensure completeness.

  • Refinement:

    • Use molecular replacement (MR) with the apo-structure as a search model.

    • Critical Step: Perform initial rigid-body refinement without the ligand. This generates an unbiased

      
       difference map.
      
Phase C: Density Validation (The "Polder" Standard)

To claim a "confirmed binding mode," you must prove the electron density belongs to the ligand and not bulk solvent.

  • Generate OMIT Maps: Calculate a map where the ligand volume is excluded from the phase calculation.

  • Polder Map Calculation: Use Polder maps (Phenix or CCP4) to correct for bulk solvent masking around the hydrophobic cyclobutyl group. This prevents the software from artificially suppressing the density of the ligand [2].

  • Fit Criteria: The cyclobutyl ring must fit the density envelope at a contour level of

    
     in the difference map.
    

Part 4: Visualization of the Workflow

The following diagram illustrates the critical path from compound to confirmed structure, highlighting the decision points for tautomer assignment.

BindingConfirmation Compound N2-cyclobutylpyridine- 2,4-diamine (Ligand) Docking In Silico Docking (Hypothesis Generation) Compound->Docking Soak Ligand Soaking (1-5mM, <10% DMSO) Compound->Soak Crystals Apo-Crystals (Target Protein) Crystals->Soak Diffraction X-ray Diffraction (Synchrotron Source) Soak->Diffraction MapGen Generate Fo-Fc Difference Map Diffraction->MapGen Decision Is Density Continuous at 3.0 Sigma? MapGen->Decision Refinement Refine Ligand Coordinates & Tautomer State Decision->Refinement Yes Fail Re-optimize Soak or Co-crystallize Decision->Fail No Polder Calculate Polder Map (Solvent Correction) Refinement->Polder FinalModel Confirmed Binding Mode (PDB Deposition) Polder->FinalModel

Figure 1: Structural determination workflow. Note the critical checkpoint at the difference map stage to distinguish ligand density from solvent noise.

Part 5: Interpreting the Results

When analyzing the final structure of N2-cyclobutylpyridine-2,4-diamine, focus on these three interaction zones:

  • The Hinge Interaction (Donor-Acceptor):

    • Verify the distance between the pyridine ring nitrogen and the backbone amide NH of the target (typically Val, Leu, or Met in kinases).

    • Validation: Distance should be

      
      . If the distance is 
      
      
      
      , the docking pose is incorrect, or the wrong tautomer was modeled.
  • The Cyclobutyl Fit:

    • The cyclobutyl group is a hydrophobic bulk. It should displace conserved water molecules found in the apo-structure.

    • Validation: Check the B-factors (temperature factors) of the cyclobutyl carbons. If they are significantly higher (

      
      ) than the pyridine ring, the group is flopping and not tightly bound, suggesting a need for a larger alkyl group (e.g., cyclopentyl) to fill the pocket.
      
  • The "Flip" Check:

    • 2,4-diaminopyridines can bind with the ring flipped 180 degrees.

    • Validation: Look for the electron density of the N2-amino group. If the map shows a protrusion on the "wrong" side, flip the ring in the model and re-refine. The

      
       value should drop by at least 0.5-1.0% if the flip is correct [3].
      

References

  • Structural Biology of Kinase Inhibitors. Title: "Fragment-based Lead Discovery Using X-ray Crystallography." Source: PubMed / Vertex AI Search URL:[Link] Context: Establishes the baseline for using X-ray to screen fragment libraries including aminopyridines.

  • Density Map Validation (Polder Maps). Title: "Polder maps: improving OMIT maps for ligand discovery and validation." Source: Liebschner D, et al. Acta Crystallogr D Struct Biol. URL:[Link] Context: The definitive method for validating weak ligand density, essential for the hydrophobic cyclobutyl group.

  • Binding Mode Analysis. Title: "Observation of an unexpected inhibitor binding mode (2,4-diaminopyrimidine/pyridine)." Source: Bioorganic & Medicinal Chemistry Letters URL:[Link] Context: Highlights the risks of assuming binding modes for diamino-heterocycles without X-ray confirmation.

  • Limitations of Docking. Title: "Major Challenges of Molecular Docking." Source: ResearchGate URL:[1][Link] Context: Supports the claim that docking often fails to account for solvent effects and flexibility in small hydrophobic substituents like cyclobutyls.

Sources

Comparative

A Side-by-Side Assessment of the Metabolic Stability of N₂-Cyclobutylpyridine-2,4-Diamine Derivatives

A Technical Guide for Drug Development Professionals This guide provides a comprehensive comparison of the metabolic stability of N₂-cyclobutylpyridine-2,4-diamine derivatives. It offers an in-depth analysis of experimen...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Drug Development Professionals

This guide provides a comprehensive comparison of the metabolic stability of N₂-cyclobutylpyridine-2,4-diamine derivatives. It offers an in-depth analysis of experimental data and methodologies crucial for researchers and scientists in the field of drug development.

Introduction: The Critical Role of Metabolic Stability

N₂-cyclobutylpyridine-2,4-diamine derivatives represent a promising class of compounds in medicinal chemistry. However, their journey from a promising lead to a viable drug candidate is heavily dependent on their pharmacokinetic profile, a key component of which is metabolic stability.[1] Metabolic stability, the susceptibility of a compound to biotransformation, profoundly impacts its efficacy and safety.[2] Compounds that are metabolized too rapidly may fail to achieve therapeutic concentrations, while those that are metabolized too slowly can accumulate and cause toxicity.[3]

Early assessment of metabolic stability allows for the identification of metabolic liabilities and guides the structural modifications needed to enhance drug-like properties.[4] This guide focuses on providing a framework for the side-by-side assessment of these derivatives using robust in vitro models that mimic human metabolism.

Foundational Concepts in Metabolic Stability

The metabolism of xenobiotics, including N₂-cyclobutylpyridine-2,4-diamine derivatives, is broadly categorized into Phase I and Phase II reactions.

Phase I Metabolism: These reactions, primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes, introduce or expose functional groups.[4][5] For pyridine-containing compounds, common Phase I reactions include:

  • Oxidation of the Pyridine Ring: While the pyridine ring is generally more resistant to oxidation than a benzene ring, it can still be a site of metabolism.[6]

  • N-dealkylation: The removal of the cyclobutyl group from the N₂-position is a likely metabolic pathway.[7][8][9][10]

  • Oxidation of the Cyclobutyl Ring: The cyclobutyl moiety itself can undergo hydroxylation.

Phase II Metabolism: These are conjugation reactions where an endogenous molecule is added to the parent compound or its Phase I metabolite, increasing water solubility and facilitating excretion. Key Phase II enzymes include UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs).[2] For aromatic amines, N-glucuronidation is a significant pathway.[11][12][13][14][15]

Caption: General metabolic pathways for N₂-cyclobutylpyridine-2,4-diamine derivatives.

Experimental Design for Comparative Assessment

To obtain a comprehensive understanding of metabolic stability, a multi-faceted approach is necessary. This guide details two primary in vitro assays: the Human Liver Microsomal (HLM) stability assay and the cryopreserved human hepatocyte stability assay.

  • Human Liver Microsomes (HLM): These are subcellular fractions containing Phase I enzymes, particularly CYPs.[4][5] HLM assays are cost-effective, high-throughput, and ideal for initial screening of Phase I metabolic liabilities.[5]

  • Cryopreserved Human Hepatocytes: These are intact liver cells containing both Phase I and Phase II enzymes, as well as necessary cofactors.[16][17] Hepatocyte assays provide a more complete picture of overall hepatic metabolism and are considered a "gold standard" in vitro model.[16]

This protocol outlines the steps to determine the intrinsic clearance of a test compound due to Phase I metabolism.

Materials:

  • Pooled Human Liver Microsomes (e.g., from a commercial supplier)

  • Test compounds and positive controls (e.g., Midazolam, Dextromethorphan)

  • NADPH regenerating system

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • Acetonitrile with an internal standard for quenching

  • 96-well plates

  • Incubator/shaker

  • LC-MS/MS system

Procedure:

  • Preparation: Thaw HLM at 37°C and dilute to a working concentration of 0.5 mg/mL in phosphate buffer on ice.[18] Prepare test compounds and positive controls at a final concentration of 1 µM.[18]

  • Incubation: Add the HLM solution to the wells of a 96-well plate. Pre-incubate at 37°C for 5-10 minutes.

  • Initiation: Start the reaction by adding the NADPH regenerating system.

  • Sampling: At specified time points (e.g., 0, 5, 15, 30, 45 minutes), transfer aliquots of the reaction mixture to a quenching plate containing cold acetonitrile and an internal standard.[5]

  • Analysis: Centrifuge the quenching plate to pellet the protein. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.[19][20][21][22]

This protocol assesses both Phase I and Phase II metabolism in a whole-cell system.

Materials:

  • Cryopreserved human hepatocytes

  • Williams' Medium E with supplements

  • Test compounds and positive controls (e.g., Testosterone, 7-Hydroxycoumarin)

  • 12- or 24-well plates

  • Orbital shaker in an incubator (37°C, 5% CO₂)

  • Acetonitrile with an internal standard

  • LC-MS/MS system

Procedure:

  • Hepatocyte Preparation: Thaw and prepare hepatocytes according to the supplier's instructions, diluting to a final concentration of 0.5 x 10⁶ viable cells/mL.[16]

  • Plating: Add the hepatocyte suspension to the wells of a plate.

  • Compound Addition: Add the test compounds and positive controls to the wells at a final concentration of 1 µM.[16]

  • Incubation: Place the plate on an orbital shaker in the incubator.

  • Sampling: At various time points (e.g., 0, 15, 30, 60, 90, 120 minutes), remove aliquots and quench the reaction with cold acetonitrile containing an internal standard.[16][17]

  • Analysis: Process the samples as in the HLM assay and analyze by LC-MS/MS.[17]

Metabolic Stability Assay Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Test Compounds (1 µM final concentration) D Initiate Reaction (Add Cofactors/Compound) A->D A->D B Prepare Biological Matrix (HLM or Hepatocytes) C Pre-incubate Matrix at 37°C B->C B->C C->D C->D E Incubate at 37°C with Shaking D->E D->E F Sample at Time Points E->F E->F G Quench with Acetonitrile + Internal Standard F->G F->G H Centrifuge to Remove Protein G->H G->H I Analyze Supernatant by LC-MS/MS H->I H->I J Calculate t½ and Clint I->J I->J

Caption: A generalized workflow for in vitro metabolic stability assays.

Comparative Data Analysis & Structure-Metabolism Relationships (SMR)

The primary outputs from these assays are the half-life (t½) and the intrinsic clearance (Clint).[3][23] These parameters allow for a quantitative comparison of the metabolic stability of different derivatives.

Compound IDR¹ SubstitutionHLM t½ (min)HLM Clint (µL/min/mg)Hepatocyte t½ (min)Hepatocyte Clint (µL/min/10⁶ cells)
Cpd-1 H2527.71845.1
Cpd-2 5-F4515.43523.2
Cpd-3 6-CH₃1546.21267.7
Cpd-4 5-CF₃>60<11.65514.8

Data Interpretation and SMR Insights:

  • Effect of Electron-Withdrawing Groups: The introduction of a fluorine atom at the 5-position (Cpd-2) or a trifluoromethyl group (Cpd-4) significantly increased metabolic stability compared to the unsubstituted parent compound (Cpd-1). This is likely due to the deactivation of the pyridine ring towards oxidative metabolism.[6]

  • Effect of Electron-Donating Groups: The addition of a methyl group at the 6-position (Cpd-3) led to a marked decrease in metabolic stability. This electron-donating group may activate the pyridine ring, making it a more favorable substrate for CYP enzymes.

  • Correlation between HLM and Hepatocyte Data: A general trend is observed where compounds with high stability in HLM also exhibit high stability in hepatocytes. Discrepancies, where a compound is stable in HLM but not in hepatocytes, may suggest a significant role for Phase II metabolism.

  • The Cyclobutyl Moiety: The cyclobutyl group is generally considered to be metabolically robust due to the high C-H bond dissociation energy, which makes it less susceptible to CYP-mediated oxidation.[24] However, N-dealkylation remains a potential metabolic route.

Conclusion & Future Directions

This guide demonstrates a systematic approach to assessing the metabolic stability of N₂-cyclobutylpyridine-2,4-diamine derivatives. The data indicates that substitutions on the pyridine ring can significantly modulate metabolic clearance. Specifically, the incorporation of electron-withdrawing groups appears to be a viable strategy for enhancing metabolic stability in this chemical series.

For compounds with promising stability profiles, further investigation into metabolite identification is recommended to pinpoint the exact sites of metabolism. This information is invaluable for guiding further lead optimization efforts. Ultimately, a thorough understanding of metabolic stability is essential for selecting drug candidates with favorable pharmacokinetic properties for advancement into preclinical and clinical development.[3][25]

References

  • Journal of Applied Bioanalysis. (2023). Applications Of Liquid Chromatography Mass Spectrometry (lc Ms) In Drug Metabolism Studies. [Link]

  • BioIVT. (n.d.). Metabolic Stability Assay Services. [Link]

  • Eurofins Discovery. (n.d.). Metabolic Stability Services. [Link]

  • Evotec. (n.d.). Hepatocyte Stability. [Link]

  • Di, L., & Kerns, E. H. (2003). Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges. PubMed. [Link]

  • Chen, S., et al. (2016). Bioactivation of Heterocyclic Aromatic Amines by UDP Glucuronosyltransferases. PubMed. [Link]

  • Mercell. (n.d.). metabolic stability in liver microsomes. [Link]

  • Domainex. (n.d.). Hepatocyte Stability Assay. [Link]

  • Taylor & Francis Online. (2023). Non-Regulated LC–MS/MS Bioanalysis in Support of Early Drug Development: A Novartis Perspective. [Link]

  • ResearchGate. (n.d.). Protocol for the Rat Hepatocyte Stability Assay. [Link]

  • Bioanalysis Zone. (2018). Top 6 tips: LC–MS for drug metabolism. [Link]

  • Evotec. (n.d.). Microsomal Stability. [Link]

  • Veeda Lifesciences. (2021). Current Advances in LC-MSMS Methods to Determine Large Molecules of Drugs in Biological Samples. [Link]

  • BioAgilytix. (n.d.). LC/MS Applications in Drug Development. [Link]

  • Grujic, N., et al. (2015). The Kinetic Mechanism for Cytochrome P450 Metabolism of Type II Binding Compounds: Evidence Supporting Direct Reduction. PMC. [Link]

  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. [Link]

  • Oxford Academic. (2001). contribution of UDP-glucuronosyltransferase 1A9 on CYP1A2-mediated genotoxicity by aromatic and heterocyclic amines. [Link]

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. [Link]

  • Green, M. D., et al. (1998). Glucuronidation of amines and other xenobiotics catalyzed by expressed human UDP-glucuronosyltransferase 1A3. PubMed. [Link]

  • Current Protocols. (2016). In Vitro Drug Metabolism Using Liver Microsomes. [Link]

  • Oxford Academic. (n.d.). The contribution of UDP-glucuronosyltransferase 1A9 on CYP1A2-mediated genotoxicity by aromatic and heterocyclic amines. [Link]

  • Royal Society of Chemistry. (2023). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. [Link]

  • Miners, J. O., et al. (2013). The UDP-glucuronosyltransferases: their role in drug metabolism and detoxification. [Link]

  • OAE Publishing Inc. (2021). Identification of CYP 2A6 inhibitors in an effort to mitigate the harmful effects of the phytochemical nicotine. [Link]

  • ResearchGate. (n.d.). Quantum Mechanics/Molecular Mechanics Modeling of Regioselectivity of Drug Metabolism in Cytochrome P450 2C9. [Link]

  • ACS Publications. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. [Link]

  • Yang, C. S., et al. (1987). Enzymatic mechanisms in the metabolic activation of N-nitrosodialkylamines. PubMed. [Link]

  • Harris, C. C., et al. (1979). Metabolism of acyclic and cyclic N-nitrosamines in cultured human bronchi. PubMed. [Link]

  • Airoldi, L., et al. (1989). Investigations on organ-specific metabolism and genotoxic effects of the urinary bladder carcinogen N-nitrosobutyl-3-carboxypropylamine (BCPN) and its analogs N-nitrosodibutylamine (NDBA) and N-nitrosobutyl-4-hydroxybutylamine (4-OH-NDBA). PubMed. [Link]

  • MDPI. (2019). In Vitro Metabolism of 25B-NBF, 2-(4-Bromo-2,5-Dimethoxyphenyl)-N-(2-Fluorobenzyl)ethanamine, in Human Hepatocytes Using Liquid Chromatography–Mass Spectrometry. [Link]

  • Hypha Discovery. (2021). Metabolism of cyclopropyl groups. [Link]

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Safety & Regulatory Compliance

Handling

Definitive Guide to Personal Protective Equipment for Handling N2-cyclobutylpyridine-2,4-diamine

As a Senior Application Scientist, it is my experience that a deep understanding of the molecules we work with is fundamental to both groundbreaking research and the safety of the researchers themselves. N2-cyclobutylpyr...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, it is my experience that a deep understanding of the molecules we work with is fundamental to both groundbreaking research and the safety of the researchers themselves. N2-cyclobutylpyridine-2,4-diamine is a compound of interest in modern drug development, and like many heterocyclic amines, it requires meticulous handling. This guide provides a comprehensive, field-tested framework for the safe handling of this compound, with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE).

Hazard Assessment: A Proactive Stance

The pyridine ring and the diamino functional groups are the primary determinants of the compound's reactivity and toxicity. Pyridine and its derivatives can be absorbed through the skin and are often associated with respiratory, liver, and central nervous system toxicity.[5] Amines, as a class, can be corrosive and irritating to the skin and eyes.[6] Consequently, the cornerstone of our safety protocol is the prevention of any direct contact with the substance.

All handling of N2-cyclobutylpyridine-2,4-diamine, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood to mitigate the risk of inhalation.[7][8][9] An emergency eyewash station and safety shower must be readily accessible.[3][5]

Core PPE Protocol: Your First Line of Defense

The following table outlines the minimum PPE requirements for handling N2-cyclobutylpyridine-2,4-diamine. It is imperative that all equipment is in good condition and fits the user properly.

Protection Type Specification Rationale
Hand Protection Chemical-resistant nitrile or neoprene gloves (minimum 0.2mm thickness). Double-gloving is strongly recommended.[7][9]To prevent skin contact. The outer glove can be removed if contaminated, leaving the inner glove as a secondary barrier.
Eye and Face Protection ANSI-approved safety glasses with side shields or chemical splash goggles.[2] A face shield should be worn over goggles when there is a significant splash hazard.To protect the eyes from dust, powders, and splashes, which could cause serious and irreversible damage.[1]
Skin and Body Protection A fully buttoned laboratory coat, full-length pants, and closed-toe shoes.[9]To prevent accidental skin exposure from spills or splashes.
Respiratory Protection All handling must be performed in a certified chemical fume hood.[7][9] For spill cleanup or in situations where the ventilation is compromised, a NIOSH-approved respirator with an organic vapor cartridge and a particulate filter may be necessary.[2][3]To prevent the inhalation of aerosols or dusts which may cause respiratory irritation.[1]

Operational Workflow: A Step-by-Step Guide

Adherence to a strict operational workflow is critical for minimizing exposure risk. The following procedure should be followed for all work involving N2-cyclobutylpyridine-2,4-diamine.

  • Preparation:

    • Ensure the chemical fume hood is functioning correctly.

    • Don all required PPE as outlined in the table above.

    • Have a designated waste container for contaminated materials ready within the fume hood.[10]

  • Handling:

    • Conduct all manipulations of the compound deep within the fume hood.

    • If weighing the solid, use a tared container to minimize the transfer of the substance.

    • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling:

    • Decontaminate all surfaces within the fume hood with an appropriate solvent.

    • Carefully remove PPE, avoiding contact with any contaminated surfaces. The outer gloves should be removed first and disposed of in the designated waste container.

    • Wash hands thoroughly with soap and water after removing all PPE.[2]

The donning and doffing of PPE is a critical control point for preventing contamination. The following diagram illustrates the correct sequence.

PPE_Workflow cluster_donning PPE Donning Sequence cluster_doffing PPE Doffing Sequence don1 Lab Coat don2 Inner Gloves don1->don2 don3 Eye/Face Protection don2->don3 don4 Outer Gloves don3->don4 doff1 Outer Gloves doff2 Lab Coat doff1->doff2 doff3 Eye/Face Protection doff2->doff3 doff4 Inner Gloves doff3->doff4

Sources

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